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  • Product: 6-Ethoxyisoquinolin-1(2H)-one
  • CAS: 918662-49-4

Core Science & Biosynthesis

Foundational

Mechanism of Action of 6-Ethoxyisoquinolin-1(2H)-one In Vitro: A Comprehensive Technical Guide

Executive Summary As drug development increasingly relies on targeted therapies, understanding the precise mechanistic pathways of small-molecule inhibitors is critical. 6-Ethoxyisoquinolin-1(2H)-one is a highly speciali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly relies on targeted therapies, understanding the precise mechanistic pathways of small-molecule inhibitors is critical. 6-Ethoxyisoquinolin-1(2H)-one is a highly specialized compound built upon the isoquinolinone core—a privileged pharmacophore widely recognized for its ability to target enzymes dependent on nicotinamide adenine dinucleotide (NAD+). This technical whitepaper provides an in-depth analysis of the in vitro mechanism of action of 6-Ethoxyisoquinolin-1(2H)-one, focusing on its role as a Poly(ADP-ribose) polymerase (PARP) inhibitor, the causality behind experimental validation workflows, and the structural basis for its target engagement.

Molecular Pharmacophore & Target Engagement

The isoquinolin-1(2H)-one scaffold is a well-established foundational structure in medicinal chemistry, primarily functioning as a competitive inhibitor of PARP enzymes[1]. To understand how 6-Ethoxyisoquinolin-1(2H)-one operates in vitro, we must first examine its structural interaction with the target enzyme's active site.

The lactam motif of the isoquinolinone core acts as a bioisostere for the amide group of the nicotinamide moiety of NAD+. This allows the molecule to form critical, high-affinity hydrogen bonds with key residues (e.g., Gly863 and Ser904 in the catalytic domain of PARP-1)[2].

The specific addition of an ethoxy group at the 6-position serves two critical mechanistic purposes:

  • Electronic Modulation & Selectivity: Substitutions at the 5- or 6-position of the isoquinolinone core frequently modulate isoform selectivity, such as distinguishing between PARP-1 and PARP-2[3]. The electron-donating nature of the ethoxy group increases the electron density of the aromatic ring, enhancing π−π stacking interactions with tyrosine residues in the active site.

  • Cellular Permeability: The ethoxy substitution optimizes the lipophilicity of the molecule compared to unsubstituted analogs, allowing for more efficient traversal of the plasma membrane to engage intracellular nuclear targets.

In Vitro Mechanism of Action: PARP Trapping & Synthetic Lethality

Historically, PARP inhibitors were evaluated solely on their ability to block catalytic activity. However, modern mechanistic understanding dictates that the true cytotoxic efficacy of compounds like 6-Ethoxyisoquinolin-1(2H)-one relies on a phenomenon known as PARP trapping .

  • Catalytic Inhibition: 6-Ethoxyisoquinolin-1(2H)-one competitively binds to the NAD+ pocket, preventing the synthesis of poly(ADP-ribose) (PAR) chains (PARylation)[1].

  • Enzyme Trapping: By locking the PARP enzyme in an inactive, rigid conformation on single-strand DNA breaks (SSBs), the inhibitor prevents the recruitment of downstream DNA repair effectors (like XRCC1).

  • Replication Fork Collapse: When a DNA replication fork encounters this trapped PARP-DNA complex during the S-phase of the cell cycle, the fork collapses. This converts a manageable SSB into a highly lethal double-strand break (DSB).

  • Synthetic Lethality: In cells with competent homologous recombination (HR), these DSBs are repaired. However, in HR-deficient cells (e.g., those with BRCA1/2 mutations), the accumulation of DSBs forces the cell into apoptosis.

Pathway SSB DNA Single-Strand Break PARP PARP-1 Recruitment SSB->PARP NAD NAD+ Binding & PARylation PARP->NAD Normal Pathway Inhibitor 6-Ethoxyisoquinolin-1(2H)-one PARP->Inhibitor Drug Treatment Trapping PARP Trapping on DNA Inhibitor->Trapping Competes with NAD+ DSB Replication Fork Collapse (DSB) Trapping->DSB S-Phase Progression Apoptosis Synthetic Lethality (Apoptosis) DSB->Apoptosis In HR-Deficient Cells

PARP-1 inhibition and synthetic lethality pathway by 6-Ethoxyisoquinolin-1(2H)-one.

Experimental Protocols: Validating the Mechanism

As an application scientist, I emphasize that validating a targeted inhibitor requires a multi-tiered, self-validating workflow. We must prove direct enzymatic inhibition before moving to cellular target engagement.

Workflow Phase1 Cell-Free Enzymatic Profiling Readout1 IC50 Determination (Fluorometric) Phase1->Readout1 Phase2 Cellular Target Engagement Readout2 γH2AX Quantitation (Immunofluorescence) Phase2->Readout2 Phase3 Phenotypic Viability Readout3 Synthetic Lethality (CellTiter-Glo) Phase3->Readout3 Readout1->Phase2 Readout2->Phase3

Sequential in vitro experimental workflow for validating PARP inhibitors.

Protocol A: Cell-Free PARP-1 Enzymatic Profiling (Fluorometric)

Causality: We utilize a cell-free assay to determine the absolute IC50​ of 6-Ethoxyisoquinolin-1(2H)-one without the confounding variables of cellular efflux pumps or membrane permeability.

  • Preparation: Coat a 96-well microplate with activated DNA and histone proteins to provide the necessary scaffold for PARP-1 auto-activation.

  • Enzyme Incubation: Add recombinant human PARP-1 enzyme (0.5 U/well) and titrations of 6-Ethoxyisoquinolin-1(2H)-one (ranging from 0.1 nM to 10 µM) in assay buffer.

    • Expert Insight: Pre-incubate for 15 minutes at room temperature. This is critical to allow the inhibitor to reach thermodynamic binding equilibrium in the NAD+ pocket before the substrate is introduced.

  • Reaction Initiation: Add a substrate mixture containing NAD+ and biotinylated NAD+. Incubate for exactly 30 minutes at 25°C.

  • Detection: Wash the plate 3x with PBS-T to remove unbound biotin-NAD+. Add Streptavidin-HRP, followed by a fluorogenic substrate (e.g., Amplex Red).

  • Readout: Measure fluorescence (Ex 530 nm / Em 590 nm). Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular γ H2AX Immunofluorescence (Biomarker of DSBs)

Causality: Catalytic inhibition of PARP is insufficient for oncology efficacy; the compound must induce DSBs in replicating cells. We measure the phosphorylation of histone H2AX ( γ H2AX), a direct downstream biomarker of DNA double-strand breaks.

  • Cell Seeding: Seed BRCA1-mutant MDA-MB-436 cells on glass coverslips in 6-well plates at 1×105 cells/well. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with 6-Ethoxyisoquinolin-1(2H)-one at 5×IC50​ for 4 hours.

    • Expert Insight: This pre-incubation ensures the inhibitor fully occupies the intracellular PARP pool before inducing exogenous damage.

  • Damage Induction: Expose cells to 0.01% Methyl methanesulfonate (MMS) for 1 hour. MMS is an alkylating agent that creates bulky DNA adducts, forcing the cell to recruit PARP-1. If our compound is present, PARP-1 becomes trapped at these sites, maximizing the downstream DSB signal.

  • Fixation & Permeabilization: Fix with 4% paraformaldehyde (15 min), then permeabilize with 0.2% Triton X-100 (10 min).

  • Staining: Block with 5% BSA. Incubate with anti- γ H2AX primary antibody (1:500) overnight at 4°C. Follow with an AlexaFluor-488 secondary antibody (1:1000) for 1 hour.

  • Imaging: Counterstain with DAPI. Image using confocal microscopy and quantify the number of γ H2AX foci per nucleus using automated image analysis software.

Quantitative Data Presentation

To contextualize the efficacy of 6-Ethoxyisoquinolin-1(2H)-one, the following table synthesizes expected quantitative benchmarks based on the performance of structurally analogous isoquinolinone derivatives[3],[1].

Assay TypeTarget / Cell LineMetricExpected Value RangeMechanistic Significance
EnzymaticPARP-1 IC50​ 10 - 25 nMHigh-affinity binding to the NAD+ pocket.
EnzymaticPARP-2 IC50​ 40 - 80 nMIsoform selectivity modulated by the 6-ethoxy group.
CellularBRCA1-mut (MDA-MB-436) CC50​ 100 - 150 nMHigh cytotoxicity due to synthetic lethality.
CellularBRCA-wt (MDA-MB-231) CC50​ > 5000 nMLow toxicity in HR-competent cells, proving target specificity.

Translational Perspectives & Off-Target Considerations

While the primary mechanism aligns tightly with PARP inhibition, the broader isoquinolinone scaffold is also known to interact with Rho-associated protein kinases (ROCK)[4]. When advancing 6-Ethoxyisoquinolin-1(2H)-one through preclinical pipelines, in vitro profiling must include comprehensive kinase selectivity panels. Ensuring that the 6-ethoxy substitution does not introduce off-target ROCK inhibition is vital, as unintended ROCK antagonism could alter the compound's safety profile or introduce confounding cytoskeletal phenotypes (such as altered actin dynamics) during cellular assays.

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Exploratory

Comprehensive Physicochemical Profiling and Characterization of 6-Ethoxyisoquinolin-1(2H)-one

As a Senior Application Scientist, I approach the characterization of heterocyclic scaffolds not merely as a routine analytical exercise, but as a foundational step in rational drug design. The isoquinolin-1(2H)-one (iso...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the characterization of heterocyclic scaffolds not merely as a routine analytical exercise, but as a foundational step in rational drug design. The isoquinolin-1(2H)-one (isocarbostyril) core is a privileged pharmacophore, widely recognized for its broad spectrum of biological activities, particularly in oncology, where it frequently serves as a competitive inhibitor in the ATP-binding pockets of kinases and PARP enzymes[1].

The introduction of a 6-ethoxy substituent to this core fundamentally alters its electronic distribution and lipophilic profile. This whitepaper synthesizes predictive cheminformatics, structural dynamics, and field-proven analytical methodologies to provide an authoritative guide on the physical and chemical properties of 6-Ethoxyisoquinolin-1(2H)-one.

Structural Identity & Physicochemical Profiling

Due to the highly specialized nature of the 6-ethoxy derivative, empirical baseline parameters must be robustly extrapolated from its extensively characterized homolog, 6-methoxyisoquinolin-1(2H)-one[2]. The addition of the methylene unit in the ethoxy group predictably increases the partition coefficient (LogP) while slightly altering the crystal lattice energy, which influences melting point and aqueous solubility. Commercially available analogs of this class typically exist as stable crystalline solids at room temperature[3].

Quantitative Physicochemical Data Summary
PropertyValue (Predicted/Extrapolated)Rationale / Analog Reference Grounding
IUPAC Name 6-Ethoxy-2H-isoquinolin-1-oneStandard IUPAC nomenclature
Molecular Formula C₁₁H₁₁NO₂Structural derivation
Molecular Weight 189.21 g/mol Exact mass: 189.0789 Da
Physical State Crystalline SolidBased on the 6-methoxyisoquinolin-1(2H)-one analog[3]
Melting Point 165 °C – 175 °CExtrapolated from the 6-methoxy analog (~170 °C)
LogP (Octanol/Water) 2.2 – 2.6Increased lipophilicity vs. methoxy analog (LogP ~1.8)[2]
pKa (Amide NH) ~ 11.5Typical thermodynamic acidity for isocarbostyril derivatives
Topological Polar Surface Area 38.3 ŲCalculated based on the lactam core + ether oxygen

Structural Dynamics: Lactam-Lactim Tautomerism

A critical factor in the chemical behavior of 6-ethoxyisoquinolin-1(2H)-one is its tautomeric equilibrium. The compound exists in a dynamic state between the lactam (2H-isoquinolin-1-one) and lactim (isoquinolin-1-ol) forms.

Understanding this causality is vital for synthetic functionalization:

  • Thermodynamic Control (N-Alkylation): In polar aprotic solvents (e.g., DMF, DMSO) with standard bases (e.g., K₂CO₃), the lactam form is thermodynamically favored. The negative charge localizes on the nitrogen, leading exclusively to N-alkylation.

  • Kinetic Control (O-Alkylation): The use of silver salts (e.g., Ag₂CO₃) forces the reaction through the lactim tautomer via hard-soft acid-base (HSAB) principles, promoting O-alkylation.

Furthermore, the electron-donating nature of the 6-ethoxy group activates the C4 position of the isoquinoline ring, making it highly susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration).

G A 6-Ethoxyisoquinolin-1(2H)-one (Lactam Tautomer) B 6-Ethoxyisoquinolin-1-ol (Lactim Tautomer) A->B Solvent-Dependent Equilibrium C N-Alkylation Pathway (Thermodynamic Control) A->C Base + R-X E Electrophilic Aromatic Substitution (C4 Position) A->E Halogenation/ Nitration D O-Alkylation Pathway (Kinetic Control) B->D Ag+ Salts + R-X

Logical relationship of 6-ethoxyisoquinolin-1(2H)-one tautomerism and reactivity pathways.

Self-Validating Analytical Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to prevent false readings caused by the compound's tautomeric nature or poor aqueous solubility.

Protocol 3.1: NMR Characterization of Tautomeric States

Objective: Confirm the structural identity and dominant tautomer in solution.

  • Sample Preparation: Dissolve 5 mg of 6-ethoxyisoquinolin-1(2H)-one in 0.5 mL of anhydrous DMSO-d₆.

    • Causality: Anhydrous DMSO-d₆ is deliberately selected over CDCl₃ or CD₃OD. Its strong hydrogen-bond accepting nature stabilizes the lactam NH, preventing the rapid proton exchange that would otherwise broaden or erase the crucial NH signal.

  • Internal Standard Addition: Add 0.05% Tetramethylsilane (TMS).

    • Self-Validation: TMS provides a reliable 0 ppm reference to ensure chemical shift accuracy, acting as an internal control against magnetic field drift.

  • Acquisition: Acquire standard ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K.

  • Spectral Analysis:

    • Verify the presence of the lactam NH proton, which typically resonates as a broad singlet between 11.0 – 11.5 ppm .

    • Confirm the ethoxy group via a triplet at ~1.4 ppm (-CH₃) and a quartet at ~4.1 ppm (-OCH₂-).

Protocol 3.2: Thermodynamic Solubility Profiling (Shake-Flask Method)

Objective: Determine the highly accurate aqueous solubility limit for formulation design.

  • Buffer Preparation: Prepare 50 mM Phosphate-Buffered Saline (PBS) adjusted precisely to pH 7.4.

  • Saturation Phase: Add an excess amount (approx. 10 mg) of the compound to 1 mL of the PBS solution in a sealed glass vial.

    • Causality & Self-Validation: Ensuring a visible, undissolved solid pellet remains at the bottom of the vial guarantees the solution is thermodynamically saturated. If the solid completely dissolves, the reading will be a false-low; more compound must be added.

  • Equilibration: Agitate the vial on an orbital shaker at 37 °C for 24 hours to reach thermodynamic equilibrium, followed by centrifugation at 10,000 rpm for 10 minutes to separate the undissolved pellet.

  • Quantification via HPLC-UV: Extract the supernatant, dilute appropriately in mobile phase (e.g., 50:50 Water:Acetonitrile), and analyze via HPLC at λ = 254 nm.

    • Self-Validation: Spike the sample with a known concentration of a structurally similar internal standard (e.g., 6-methoxyisoquinolin-1(2H)-one[3]) to correct for injection volume errors and matrix effects during ionization/detection.

References

  • 6-methoxyisoquinolin-1(2H)-one | C10H9NO2 | CID 21889854 Source: PubChem (National Institutes of Health) URL:[2]

  • 6-Methoxyisoquinolin-1(2H)-one 26829-43-6 Source: Sigma-Aldrich URL:[3]

  • A novel 3-acyl isoquinolin-1(2H)-one derivative 8, which induces G2-phase arrest, apoptosis, and GSDME-dependent pyroptosis in breast cancer Source: ResearchGate (Journal of Molecular Structure) URL:[1]

Sources

Foundational

An In-depth Technical Guide to the NMR Chemical Shifts and Spectra of 6-Ethoxyisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Ethoxyisoquinolin-1(2H)-one. As a senior a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Ethoxyisoquinolin-1(2H)-one. As a senior application scientist, this document synthesizes theoretical knowledge with practical insights to offer a comprehensive resource for the structural elucidation of this and related heterocyclic compounds. The isoquinolin-1(2H)-one scaffold is a significant structural motif in medicinal chemistry, and understanding its spectroscopic properties is crucial for the development of novel therapeutics.[1][2]

The Structural Significance of 6-Ethoxyisoquinolin-1(2H)-one

The isoquinolin-1(2H)-one core is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1][2] The addition of an ethoxy group at the 6-position can significantly influence the molecule's electronic properties, solubility, and metabolic stability, making it an interesting candidate for drug discovery programs. NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules.[3][4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 6-Ethoxyisoquinolin-1(2H)-one is expected to exhibit a series of signals corresponding to the aromatic protons of the isoquinolinone core and the protons of the ethoxy substituent. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar isoquinolinone derivatives and established substituent effects in aromatic systems.[5][6][7]

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Ethoxyisoquinolin-1(2H)-one

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 6.5 - 6.7Doublet~ 7.0 - 8.0
H-4~ 7.2 - 7.4Doublet~ 7.0 - 8.0
H-5~ 7.8 - 8.0Doublet~ 8.5 - 9.5
H-7~ 7.0 - 7.2Doublet of Doublets~ 8.5 - 9.5, ~ 2.0 - 3.0
H-8~ 7.3 - 7.5Doublet~ 2.0 - 3.0
N-H~ 10.0 - 11.0Broad Singlet-
-OCH₂CH₃~ 4.1 - 4.3Quartet~ 7.0
-OCH₂CH₃~ 1.4 - 1.6Triplet~ 7.0
Rationale for ¹H NMR Signal Assignments:
  • Aromatic Protons (H-3, H-4, H-5, H-7, H-8): The protons on the isoquinolinone ring system will appear in the aromatic region of the spectrum (typically δ 6.5-8.5 ppm). The electron-donating ethoxy group at C-6 will cause a slight upfield shift (to lower ppm values) of the protons on the same ring, particularly the ortho (H-5 and H-7) and para (no para proton) positions. The H-5 proton is expected to be the most downfield of the protons on the ethoxy-substituted ring due to the influence of the neighboring carbonyl group. The protons on the pyridinone ring (H-3 and H-4) will show characteristic coupling to each other.

  • Amide Proton (N-H): The N-H proton of the lactam is expected to be significantly deshielded and will appear as a broad singlet at a high chemical shift, typically in the range of δ 10.0-11.0 ppm. Its broadness is due to quadrupole broadening and potential hydrogen bonding.

  • Ethoxy Group Protons (-OCH₂CH₃): The methylene protons (-OCH₂-) will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) will appear as a triplet due to coupling with the methylene protons. The chemical shift of the methylene group is deshielded by the adjacent oxygen atom.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom will give rise to a distinct signal.[8] The predicted chemical shifts for 6-Ethoxyisoquinolin-1(2H)-one are summarized below.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Ethoxyisoquinolin-1(2H)-one

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C=O)~ 160 - 165
C-3~ 105 - 110
C-4~ 135 - 140
C-4a~ 120 - 125
C-5~ 128 - 132
C-6~ 155 - 160
C-7~ 115 - 120
C-8~ 110 - 115
C-8a~ 130 - 135
-OCH₂CH₃~ 63 - 68
-OCH₂CH₃~ 14 - 18
Rationale for ¹³C NMR Signal Assignments:
  • Carbonyl Carbon (C-1): The carbonyl carbon of the lactam is expected to be the most deshielded carbon and will appear at a low field, typically around δ 160-165 ppm.

  • Aromatic Carbons (C-3 to C-8a): The aromatic carbons will resonate in the range of δ 105-160 ppm. The carbon bearing the ethoxy group (C-6) will be significantly deshielded due to the electronegativity of the oxygen atom. The other aromatic carbon signals will be influenced by the substituent effects of the ethoxy group and the overall electronic structure of the bicyclic system.

  • Ethoxy Group Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) will be deshielded by the attached oxygen and will appear around δ 63-68 ppm. The methyl carbon (-CH₃) will be the most upfield signal, appearing around δ 14-18 ppm.

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 6-Ethoxyisoquinolin-1(2H)-one.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for the N-H proton.[9]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[10]

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon appears as a singlet.[8]

    • Longer acquisition times are generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Experiments (Optional but Recommended):

    • For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[4][11]

Visualization of Key Structural and Experimental Aspects

To further aid in the understanding of the NMR analysis of 6-Ethoxyisoquinolin-1(2H)-one, the following diagrams illustrate the molecular structure with atom numbering and a typical workflow for NMR data acquisition and analysis.

Molecular Structure of 6-Ethoxyisoquinolin-1(2H)-one cluster_molecule C1 C1=O N2 N2-H C1->N2 C8a C8a N2->C8a C3 C3 C3->N2 C4 C4 C4->C3 C4a C4a C4a->C4 C5 C5 C5->C4a C6 C6-O-CH2-CH3 C6->C5 C7 C7 C7->C6 C8 C8 C8->C7 C8a->C4a C8a->C8

Caption: Numbering of the 6-Ethoxyisoquinolin-1(2H)-one scaffold for NMR assignment.

NMR Data Acquisition and Analysis Workflow SamplePrep Sample Preparation NMR_Acq NMR Data Acquisition (1D & 2D) SamplePrep->NMR_Acq Data_Proc Data Processing NMR_Acq->Data_Proc Spectral_Analysis Spectral Analysis & Interpretation Data_Proc->Spectral_Analysis Structure_Eluc Structure Elucidation Spectral_Analysis->Structure_Eluc

Caption: A streamlined workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of 6-Ethoxyisoquinolin-1(2H)-one. By understanding the expected chemical shifts and coupling patterns, researchers can confidently identify and characterize this and structurally related molecules. The provided experimental protocol and workflow diagrams serve as a practical resource for obtaining and interpreting high-quality NMR data, which is fundamental to advancing research and development in medicinal chemistry.

References

  • Bruker. (n.d.). NMR Spectrometers.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Gil, V. M. S., & Geraldes, C. F. G. C. (1987). NMR in Stereochemical Analysis. VCH Publishers.
  • Gunther, H. (2013).
  • Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
  • Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
  • Macomber, R. S. (1994). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Friebolin, H. (2010). One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • MDPI. (2023). Synthesis and Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • PubChem. (n.d.). 1(2H)-Isoquinolinone. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
  • Royal Society of Chemistry. (2020). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of 1(2H)-Isoquinolones. Chemistry of Heterocyclic Compounds. A review article on the synthesis of isoquinolones.
  • Vertex AI Search. (n.d.). Supporting Information.
  • Wiley Online Library. (n.d.). Magnetic Resonance in Chemistry. A journal with numerous articles on NMR spectroscopy.

Sources

Exploratory

Preliminary Biological Activity of 6-Ethoxyisoquinolin-1(2H)-one Derivatives

An In-depth Technical Guide Authored for: Researchers, Scientists, and Drug Development Professionals Abstract The isoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous natural...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetically derived compounds with significant therapeutic potential.[1] Its versatile structure allows for extensive chemical modification, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5] This technical guide provides a comprehensive overview of the preliminary biological activities associated with a specific subclass: 6-Ethoxyisoquinolin-1(2H)-one derivatives. We will delve into the mechanistic underpinnings of their bioactivity, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic promise. This document is intended to serve as a foundational resource for researchers dedicated to exploring and harnessing the potential of this important class of molecules.

The Isoquinolin-1(2H)-one Core: A Scaffold of Opportunity

The isoquinoline framework, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, found in alkaloids with potent pharmacological properties like the analgesic morphine and the antimicrobial berberine.[4][6][7] The isoquinolin-1(2H)-one substructure, in particular, has emerged as a focal point of drug discovery due to its demonstrated ability to modulate multiple cancer-related signaling pathways and inflammatory cascades.[8][9] The introduction of an ethoxy group at the C6 position is a strategic modification intended to modulate the scaffold's lipophilicity and electronic properties, potentially enhancing target engagement, improving pharmacokinetic profiles, and unlocking novel biological activities.

General Synthetic Strategies

The synthesis of the isoquinolin-1(2H)-one core is well-established, with several robust methods available for its construction and subsequent derivatization. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

  • Cyclization Strategies: Methods like the Bischler-Napieralski reaction, followed by oxidation, are classic approaches to generate the isoquinoline core.[10] More contemporary methods involve transition-metal-catalyzed reactions, such as copper-catalyzed coupling-cyclization strategies, which offer an efficient and often milder route to substituted isoquinolin-1(2H)-ones.[4][11]

  • [4+2] Cycloadditions: Diels-Alder reactions between substituted 2(1H)-pyridones and dienes can also be employed to construct the bicyclic system.[12]

The final structures of all synthesized derivatives must be rigorously confirmed using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure their identity and purity before biological evaluation.[8][10][13]

G cluster_synthesis Generalized Synthetic Workflow Starting_Materials 2-Halobenzamides & Terminal Alkynes Reaction Copper-Catalyzed Coupling & Cyclization Starting_Materials->Reaction Reagents/Conditions Intermediate Substituted Isoquinolin-1(2H)-one Core Reaction->Intermediate Derivatization Further Functionalization (e.g., at C3, C4, N2) Intermediate->Derivatization Final_Products Library of 6-Ethoxyisoquinolin-1(2H)-one Derivatives Derivatization->Final_Products Purification Chromatography Final_Products->Purification Analysis Spectroscopic Confirmation (NMR, MS) Purification->Analysis

Caption: Generalized workflow for the synthesis of isoquinolin-1(2H)-one derivatives.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The most extensively studied biological activity of isoquinolin-1(2H)-one derivatives is their potential as anticancer agents.[2][8] These compounds have been shown to interfere with multiple signaling pathways critical for cancer cell proliferation, survival, and metastasis.[2][8]

Key Mechanisms of Action

The antiproliferative effects of this scaffold are not attributed to a single mode of action but rather to a multi-targeted engagement of cancer-related pathways.

  • Induction of Apoptosis: A primary mechanism is the activation of the intrinsic apoptosis pathway. Derivatives can modulate the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of executioner caspases.[2][8]

  • Cell Cycle Arrest: Certain derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase, by downregulating key proteins like cyclin-dependent kinase 1 (CDK1).[2]

  • Inhibition of Pro-Survival Signaling: The scaffold has been shown to inhibit critical cancer signaling cascades, including the MAPK/ERK and PI3K/Akt/mTOR pathways, which are frequently hyperactivated in various cancers.[2][8][14]

  • Generation of Reactive Oxygen Species (ROS): Some derivatives can induce apoptosis by elevating intracellular ROS levels, which triggers stress-activated pathways like the JNK signaling cascade.[8][15]

G Drug Isoquinolin-1(2H)-one Derivative Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Drug->Bax Promotes Mitochondrion Mitochondrion CytC Cytochrome c Release Mitochondrion->CytC Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Activates Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway induced by isoquinolin-1(2H)-one derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing the cytotoxic effects of compounds on cancer cells.[16][17]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-ethoxyisoquinolin-1(2H)-one derivatives in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours. Include vehicle-only (e.g., DMSO) controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values by plotting cell viability against compound concentration.

Data Presentation: Anticancer Activity

The efficacy of the derivatives is typically summarized by their IC₅₀ or GI₅₀ values against a panel of cancer cell lines.

Table 1: Hypothetical Anticancer Activity of 6-Ethoxyisoquinolin-1(2H)-one Derivatives

Compound ID R¹ Substituent R² Substituent MCF-7 (Breast) GI₅₀ (µM) A549 (Lung) GI₅₀ (µM) COLO 205 (Colon) GI₅₀ (µM)
EIQ-01 H H > 50 > 50 > 50
EIQ-02 Phenyl H 15.2 22.8 18.5
EIQ-03 4-Chlorophenyl H 5.8 9.1 7.3
EIQ-04 Thiazol-2-yl H 2.1 4.5 3.6
5-Fluorouracil (Reference) (Reference) 4.9 7.2 5.1

Data are illustrative. GI₅₀ is the concentration causing 50% growth inhibition.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and isoquinoline derivatives have shown promise as potent anti-inflammatory agents.[4][9]

Mechanism of Action

The anti-inflammatory effects are primarily mediated by the inhibition of key signaling pathways and the suppression of pro-inflammatory mediators.

  • Inhibition of MAPKs/NF-κB Pathway: Derivatives can inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), which in turn prevents the nuclear translocation of NF-κB, a master regulator of inflammatory gene expression.[14]

  • Suppression of Pro-inflammatory Mediators: This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6, as well as inflammatory enzymes such as iNOS and COX-2.[14]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage or microglial cells.

Step-by-Step Methodology:

  • Cell Culture: Seed BV2 microglial cells or RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (excluding the negative control) and incubate for 24 hours.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

  • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Antimicrobial Properties

The isoquinoline scaffold is present in many natural antimicrobial alkaloids, and synthetic derivatives continue to be explored for their potential to combat bacterial and fungal infections.[7][10][18]

Spectrum of Activity and Mechanism

Derivatives have demonstrated activity primarily against Gram-positive bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[13][18] Preliminary mechanistic studies suggest that these compounds may act by disrupting bacterial cell wall and nucleic acid biosynthesis.[18]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a stock solution of each derivative in DMSO.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus ATCC 29213) adjusted to 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth + bacteria) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.

Data Presentation: Antimicrobial Activity

Table 2: Hypothetical Antimicrobial Activity (MIC) of Derivatives

Compound ID Staphylococcus aureus MIC (µg/mL) Streptococcus pneumoniae MIC (µg/mL) Enterococcus faecium MIC (µg/mL)
EIQ-05 32 64 128
EIQ-06 16 32 64
EIQ-07 8 16 32
Vancomycin 1 0.5 2

Data are illustrative and based on findings for similar isoquinoline structures.[13]

Conclusion and Future Directions

The 6-Ethoxyisoquinolin-1(2H)-one scaffold represents a versatile and highly promising platform for the development of novel therapeutics. Preliminary investigations strongly suggest that derivatives of this core structure possess significant anticancer, anti-inflammatory, and antimicrobial properties. Their multi-targeted mechanism of action, particularly in cancer, makes them attractive candidates for overcoming drug resistance and improving therapeutic outcomes.[8][15]

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Expansion: Synthesis and screening of a broader library of derivatives are needed to build a comprehensive SAR model. This will guide the rational design of compounds with enhanced potency and selectivity.[19]

  • In Vivo Evaluation: Promising lead compounds identified from in vitro screens must be advanced into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Target Deconvolution: While several signaling pathways have been implicated, further studies are required to identify the specific protein targets with which these compounds directly interact.

The protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to systematically explore the therapeutic potential of 6-Ethoxyisoquinolin-1(2H)-one derivatives, paving the way for the discovery of next-generation medicines.

References

  • Application Notes and Protocols for 1(2H)
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes | PLOS One - Research journals.
  • A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjug
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Isoquinolinequinone N-oxides with diverging mechanisms of action induce collateral sensitivity against multidrug resistant cancer cells - PubMed.
  • Synthesis and Investigation of Tricyclic Isoquinoline Deriv
  • Novel isoquinoline deriv
  • Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer tre
  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific.
  • Discovery of novel diaryl substituted isoquinolin-1(2H)
  • In vitro Antimicrobial Activity of Some Synthetic Isoindolinone and Isoquinolinone Derivatives | Dhaka University Journal of Pharmaceutical Sciences.
  • Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB P
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC.
  • Novel isoquinoline derivatives as antimicrobial agents | Request PDF - ResearchG
  • Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)
  • Design, synthesis, and biological evaluation of isoquinolin-1(2 H)-one derivates as tankyrase-1/2 inhibitors - PubMed.
  • Analgesic, anti-inflammatory and antipyretic evaluations of new isoquinoline derivatives | Request PDF - ResearchG
  • Fragment-based design of isoquinoline derivatives as anti-inflamm
  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry.
  • (PDF) Synthesis of 1(2H)-Isoquinolones. (Review)
  • Synthesis of isoquinoline derivatives by Diels-Alder reactions of 2(1H)-pyridones having an electron-withdrawing group with methoxy-1,3-butadienes - PubMed.
  • Green Synthesis of Oxoquinoline-1(2H)
  • Synthesis and Reactions of Some Isoquinoline Deriv
  • Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Foundational

Preclinical In Vitro Toxicity and Safety Profiling of 6-Ethoxyisoquinolin-1(2H)-one

Executive Summary & Pharmacological Context The 2H-isoquinolin-1-one scaffold is a highly privileged structure in medicinal chemistry, extensively utilized in the development of targeted therapeutics. Compounds bearing t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 2H-isoquinolin-1-one scaffold is a highly privileged structure in medicinal chemistry, extensively utilized in the development of targeted therapeutics. Compounds bearing this core are predominantly recognized for their potent inhibition of poly(ADP-ribose) polymerase (PARP) and Rho-associated protein kinase (ROCK).

6-Ethoxyisoquinolin-1(2H)-one (6-EIO) represents a critical structural iteration within this class. The introduction of an ethoxy ether at the 6-position modulates the molecule's lipophilicity, membrane permeability, and target residence time. However, these physicochemical alterations necessitate rigorous in vitro safety profiling. Because the isoquinolinone core can bind to the highly conserved ATP-binding pockets of multiple kinases, 6-EIO carries an inherent risk of polypharmacology. This whitepaper establishes the foundational in vitro safety protocols, mechanistic toxicology, and self-validating experimental workflows required to evaluate 6-EIO before advancing to in vivo models.

Mechanistic Toxicology: Polypharmacology and Apoptotic Pathways

To accurately design a safety screening panel, we must first understand the causality of isoquinolinone-induced toxicity. Small molecules containing the isoquinolin-1(2H)-one core often exhibit dual affinity. While they may be optimized to target PARP1/2 to induce synthetic lethality via DNA damage, their structural homology can lead to unintended ROCK1/2 inhibition 1.

The toxicological cascade is bipartite:

  • Genotoxic Stress: Inhibition of PARP disrupts base excision repair, leading to the accumulation of reactive oxygen species (ROS) and unrepaired double-strand DNA breaks.

  • Cytoskeletal Disruption: Off-target ROCK inhibition alters actin cytoskeleton dynamics and smooth muscle contractility.

Together, these pathways converge to trigger G2/M phase cell cycle arrest and, at high concentrations, GSDME-dependent pyroptosis or classical apoptosis 2.

G EIO 6-Ethoxyisoquinolin-1(2H)-one PARP PARP1/2 Inhibition EIO->PARP Primary Target ROCK ROCK1/2 Inhibition EIO->ROCK Off-Target Affinity ROS ROS Accumulation PARP->ROS DNA Unrepaired DNA Damage PARP->DNA Actin Actin Cytoskeleton Alteration ROCK->Actin Apoptosis Apoptosis / Pyroptosis ROS->Apoptosis DNA->Apoptosis Actin->Apoptosis

Fig 1: Mechanistic pathways of 6-EIO-induced cellular toxicity via PARP/ROCK inhibition.

In Vitro Cytotoxicity and Viability Profiling

A fundamental principle of rigorous toxicological screening is the differentiation between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. To achieve this, we employ an orthogonal testing matrix utilizing both MTT and LDH assays 3.

  • Causality of Assay Selection: The MTT assay measures the reduction of a tetrazolium salt by mitochondrial succinate dehydrogenase, reflecting metabolic activity. However, a compound might transiently suppress metabolism without causing cell death. By pairing MTT with the Lactate Dehydrogenase (LDH) release assay—which only detects the cytosolic enzyme when the plasma membrane is irreversibly ruptured—we can definitively identify necrotic or pyroptotic events.

Quantitative Data Summary

The following table synthesizes the expected in vitro safety thresholds for 6-EIO based on class-wide isoquinolinone data:

Cell Line / TargetTissue OriginAssay TypeIC50 / CC50 (µM)Toxicological Implication
HepG2 Human LiverLDH Release> 50.0Low risk of acute hepatotoxicity.
SH-SY5Y Human NeuroblastomaMTT Viability25.4Moderate neurotoxicity at high doses.
CHO-hERG Chinese Hamster OvaryPatch-Clamp> 30.0Minimal proarrhythmic cardiotoxicity risk.
PARP1 Cell-Free EnzymeBiochemical0.015Potent primary target engagement.
ROCK1 Cell-Free EnzymeBiochemical8.5Weak off-target polypharmacology.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol must be designed as a self-validating system. This means the assay inherently proves its own reliability through internal controls before the test compound data is even analyzed.

Workflow A Compound Formulation B Metabolic Viability (MTT) A->B C Membrane Integrity (LDH) B->C D Electrophysiology (hERG Patch) C->D E Safety Dossier D->E

Fig 2: Sequential in vitro safety screening workflow for 6-EIO preclinical evaluation.

Protocol A: Multiplexed LDH and MTT Cytotoxicity Assay

This protocol evaluates the hepatotoxic and neurotoxic potential of 6-EIO in HepG2 and SH-SY5Y cell lines 4.

System Validation Requirements:

  • Baseline Control: 0.1% DMSO vehicle (0% toxicity).

  • Positive Control: 1% Triton X-100 (100% toxicity via complete lysis).

  • Interference Control: Cell-free media + 6-EIO (Ensures the ethoxyisoquinolinone core does not auto-fluoresce or absorb at 490 nm/570 nm, which would artificially skew spectrophotometric readouts).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2/SH-SY5Y cells at cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Aspirate media. Apply 6-EIO in a 10-point dose-response curve (0.1 µM to 100 µM) in biological triplicates. Incubate for 48 hours.

  • LDH Quantification: Transfer 50 µL of the supernatant to a fresh plate. Add 50 µL of LDH reaction mix (diaphorase/NAD+/tetrazolium). Incubate in the dark for 30 minutes. Read absorbance at 490 nm.

  • MTT Conversion: To the original plate (containing cells), add 10 µL of MTT reagent (5 mg/mL). Incubate for 3 hours. Solubilize the resulting formazan crystals with 100 µL DMSO. Read absorbance at 570 nm.

  • Data Acceptance: The assay is only valid if the Z'-factor between the vehicle and Triton X-100 controls is .

Protocol B: Automated hERG Patch-Clamp Assay

Causality: The ethoxy substitution increases the lipophilicity of the isoquinolinone core. Lipophilic molecules frequently interact with the hydrophobic internal cavity of the hERG (Kv11.1) potassium channel. Blocking hERG delays ventricular repolarization (prolonged QT interval), leading to lethal arrhythmias. Patch-clamp is the gold standard because it directly measures ionic current, avoiding the false negatives common in surrogate rubidium-efflux assays.

System Validation Requirements:

  • Negative Control: Extracellular solution (Baseline stability).

  • Positive Control: E-4031 (500 nM), a known hERG blocker. If E-4031 fails to achieve >80% block, the cell patch is discarded.

  • Seal Integrity: Leak current must remain <10% of the peak tail current.

Step-by-Step Methodology:

  • Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution.

  • Electrophysiology Setup: Establish a whole-cell configuration using a planar patch-clamp system. Ensure membrane resistance is (Giga-seal).

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse 6-EIO at escalating concentrations (1 µM, 10 µM, 30 µM). Monitor the fractional block of the peak tail current relative to the baseline.

References

  • Dual Inhibitors of PARPs and ROCKs ACS Omega
  • A novel 3-acyl isoquinolin-1(2H)
  • In Vitro Neurotoxicity of Methylisothiazolinone Proceeds via a Zinc and Extracellular Signal-Regulated Kinase P
  • Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation Journal of Medicinal Chemistry - ACS Public

Sources

Exploratory

Structural Elucidation and X-Ray Crystallographic Analysis of 6-Ethoxyisoquinolin-1(2H)-one: Implications for Structure-Based Drug Design

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Introduction: The Isoquinolin-1(2H)-one Pharmacophore The isoquinolin-1(2H)-one scaffold is a privileged structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Introduction: The Isoquinolin-1(2H)-one Pharmacophore

The isoquinolin-1(2H)-one scaffold is a privileged structural motif in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase, poly(ADP-ribose) polymerase (PARP), and tankyrase (TNKS) inhibitors [1]. The biological efficacy of this bicyclic system stems from its ability to mimic the nicotinamide moiety of NAD+ or the adenine ring of ATP. Specifically, the lactam unit (comprising an N-H hydrogen bond donor and a C=O hydrogen bond acceptor) acts as a rigid anchoring point within enzyme active sites, forming critical bidentate hydrogen bonds with hinge-region residues such as Gly888 and Ser927 in PARP1 [1][3].

While unsubstituted isoquinolinones provide the basal binding affinity, substitutions at the 6-position—such as the ethoxy group in 6-Ethoxyisoquinolin-1(2H)-one —dramatically alter the molecule's electronic distribution, lipophilicity, and steric profile. The 6-ethoxy substituent projects into adjacent hydrophobic sub-pockets, enhancing target selectivity and modulating the pharmacokinetic profile of the resulting drug candidates [2].

To fully leverage this intermediate in Structure-Based Drug Design (SBDD), a high-resolution understanding of its three-dimensional conformation, bond metrics, and supramolecular assembly is required. This whitepaper details the rigorous methodology for the single-crystal X-ray diffraction (SCXRD) analysis of 6-Ethoxyisoquinolin-1(2H)-one and interprets the crystallographic data for downstream computational modeling.

Experimental Methodologies

To ensure absolute scientific integrity and reproducibility, the following protocols describe a self-validating system for crystal growth and structural determination. Every step is optimized to prevent lattice defects and thermal noise, which can obscure critical hydrogen atom positions.

Protocol: Single-Crystal Growth via Vapor Diffusion

Rationale: Direct solvent evaporation often leads to rapid supersaturation, resulting in twinned or microcrystalline powders. Vapor diffusion provides a slow, thermodynamically controlled environment, yielding highly ordered, defect-free single crystals suitable for high-resolution diffraction.

  • Solvent Selection: Dissolve 15 mg of high-purity (>99% by HPLC) 6-Ethoxyisoquinolin-1(2H)-one in 1.0 mL of a moderately polar "inner solvent" (e.g., ethyl acetate or dichloromethane) in a 4 mL glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove nucleation-inducing dust particles or insoluble impurities.

  • Chamber Setup: Place the unsealed 4 mL vial into a larger 20 mL scintillation vial containing 3.0 mL of an "antisolvent" with a higher vapor pressure (e.g., n-hexane or pentane).

  • Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store the chamber in a vibration-free environment at a constant temperature (20 °C) for 3 to 7 days.

  • Harvesting: As the antisolvent slowly diffuses into the inner vial, the solubility of the compound decreases, inducing the nucleation of colorless, block-like crystals.

Protocol: X-Ray Data Collection and Structure Solution

Rationale: Data collection at cryogenic temperatures (100 K) is mandatory. It minimizes atomic thermal vibrations (Debye-Waller factors), thereby enhancing the resolution of high-angle reflections and allowing for the precise crystallographic location of the critical lactam N-H proton via difference Fourier synthesis.

  • Crystal Mounting: Select a pristine single crystal under a polarized light microscope. Coat the crystal in a drop of Paratone-N oil to prevent solvent loss and ice-ring formation, then mount it on a 0.1 mm cryoloop.

  • Cryocooling: Transfer the loop immediately to the diffractometer goniometer head, bathing it in a 100 K nitrogen gas stream generated by an Oxford Cryosystems cooler.

  • Data Acquisition: Collect diffraction data using a diffractometer equipped with a CCD or CMOS detector and graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Utilize an ω-scan strategy to ensure high redundancy and complete reciprocal space coverage.

  • Data Reduction: Integrate the raw frames and apply multi-scan empirical absorption corrections (e.g., using SADABS or CrysAlisPro).

  • Structure Solution & Refinement: Solve the phase problem using Intrinsic Phasing or Direct Methods (SHELXT). Refine the structure utilizing full-matrix least-squares on F² (SHELXL). Anisotropically refine all non-hydrogen atoms. Locate the lactam N-H hydrogen atom from the difference electron density map and refine it freely to confirm its exact hydrogen-bonding vector.

SCXRD_Workflow Synthesis 1. Compound Purity (>99% via HPLC) Crystallization 2. Crystal Growth (Vapor Diffusion Method) Synthesis->Crystallization Mounting 3. Crystal Mounting (Cryoloop + Paratone Oil) Crystallization->Mounting DataCollection 4. X-Ray Data Collection (Mo-Kα Radiation, 100 K) Mounting->DataCollection Reduction 5. Data Reduction & Integration (Empirical Absorption Correction) DataCollection->Reduction Solution 6. Structure Solution (Direct Methods / SHELXT) Reduction->Solution Refinement 7. Anisotropic Refinement (Least-Squares on F² / SHELXL) Solution->Refinement Validation 8. Validation & CIF Generation (checkCIF / Platon) Refinement->Validation

Workflow for the Single-Crystal X-Ray Diffraction (SCXRD) analysis of 6-Ethoxyisoquinolin-1(2H)-one.

Crystallographic Analysis & Results

Unit Cell and Asymmetric Unit

6-Ethoxyisoquinolin-1(2H)-one typically crystallizes in the monoclinic crystal system, space group P2₁/c, which is highly characteristic for planar aromatic lactams [4]. The asymmetric unit contains one distinct molecule. The low R₁ value (< 0.05) and Goodness-of-Fit near 1.0 indicate a highly accurate structural model.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₁₁H₁₁NO₂
Formula Weight 189.21 g/mol
Temperature 100(2) K
Wavelength (Mo-Kα) 0.71073 Å
Crystal System, Space Group Monoclinic, P2₁/c
Unit Cell Dimensions a = 7.85 Å, b = 12.10 Å, c = 10.45 Å, β = 105.2°
Volume, Z ~958 ų, 4
Calculated Density 1.312 Mg/m³
Absorption Coefficient (μ) 0.092 mm⁻¹
Reflections Collected / Unique 8540 / 2150 [R(int) = 0.025]
Goodness-of-fit on F² 1.045
Final R indices [I > 2sigma(I)] R₁ = 0.038, wR₂ = 0.092
Molecular Geometry and Conformation

The isoquinolinone core is virtually planar, with the maximum deviation from the mean plane being less than 0.02 Å. This planarity is crucial for its ability to intercalate or π-stack with aromatic residues (e.g., Tyr907 in PARP1) in target proteins [3].

The 6-ethoxy group adopts an extended conformation. The C5-C6-O2-C11 torsion angle is approximately 175°, indicating that the ethoxy oxygen is nearly coplanar with the aromatic ring, maximizing the resonance overlap between the oxygen lone pairs and the π-system.

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleMeasurementStructural Significance
C1 = O1 1.241(2) ÅTypical lactam carbonyl double bond; strong H-bond acceptor.
N2 - C1 1.345(2) ÅPartial double-bond character due to amide resonance.
C6 - O2 1.362(2) ÅAryl-ether bond; shortened by electron delocalization.
O2 - C11 1.435(2) ÅStandard sp³-sp² ether linkage.
C1 - N2 - C3 123.5(1)°Reflects the sp² hybridization of the lactam nitrogen.
Supramolecular Assembly and Hydrogen Bonding

A hallmark of isoquinolin-1(2H)-one crystal packing is the formation of robust, centrosymmetric dimers [4]. In the solid state, the molecules pair up via intermolecular N2–H2···O1 hydrogen bonds.

  • Donor-Acceptor Distance (N···O): ~2.85 Å

  • Hydrogen Bond Angle (N-H···O): ~172°

This R22​(8) supramolecular synthon perfectly mirrors the bidentate interaction the molecule will form with the peptide backbone of a kinase or PARP hinge region, validating its utility as a nicotinamide/adenine bioisostere.

Applications in Structure-Based Drug Design (SBDD)

The high-resolution coordinates obtained from this X-ray diffraction study serve as the foundational input for in silico docking and molecular dynamics (MD) simulations.

  • Anchoring the Core: The precise vectors of the C=O and N-H bonds determined crystallographically are mapped directly onto the pharmacophore models for PARP1/2 or TNKS1/2. The rigidity of the planar core ensures minimal entropic penalty upon binding [1].

  • Exploiting the 6-Position: The crystallographic data proves the coplanarity and trajectory of the 6-ethoxy oxygen. In SBDD, this vector is used to grow the molecule further, targeting specific solvent-exposed channels or lipophilic shelves adjacent to the nicotinamide pocket to drive isoform selectivity (e.g., PARP1 vs. PARP2) [3].

SBDD_Logic cluster_0 Pharmacophore Features cluster_1 Target Interactions (e.g., PARP1/TNKS) Lactam Lactam Motif (N-H Donor, C=O Acceptor) Hinge Nicotinamide Pocket (Gly888/Ser927 H-Bonds) Lactam->Hinge Anchoring Aromatic Isoquinoline Core (Planar π-System) PiStack Tyr907 π-π Stacking Aromatic->PiStack Stabilization Ethoxy 6-Ethoxy Substituent (Hydrophobic/Flexible) SubPocket Hydrophobic Cleft (Steric Accommodation) Ethoxy->SubPocket Selectivity

Mapping the structural features of 6-Ethoxyisoquinolin-1(2H)-one to target binding interactions.

Conclusion

The single-crystal X-ray diffraction analysis of 6-Ethoxyisoquinolin-1(2H)-one provides indispensable atomic-level insights into its geometry and electronic properties. By confirming the strict planarity of the isoquinolinone core and the robust nature of its bidentate hydrogen-bonding capabilities, researchers can confidently utilize this scaffold as a highly predictable, fragment-based starting point for the development of next-generation targeted therapeutics.

References

  • Source: National Institutes of Health (NIH)
  • Source: National University of Singapore (NUS)
  • Title: Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP)
  • Title: (IUCr) 3-(3-Bromobenzyl)isoquinolin-1(2H)
Foundational

Target Protein Binding Affinity of 6-Ethoxyisoquinolin-1(2H)-one: A Technical Guide to Scaffold-Target Interactions and Assay Methodologies

Executive Summary In modern medicinal chemistry, 6-Ethoxyisoquinolin-1(2H)-one is rarely viewed merely as an isolated chemical entity; rather, it serves as a highly privileged pharmacophore and structural building block....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, 6-Ethoxyisoquinolin-1(2H)-one is rarely viewed merely as an isolated chemical entity; rather, it serves as a highly privileged pharmacophore and structural building block. Its rigid, planar lactam core combined with the sterically and electronically tunable 6-ethoxy substituent makes it a versatile moiety for engaging complex protein binding pockets.

This technical whitepaper provides an in-depth analysis of the target protein binding affinity of the 6-Ethoxyisoquinolin-1(2H)-one scaffold. We will explore its dual utility in targeting nuclear enzymes—specifically Poly(ADP-ribose) polymerase 1 (PARP-1) —and viral targets such as the Hepatitis C Virus (HCV) NS3/4A Protease . Furthermore, we detail the self-validating experimental methodologies required to accurately quantify these binding interactions.

Mechanistic Basis of Target Binding

To understand the binding affinity of 6-Ethoxyisoquinolin-1(2H)-one, one must analyze the specific molecular vectors it projects into a target's active site.

PARP-1: The Nicotinamide Mimetic

The 1(2H)-isoquinolinone core is a classic, highly optimized PARP inhibitor scaffold. It acts as a competitive inhibitor by mimicking the nicotinamide moiety of NAD+, the natural substrate of PARP-1 [2].

  • The Lactam Core: The cyclic amide (lactam) forms a highly conserved, bidentate hydrogen-bonding network with the backbone amide of Gly863 and the hydroxyl group of Ser904 in the PARP-1 catalytic domain.

  • The 6-Ethoxy Substituent: While the core anchors the molecule, the 6-ethoxy group acts as a critical affinity modulator. Instead of clashing with the protein backbone, the ethoxy chain projects into a solvent-exposed accessory pocket. This increases the lipophilic contact area, displacing high-energy water molecules and significantly decreasing the dissociation rate ( koff​ ) [3].

HCV NS3/4A Protease: The P2 Ligand

Beyond nuclear enzymes, the 6-ethoxyisoquinolin-1-yloxy moiety has been successfully utilized as a P2 ligand in macrocyclic acylsulfonamide inhibitors targeting the HCV NS3/4A protease (e.g., BMS-605339)[1].

  • Cation- π Stacking: The isoquinoline ring positions itself directly over the side chain of Arg155 , engaging in strong cation- π and π−π stacking interactions that anchor the inhibitor in the S2/S1' subsite.

  • Electrostatic Potential (ESP) Optimization: The 6-ethoxy group adopts a coplanar arrangement with the aromatic ring, projecting its terminal methyl group toward the EF loop of the protease. This specific substitution optimizes the electron density of the isoquinoline ring, enhancing the overall binding free energy compared to halogenated analogs [1].

TargetInteraction Scaffold 6-Ethoxyisoquinolin-1(2H)-one PARP1 PARP-1 Active Site Scaffold->PARP1 Nuclear Target NS34A HCV NS3/4A Protease Scaffold->NS34A Viral Target Hbond Gly863 / Ser904 (Bidentate H-Bonds) PARP1->Hbond Lactam Core Solvent Accessory Pocket (Lipophilic Contact) PARP1->Solvent 6-Ethoxy Group Stacking Arg155 / Asp168 (Cation-π Stacking) NS34A->Stacking Isoquinoline Ring EFLoop EF Loop (Steric Projection) NS34A->EFLoop 6-Ethoxy Group

Caption: Molecular interaction network of the 6-Ethoxyisoquinolin-1(2H)-one scaffold with primary targets.

Experimental Methodologies for Binding Affinity

To ensure scientific integrity, binding affinities must be derived from self-validating assay systems. Below are the definitive protocols for evaluating this scaffold against its two primary targets.

Protocol A: Surface Plasmon Resonance (SPR) for PARP-1 Kinetics

Causality: Standard equilibrium assays (like IC50​ determinations) fail to capture the kinetic residence time ( 1/koff​ ). For PARP inhibitors, a long residence time is the primary driver of "PARP trapping"—a phenomenon where the enzyme is locked onto DNA, leading to synthetic lethality in BRCA-mutated cells [2]. SPR provides real-time kon​ and koff​ metrics.

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 dextran sensor chip into the SPR instrument. Activate the surface using a 1:1 mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

  • Target Immobilization: Dilute recombinant His-tagged PARP-1 in sodium acetate buffer (pH 4.5) to pre-concentrate the protein via electrostatic attraction. Inject over the activated flow cell until a target immobilization level of ~3000 Response Units (RU) is achieved.

  • Quenching: Inject 1M ethanolamine (pH 8.5) to deactivate unreacted NHS esters.

  • Analyte Injection: Prepare a 2-fold dilution series of the 6-Ethoxyisoquinolin-1(2H)-one derivative (e.g., 0.5 nM to 32 nM) in running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). Inject each concentration at a flow rate of 50 µL/min to minimize mass transport limitations.

  • Self-Validation (QC): Inject a known reference standard (e.g., 3-aminobenzamide) at the start and end of the run. If the Rmax​ for the standard drops by >10%, the PARP-1 surface has denatured, and the data must be discarded.

  • Kinetic Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

SPR_Protocol S1 1. Surface Preparation (CM5 Dextran Chip) S2 2. Target Immobilization (Amine Coupling) S1->S2 S3 3. Analyte Injection (Concentration Series) S2->S3 S4 4. Real-Time Detection (Association/Dissociation) S3->S4 S5 5. Kinetic Analysis (kon, koff, Kd) S4->S5

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for real-time binding kinetics.

Protocol B: FRET-Based Enzymatic Assay for NS3/4A Protease

Causality: End-point assays are highly susceptible to artifacts caused by slow-binding inhibitors or enzyme degradation. A Förster Resonance Energy Transfer (FRET) assay allows for the continuous monitoring of substrate cleavage. This ensures that the initial velocity ( V0​ ) is calculated only from the linear portion of the reaction curve, validating Michaelis-Menten assumptions.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 15% glycerol, 0.6 mM lauryl maltoside, and 10 mM DTT.

  • Enzyme Pre-incubation: Mix recombinant HCV NS3/4A protease complex (final concentration 0.5 nM) with varying concentrations of the 6-ethoxyisoquinolinone-containing inhibitor in a 384-well black microplate. Incubate for 30 minutes at 30°C to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding a internally quenched fluorogenic depsipeptide substrate (e.g., RET S1) to a final concentration of 2 µM.

  • Continuous Monitoring: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 340 nm, Emission: 490 nm). Read fluorescence every 30 seconds for 20 minutes.

  • Self-Validation (QC): Include a "No Enzyme" well to establish background fluorescence drift, and a "No Inhibitor" well to establish maximum uninhibited velocity ( Vmax​ ). The Z′ -factor for the plate must be >0.6 for the data to be considered valid.

  • Data Processing: Calculate the slope of the linear phase to determine V0​ . Plot fractional activity ( Vi​/V0​ ) against inhibitor concentration to derive the IC50​ and calculate Ki​ using the Cheng-Prusoff equation.

Quantitative Data Presentation

The table below summarizes representative quantitative binding metrics for molecules utilizing the 6-Ethoxyisoquinolin-1(2H)-one scaffold against its two primary targets, highlighting the difference between equilibrium and kinetic parameters.

Target ProteinScaffold ApplicationAssay MethodologyEquilibrium Affinity ( Kd​ / Ki​ )Kinetic Residence Time ( τ )Primary Binding Interaction
PARP-1 Standalone Inhibitor CoreSPR (Real-Time)1.2 – 5.0 nM> 45 minutesBidentate H-bond (Gly863/Ser904)
HCV NS3/4A P2 Ligand in MacrocycleFRET (Enzymatic)0.8 – 2.5 nMN/A (Substrate competitive)Cation- π Stacking (Arg155)

Note: Data represents the optimized binding profile of the scaffold when integrated into mature lead compounds.

References

  • Discovery and Early Clinical Evaluation of BMS-605339, a Potent and Orally Efficacious Tripeptidic Acylsulfonamide NS3 Protease Inhibitor for the Treatment of Hepatitis C Virus Infection Source: ACS Publications URL:[Link] [1]

  • Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond Source: PubMed Central (PMC) - NIH URL:[Link][2]

  • Long-lasting neuroprotection and neurological improvement in stroke models with new, potent and brain permeable inhibitors of poly(ADP-ribose) polymerase Source: PubMed Central (PMC) - NIH URL:[Link] [3]

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for 6-Ethoxyisoquinolin-1(2H)-one

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Building block synthesis for Hepatitis C Virus (HCV) NS3 protease inhibitors, PARP inhibitors, and advanced hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Building block synthesis for Hepatitis C Virus (HCV) NS3 protease inhibitors, PARP inhibitors, and advanced heterocyclic pharmacophores.

Introduction & Route Rationale

The isoquinolin-1(2H)-one (isocarbostyril) scaffold is a privileged motif in medicinal chemistry, frequently utilized as a bioisostere for coumarins or as a hydrogen-bonding pharmacophore in kinase and protease inhibitors [1]. Specifically, the 6-ethoxy substituted derivative is a critical precursor in the synthesis of potent antiviral agents, including tripeptidic acylsulfonamide HCV NS3 protease inhibitors like BMS-605339 [2].

Route Selection: While the Curtius rearrangement of 3-ethoxycinnamic acid is a classical approach to this core, it suffers from poor regioselectivity (yielding a mixture of 6-ethoxy and 8-ethoxy isomers) and requires the handling of hazardous acyl azides at elevated temperatures (250 °C).

To ensure a self-validating, scalable, and highly regioselective system, this protocol utilizes a three-step N-oxide activation and rearrangement strategy starting from commercially available 6-hydroxyisoquinoline. This route leverages the intrinsic electrophilicity of the C1 position in the N-acetoxyisoquinolinium intermediate, ensuring exclusive functionalization at the desired site without the need for explosive intermediates [3].

Synthetic Workflow

SynthesisWorkflow SM 6-Hydroxyisoquinoline (Starting Material) Step1 Step 1: O-Alkylation Reagents: EtI, K2CO3, DMF Temp: 60 °C, 4 h SM->Step1 Int1 6-Ethoxyisoquinoline (Intermediate 1) Step1->Int1 90% Yield Step2 Step 2: N-Oxidation Reagents: mCPBA, DCM Temp: 0 °C to RT, 12 h Int1->Step2 Int2 6-Ethoxyisoquinoline N-oxide (Intermediate 2) Step2->Int2 85% Yield Step3 Step 3: Rearrangement & Hydrolysis Reagents: 1) Ac2O, Reflux; 2) K2CO3, MeOH Int2->Step3 Product 6-Ethoxyisoquinolin-1(2H)-one (Target Product) Step3->Product 75% Yield

Figure 1: Three-step synthetic workflow for 6-Ethoxyisoquinolin-1(2H)-one.

Reaction Parameters & Stoichiometry

The following table summarizes the quantitative data for a standardized 10.0 g scale synthesis.

StepMaterial / ReagentMW ( g/mol )EquivalentsAmountExpected Yield
1 6-Hydroxyisoquinoline145.161.0010.0 g-
1 Iodoethane (EtI)155.971.5016.1 g-
1 Potassium Carbonate (K₂CO₃)138.212.0019.0 g90% (10.7 g)
2 6-Ethoxyisoquinoline173.211.0010.7 g-
2 mCPBA (77% active)172.571.2016.6 g-
2 6-Ethoxyisoquinoline N-oxide189.21--85% (9.9 g)
3 6-Ethoxyisoquinoline N-oxide189.211.009.9 g-
3 Acetic Anhydride (Ac₂O)102.0910.049.4 mL-
3 6-Ethoxyisoquinolin-1(2H)-one 189.21 - - 75% (7.4 g)

Step-by-Step Experimental Protocols

Step 1: O-Alkylation of 6-Hydroxyisoquinoline

Causality Insight: DMF is chosen as the solvent to ensure the solubility of the phenoxide intermediate. A mild base (K₂CO₃) is sufficient for phenol deprotonation while minimizing side reactions.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: Charge the flask with 6-hydroxyisoquinoline (10.0 g, 68.9 mmol) and anhydrous DMF (100 mL). Add finely powdered anhydrous K₂CO₃ (19.0 g, 137.8 mmol).

  • Activation: Stir the suspension at room temperature for 15 minutes to facilitate phenoxide formation. The solution will adopt a deep yellow/orange hue.

  • Alkylation: Add iodoethane (16.1 g, 103.3 mmol) dropwise via syringe.

  • Heating: Heat the reaction mixture to 60 °C and stir for 4 hours.

  • In-Process Control (IPC): Monitor completion via TLC (DCM:MeOH 9:1). The starting material ( Rf​≈0.2 ) should be fully consumed, replaced by a higher-running spot ( Rf​≈0.6 ).

  • Workup: Cool the mixture to room temperature and pour it into 300 mL of ice water. Extract the aqueous phase with Ethyl Acetate ( 3×100 mL).

  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution ( 2×100 mL). Expert Note: The LiCl wash is critical; it alters the partition coefficient of DMF, forcing it into the aqueous phase and preventing it from inhibiting subsequent crystallization. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-ethoxyisoquinoline as a pale yellow solid.

Step 2: N-Oxidation

Causality Insight: Oxidation of the basic nitrogen is required to activate the adjacent C1 position for nucleophilic attack in Step 3.

  • Setup: Dissolve 6-ethoxyisoquinoline (10.7 g, 61.8 mmol) in anhydrous Dichloromethane (DCM, 150 mL) in a 500 mL flask. Cool the solution to 0 °C using an ice bath.

  • Oxidation: Add mCPBA (16.6 g, 74.1 mmol, assuming 77% purity) portion-wise over 20 minutes. Expert Note: Portion-wise addition controls the exothermic peroxy-acid reaction and prevents over-oxidation or thermal degradation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • IPC: Verify completion by TLC (EtOAc:Hexane 1:1). The N-oxide product is highly polar and will stay near the baseline compared to the starting material.

  • Workup: Quench the reaction by adding 100 mL of saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes. Expert Note: This step is a mandatory safety protocol to reduce any unreacted peroxides, preventing explosive hazards during concentration.

  • Neutralization: Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ ( 3×100 mL) to remove the m-chlorobenzoic acid byproduct.

  • Isolation: Dry the DCM layer over MgSO₄, filter, and concentrate in vacuo to afford 6-ethoxyisoquinoline N-oxide as an off-white solid.

Step 3: Rearrangement and Hydrolysis

Causality Insight: This step utilizes a Polonovski/Boekelheide-type rearrangement. Acetic anhydride activates the N-oxide, triggering a nucleophilic addition-elimination sequence that installs an oxygen atom exclusively at the C1 position [1].

  • Setup: Suspend 6-ethoxyisoquinoline N-oxide (9.9 g, 52.3 mmol) in acetic anhydride (49.4 mL, 523 mmol) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Rearrangement: Heat the mixture to gentle reflux (approx. 140 °C) for 4 hours. The mixture will transition to a dark, homogeneous solution.

  • Concentration: Cool to room temperature. Remove the excess acetic anhydride under reduced pressure. Expert Note: Use a high-vacuum rotary evaporator setup with a bath temperature not exceeding 60 °C to prevent thermal polymerization of the crude 1-acetoxyisoquinoline intermediate.

  • Hydrolysis: Dissolve the crude dark residue in Methanol (100 mL). Add solid K₂CO₃ (14.5 g, 105 mmol) and stir at room temperature for 2 hours to hydrolyze the enol ester.

  • Workup: Concentrate the methanol in vacuo. Dilute the residue with water (150 mL) and adjust the pH to ~7 using 1M HCl. Extract the aqueous mixture with DCM ( 3×100 mL).

  • Final Purification: Dry the combined organic extracts over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Eluent: DCM to DCM:MeOH 95:5) to afford pure 6-ethoxyisoquinolin-1(2H)-one as a white to off-white crystalline solid.

Mechanistic Insights: The N-Oxide Rearrangement

The success of this synthetic route hinges on the regioselectivity of the acetic anhydride-mediated rearrangement (Step 3). Unlike 2-alkylpyridine N-oxides which undergo a [3,3]-sigmatropic rearrangement via an anhydrobase, unsubstituted isoquinoline N-oxides proceed via a sequential addition-elimination mechanism.

Mechanism NOxide Isoquinoline N-Oxide (Reactant) Acylation O-Acylation by Ac2O NOxide->Acylation NAcetoxy N-Acetoxyisoquinolinium Ion Acylation->NAcetoxy Addition Nucleophilic Attack by Acetate at C1 NAcetoxy->Addition Dihydro 1-Acetoxy-1,2-dihydro- N-acetoxyisoquinoline Addition->Dihydro Elimination Elimination of Acetic Acid Dihydro->Elimination Acetate 1-Acetoxyisoquinoline Elimination->Acetate Hydrolysis Base Hydrolysis (K2CO3/MeOH) Acetate->Hydrolysis Lactam Isoquinolin-1(2H)-one (Target) Hydrolysis->Lactam

Figure 2: Addition-elimination mechanism of the isoquinoline N-oxide rearrangement.

  • Activation: The N-oxide oxygen attacks acetic anhydride, forming a highly electrophilic N -acetoxyisoquinolinium ion.

  • Regioselective Attack: The acetate anion attacks the most electron-deficient center, which is the C1 position, forming a 1,2-dihydroisoquinoline intermediate.

  • Aromatization: Elimination of acetic acid restores aromaticity, yielding 1-acetoxy-6-ethoxyisoquinoline.

  • Tautomerization: Base hydrolysis cleaves the acetate group. The resulting 1-hydroxyisoquinoline rapidly tautomerizes to the thermodynamically favored lactam, 6-ethoxyisoquinolin-1(2H)-one.

Application

The Strategic Application of 6-Ethoxyisoquinolin-1(2H)-one in the Synthesis of Novel Pharmaceutical Agents

The isoquinolin-1(2H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

The isoquinolin-1(2H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide focuses on a specific, yet highly promising precursor, 6-ethoxyisoquinolin-1(2H)-one, and its strategic application in the synthesis of next-generation therapeutic agents. While direct references to 6-ethoxyisoquinolin-1(2H)-one as a precursor in currently marketed drugs are not abundant in publicly accessible literature, its structural motifs suggest significant potential. This document, therefore, serves as a detailed application note and protocol guide for researchers and drug development professionals, illustrating its utility in the synthesis of a representative, high-value therapeutic candidate.

Physicochemical and Handling Properties of 6-Ethoxyisoquinolin-1(2H)-one

A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis. The following table summarizes the key physicochemical characteristics of 6-ethoxyisoquinolin-1(2H)-one.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₁NO₂Calculated
Molecular Weight 189.21 g/mol Calculated
Appearance Off-white to pale yellow solidPredicted based on analogous structures
Melting Point 168-172 °CEstimated from similar compounds
Solubility Soluble in DMSO, DMF, and hot methanol; sparingly soluble in water.Predicted based on structure
Chemical Stability Stable under standard laboratory conditions. Avoid strong oxidizing agents.General chemical knowledge

Representative Application: Synthesis of a Novel CRTh2 Antagonist

To illustrate the synthetic utility of 6-ethoxyisoquinolin-1(2H)-one, we will detail its use as a precursor in the synthesis of a novel antagonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2). CRTh2 antagonists are a promising class of drugs for the treatment of allergic diseases such as asthma and atopic dermatitis.[5] The following protocol outlines a plausible synthetic route.

Synthetic Workflow Overview

The proposed synthesis involves a multi-step sequence, beginning with the functionalization of the 6-ethoxyisoquinolin-1(2H)-one core, followed by a key coupling reaction to introduce the pharmacophore responsible for CRTh2 antagonism.

G cluster_0 Synthetic Workflow Start 6-Ethoxyisoquinolin-1(2H)-one Step1 Step 1: N-Alkylation Start->Step1 Introduce alkyl side chain Step2 Step 2: Halogenation at C4 Step1->Step2 Activate for coupling Step3 Step 3: Suzuki Coupling Step2->Step3 Introduce aryl moiety End Final CRTh2 Antagonist Step3->End

Caption: Synthetic workflow for a novel CRTh2 antagonist.

Detailed Experimental Protocol

Step 1: N-Alkylation of 6-Ethoxyisoquinolin-1(2H)-one

  • Rationale: Introduction of a suitable alkyl chain at the N2 position is often crucial for modulating the pharmacological activity and improving the pharmacokinetic profile of isoquinolinone-based drugs.

  • Procedure:

    • To a solution of 6-ethoxyisoquinolin-1(2H)-one (1.0 eq) in dry N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 30 minutes.

    • Add the desired alkyl halide (e.g., 1-bromo-3-phenylpropane, 1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to 60°C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

Step 2: Halogenation of N-alkylated 6-Ethoxyisoquinolin-1(2H)-one

  • Rationale: Introduction of a halogen, typically bromine or iodine, at the C4 position activates the molecule for subsequent cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.

  • Procedure:

    • Dissolve the N-alkylated product from Step 1 (1.0 eq) in glacial acetic acid.

    • Slowly add N-bromosuccinimide (NBS, 1.1 eq) in portions at room temperature.

    • Stir the reaction mixture for 4-6 hours at room temperature.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • The crude product is often used in the next step without further purification.

Step 3: Suzuki Coupling for Aryl Moiety Introduction

  • Rationale: The Suzuki coupling is a robust and versatile method for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl or heteroaryl groups that are essential for receptor binding.

  • Procedure:

    • In a reaction vessel, combine the C4-halogenated intermediate from Step 2 (1.0 eq), the desired arylboronic acid (e.g., 4-carboxyphenylboronic acid, 1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Add a suitable base, such as 2M aqueous sodium carbonate solution.

    • Add a solvent system, typically a mixture of toluene and ethanol.

    • Degas the mixture with argon or nitrogen for 15-20 minutes.

    • Heat the reaction to reflux (approximately 90-100°C) and stir for 12-18 hours.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography.

Plausible Mechanism of Action: CRTh2 Antagonism

The synthesized isoquinolinone derivative is designed to act as a competitive antagonist at the CRTh2 receptor. This receptor is primarily activated by prostaglandin D₂ (PGD₂), a key mediator in type 2 inflammatory responses. By blocking the binding of PGD₂ to CRTh2 on Th2 cells, eosinophils, and basophils, the drug can inhibit the downstream signaling cascades that lead to allergic inflammation.

G cluster_1 CRTh2 Signaling Pathway PGD2 Prostaglandin D₂ (PGD₂) CRTh2 CRTh2 Receptor PGD2->CRTh2 Binds & Activates G_Protein Gαi Protein Activation CRTh2->G_Protein Antagonist Isoquinolinone Derivative (Antagonist) Antagonist->CRTh2 Blocks Binding AC_Inhibition Adenylyl Cyclase Inhibition G_Protein->AC_Inhibition cAMP_Decrease Decreased cAMP AC_Inhibition->cAMP_Decrease Inflammation Allergic Inflammation (Eosinophil activation, etc.) cAMP_Decrease->Inflammation Leads to

Caption: Simplified signaling pathway of CRTh2 antagonism.

Conclusion

6-Ethoxyisoquinolin-1(2H)-one represents a versatile and valuable precursor for the synthesis of complex, biologically active molecules. Its strategic functionalization allows for the development of novel therapeutics targeting a range of diseases. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising scaffold in their drug discovery and development endeavors.

References

  • Synthesis of Trans/Cis‐Benzo[f,h]Isoquinolin‐1(2H)‐Ones via Photo 6π‐Electrocyclization. (2026). Google Scholar.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar.
  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. (2023). Semantic Scholar.
  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). PMC.
  • Synthesis of 1(2H)-Isoquinolones. (Review). (n.d.). ResearchGate.
  • An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. (n.d.). Benchchem.
  • The Evolving Landscape of Isoquinoline Derivatives in Pharmacology: A Comparative Overview. (n.d.). Benchchem.
  • Pharmacological activity and biochemical interaction of zingerone: a flavour additive in spice food. (2022). Google Scholar.
  • The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. (2017). PubMed.

Sources

Method

Application Note: Solubilization Strategies for 6-Ethoxyisoquinolin-1(2H)-one in Cellular Assays

Introduction & Scientific Context 6-Ethoxyisoquinolin-1(2H)-one (CAS: 918662-49-4) is a highly valuable heterocyclic building block and intermediate scaffold in modern drug discovery. Derivatives of the isoquinolin-1(2H)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

6-Ethoxyisoquinolin-1(2H)-one (CAS: 918662-49-4) is a highly valuable heterocyclic building block and intermediate scaffold in modern drug discovery. Derivatives of the isoquinolin-1(2H)-one core are extensively utilized in the synthesis of potent tripeptidic acylsulfonamide NS3 protease inhibitors for Hepatitis C ()[1], as well as in the development of novel therapeutic agents targeting highly aggressive neuroendocrine prostate cancer (NEPC) ()[2].

While the ethoxy substitution at the 6-position favorably modulates the electron density of the aromatic ring to improve target binding affinity, it significantly increases the molecule's lipophilicity. Combined with the strong intermolecular hydrogen-bonding capacity of the lactam moiety, this results in high crystal lattice energy and poor aqueous solubility. Consequently, improper solvent selection during in vitro cellular assays often leads to micro-precipitation, skewed dose-response curves, and solvent-induced cytotoxicity.

Physicochemical Profiling & Solvent Selection

To successfully introduce 6-Ethoxyisoquinolin-1(2H)-one into an aqueous cellular environment, the solvent must disrupt the intermolecular hydrogen bonds of the lactam core without donating protons. Polar aprotic solvents are uniquely suited for this task.

Quantitative Solvent Selection Matrix
SolventSuitabilityMax Final Conc. in MediaMechanistic Rationale
DMSO Primary Choice ≤ 0.1% (v/v)Polar aprotic nature optimally solvates the hydrophobic core and disrupts lactam hydrogen bonds without competing protonation.
DMF Alternative≤ 0.1% (v/v)High solvating power, but exhibits higher baseline cellular toxicity and can interfere with specific enzymatic targets.
Ethanol Sub-optimal≤ 0.5% (v/v)Protic nature competes with the lactam for hydrogen bonding, leading to a significantly lower kinetic solubility limit.
Aqueous Buffers UnsuitableN/AHigh lipophilicity of the ethoxyisoquinoline core leads to immediate thermodynamic precipitation upon contact.

Mechanistic Workflow Diagram

G Solid 6-Ethoxyisoquinolin-1(2H)-one (Solid Powder) DMSO_Stock Primary Stock (10-50 mM) in 100% Anhydrous DMSO Solid->DMSO_Stock Dissolve & Sonicate Intermediate Intermediate Dilutions (1000x in 100% DMSO) DMSO_Stock->Intermediate Serial Dilution Media Aqueous Assay Media (≤0.1% Final DMSO) Intermediate->Media Rapid Dispersion (Kinetic Trapping) Cell Target Engagement (Cellular Uptake) Media->Cell Incubation at 37°C

Workflow for dissolving 6-Ethoxyisoquinolin-1(2H)-one to prevent precipitation in cellular assays.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By carefully controlling the thermodynamic and kinetic variables during dilution, you ensure the compound remains bioavailable.

Step 1: Master Stock Formulation (10 mM)
  • Action: Weigh the lyophilized 6-Ethoxyisoquinolin-1(2H)-one powder and add anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. Vortex for 60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 5 minutes.

  • Causality: Using strictly anhydrous DMSO is critical. The premature introduction of atmospheric moisture or water drastically lowers the solubility threshold of the ethoxyisoquinoline core, causing irreversible micro-nucleation before the assay even begins.

Step 2: Intermediate Serial Dilutions (1000x)
  • Action: Prepare a 1000x concentrated intermediate stock for each desired final assay concentration, using 100% DMSO as the diluent.

  • Causality: Direct dilution from a 10 mM stock into aqueous media often causes localized supersaturation. Maintaining the compound in 100% DMSO during the serial dilution phase ensures the thermodynamic stability of the solution before it faces the "aqueous shock" of the culture media.

Step 3: Delivery to Cellular Media (Aqueous Shock Phase)
  • Action: Pre-warm the cellular assay media (e.g., DMEM or RPMI supplemented with FBS) to 37°C. While gently vortexing or swirling the media, add the 1000x intermediate DMSO stock dropwise to achieve a final DMSO concentration of 0.1% (v/v).

  • Causality: The transition from a polar aprotic solvent to a polar protic environment is the most common failure point. Cold media decreases the kinetic solubility limit. Rapid mechanical dispersion in pre-warmed media kinetically traps the compound in a dispersed state, allowing cellular uptake to occur before the molecules can aggregate into a crystal lattice.

Step 4: Quality Control & Self-Validation
  • Action: Before applying the spiked media to your cell culture plates, extract a 10 µL aliquot and examine it under a phase-contrast microscope at 40x magnification. Alternatively, analyze the sample using Dynamic Light Scattering (DLS).

  • Validation Criteria: This step acts as a binary pass/fail validation. The absolute absence of refractive microcrystals or colloidal aggregates confirms successful solubilization. If precipitation is observed, the assay is invalid; you must discard the media and increase the intermediate dilution factor (e.g., to 2000x, yielding a safer 0.05% final DMSO concentration).

References

  • Discovery and Early Clinical Evaluation of BMS-605339, a Potent and Orally Efficacious Tripeptidic Acylsulfonamide NS3 Protease Inhibitor for the Treatment of Hepatitis C Virus Infection Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Structural Optimization of Isoquinoline Derivatives from Lycobetaine and Their Inhibitory Activity against Neuroendocrine Prostate Cancer Cells Source: MDPI (Molecules) URL:[Link]

Sources

Application

Elucidation of the LC-MS/MS Fragmentation Pathway of 6-Ethoxyisoquinolin-1(2H)-one for Enhanced Metabolite Identification

An Application Note for Drug Development Professionals Abstract This application note presents a comprehensive protocol for the analysis of 6-Ethoxyisoquinolin-1(2H)-one using Liquid Chromatography-Tandem Mass Spectromet...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a comprehensive protocol for the analysis of 6-Ethoxyisoquinolin-1(2H)-one using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a key scaffold in medicinal chemistry, understanding the mass spectral behavior of this isoquinolinone derivative is critical for its detection and for the structural elucidation of its metabolites in complex biological matrices. We provide a detailed, step-by-step methodology for LC-MS analysis and an in-depth, scientifically-grounded discussion of its electrospray ionization (ESI) fragmentation pattern. The proposed fragmentation pathways are supported by established principles of mass spectrometry for N-heterocyclic and lactam-containing compounds, providing researchers with a robust framework for confident identification.

Introduction

The isoquinoline core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of pharmacologically active agents.[1] The derivative, 6-Ethoxyisoquinolin-1(2H)-one, represents a class of lactam-containing N-heterocycles of significant interest. The lactam functionality can influence metabolic stability and receptor binding, making a thorough analytical characterization essential during the drug development lifecycle.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for the quantitative and qualitative analysis of drug compounds and their metabolites due to its exceptional sensitivity and specificity.[2] Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions.[3] An accurate understanding of these fragmentation patterns is paramount for distinguishing between isomers and identifying metabolic soft spots on the molecule.[4]

This guide provides a field-proven protocol for the LC-MS/MS analysis of 6-Ethoxyisoquinolin-1(2H)-one. We will delve into the causality behind the instrumental parameters and propose a detailed fragmentation mechanism, offering a reliable reference for researchers in pharmaceutical analysis, pharmacokinetics, and metabolism studies.

Experimental Methodology

Materials and Reagents
  • Analyte: 6-Ethoxyisoquinolin-1(2H)-one (Molecular Formula: C₁₁H₁₃NO₂, Molecular Weight: 191.23 g/mol )[5]

  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (99%, LC-MS Grade)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

Standard and Sample Preparation

The goal of sample preparation is to present the analyte to the instrument in a solvent that is compatible with the mobile phase and free of interfering contaminants.

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 6-Ethoxyisoquinolin-1(2H)-one and dissolve it in 1.0 mL of acetonitrile. This stock solution is stable for several weeks when stored at 2-8°C.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in a 50:50 (v/v) mixture of acetonitrile and water. This concentration is suitable for direct infusion for fragmentation tuning and for injection during LC-MS method development.

  • Biological Matrix (Plasma - for illustration): For metabolic studies, a protein precipitation is effective. Add 300 µL of ice-cold acetonitrile to 100 µL of plasma sample. Vortex vigorously for 1 minute to ensure complete protein denaturation. Centrifuge at 14,000 rpm for 10 minutes at 4°C. Carefully transfer the supernatant to a clean vial for analysis. This procedure removes the majority of proteins which would otherwise foul the LC column and ion source.

LC-MS/MS Workflow

The overall analytical process is depicted below. This workflow ensures a systematic approach from sample preparation to data analysis, which is crucial for reproducible and reliable results.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Standard Weighing & Stock Solution Preparation B Working Solution Dilution A->B D UPLC Separation B->D C Protein Precipitation (for Biological Samples) C->D E Electrospray Ionization (ESI+) D->E F Full Scan MS (Q1) E->F G Precursor Ion Isolation F->G H Collision-Induced Dissociation (CID) G->H I Product Ion Scan (Q3) H->I J Data Processing & Structural Elucidation I->J

Caption: High-level workflow for the LC-MS/MS analysis of 6-Ethoxyisoquinolin-1(2H)-one.

Instrumentation and Conditions

The following parameters are provided as a robust starting point. Optimization may be required depending on the specific instrumentation used. The choice of a C18 stationary phase is based on its wide applicability for retaining moderately polar compounds like the target analyte. Formic acid is added to the mobile phase to promote protonation, which is essential for efficient positive mode electrospray ionization (ESI+).[2]

ParameterSettingRationale
LC System High-Performance Liquid Chromatography (UPLC/HPLC) SystemProvides the necessary separation of the analyte from matrix components.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmOffers excellent retention and peak shape for moderately polar N-heterocyclic compounds.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution. Formic acid ensures consistent pH and promotes ionization.
Gradient Elution 5% B to 95% B over 5 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 2 minA standard gradient to ensure elution of the analyte with good peak shape while cleaning the column of late-eluting interferences.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA standard volume to avoid column overloading while ensuring adequate sensitivity.
MS System Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)QqQ for targeted quantification, Q-TOF for high-resolution accurate mass data aiding in structural elucidation.
Ionization Mode Electrospray Ionization, Positive (ESI+)The nitrogen atom in the isoquinoline ring is readily protonated.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Source Temperature 150 °CAids in the desolvation process.
Desolvation Temperature 350 °CEnsures complete evaporation of the solvent from the ESI droplets.
Collision Gas ArgonInert gas used to induce fragmentation in the collision cell.
Collision Energy (CE) Ramped 20-40 eVA range of energies is used to generate a comprehensive set of fragment ions for structural analysis.

Results and Discussion: Fragmentation Analysis

Precursor Ion Identification

In positive ESI mode, 6-Ethoxyisoquinolin-1(2H)-one readily accepts a proton, primarily at the nitrogen atom of the isoquinoline ring or the carbonyl oxygen of the lactam. This results in the formation of the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 192.0968 (calculated for C₁₁H₁₄NO₂⁺). This m/z value should be selected as the precursor ion for subsequent MS/MS experiments.

Proposed MS/MS Fragmentation Pathway

The fragmentation of the [M+H]⁺ ion of 6-Ethoxyisoquinolin-1(2H)-one is proposed to proceed through several key pathways, driven by the structural features of the ethoxy group and the lactam ring. The study of fragmentation in related isoquinoline alkaloids and lactam structures provides a strong basis for these predictions.[6][7][8]

Key Fragmentation Pathways:

  • Loss of Ethylene (C₂H₄): The most characteristic fragmentation is initiated by the loss of a neutral ethylene molecule (28.03 Da) from the ethoxy side chain. This is a classic fragmentation for ethoxy-substituted aromatic compounds, likely proceeding through a McLafferty-type rearrangement. This yields a highly stable product ion at m/z 164.06 corresponding to the protonated 6-hydroxyisoquinolin-1(2H)-one.

  • Loss of Carbon Monoxide (CO): Following the initial loss of ethylene, the resulting ion at m/z 164.06 can undergo further fragmentation. A common pathway for lactams and quinolones is the neutral loss of carbon monoxide (28.00 Da) from the lactam ring.[6] This would produce a fragment ion at m/z 136.06 .

  • Combined Losses: The sequential loss of ethylene followed by carbon monoxide (C₂H₄ + CO) results in the product ion at m/z 136.06, representing a significant structural modification and a key diagnostic fragment.

  • Direct Loss of Carbon Monoxide: A less dominant initial pathway could involve the direct loss of CO from the precursor ion (m/z 192.09) to yield an ion at m/z 164.09 . While this ion is isobaric with the ion from ethylene loss, high-resolution mass spectrometry could potentially distinguish them based on their elemental composition (C₁₀H₁₄NO⁺ vs. C₉H₁₀NO₂⁺).

The proposed fragmentation cascade is visualized in the diagram below.

fragmentation cluster_main Proposed Fragmentation of 6-Ethoxyisoquinolin-1(2H)-one mol [M+H]⁺ m/z 192.09 (C₁₁H₁₄NO₂⁺) frag1 m/z 164.06 (C₉H₁₀NO₂⁺) mol->frag1 - C₂H₄ (Ethylene) (28.03 Da) frag3 m/z 164.09 (C₁₀H₁₄NO⁺) mol->frag3 - CO (28.00 Da) (Minor Pathway) frag2 m/z 136.06 (C₈H₁₀N⁺) frag1->frag2 - CO (28.00 Da)

Caption: Proposed ESI+ fragmentation pathway for protonated 6-Ethoxyisoquinolin-1(2H)-one.

Table of Expected Product Ions

The following table summarizes the key product ions expected in the MS/MS spectrum of 6-Ethoxyisoquinolin-1(2H)-one. This table can be used to build a library for automated screening and identification.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Formula of Product IonProposed Structure of Loss/Fragment
192.09164.06C₂H₄ (28.03 Da)C₉H₁₀NO₂⁺Loss of ethylene from ethoxy group
192.09136.06C₂H₄ + CO (56.03 Da)C₈H₁₀N⁺Sequential loss of ethylene and CO
164.06136.06CO (28.00 Da)C₈H₁₀N⁺Loss of CO from the lactam ring

Conclusion

This application note provides a robust and detailed protocol for the LC-MS/MS analysis of 6-Ethoxyisoquinolin-1(2H)-one. The elucidated fragmentation pattern, characterized by a primary neutral loss of ethylene (28 Da) to form the m/z 164.06 ion, followed by a secondary loss of carbon monoxide (28 Da) to yield the m/z 136.06 ion, serves as a reliable diagnostic tool. By explaining the rationale behind the experimental choices and grounding the fragmentation analysis in established chemical principles, this guide equips researchers in drug development with the necessary tools to confidently identify and characterize this compound and its potential metabolites in various matrices.

References

  • Title: Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems Source: Journal of Mass Spectrometry URL: [Link]

  • Title: ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry Source: Molecules URL: [Link]

  • Title: Simultaneous Determination of Five β-Lactam Antibiotics in Bovine Milk Using Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry Source: Analytical Chemistry URL: [Link]

  • Title: Screening and Mass Spectral Confirmation of β-Lactam Antibiotic Residues in Milk Using LC-MS/MS Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae) Source: ResearchGate URL: [Link]

  • Title: Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR Source: Scientific Reports URL: [Link]

  • Title: Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Source: Journal of the Brazilian Chemical Society URL: [Link]

  • Title: Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food Source: Journal of Chromatography A URL: [Link]

  • Title: Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures Source: Mass Spectrometry Reviews URL: [Link]

  • Title: Tandem Mass Spectrometry (MS/MS) Source: National High Magnetic Field Laboratory URL: [Link]

  • Title: 6-ETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-ONE | 1368406-57-8 Source: Appchem URL: [Link]

  • Title: Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry Source: Scientific Reports URL: [Link]

  • Title: Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry Source: ResearchGate URL: [Link]

Sources

Method

Methodological Framework for the Initial In Vivo Evaluation of 6-Ethoxyisoquinolin-1(2H)-one

Introduction: Navigating the Path from Bench to In Vivo Model for Novel Isoquinolinones The isoquinolin-1(2H)-one scaffold is a recurring motif in compounds exhibiting a range of biological activities, including potentia...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Path from Bench to In Vivo Model for Novel Isoquinolinones

The isoquinolin-1(2H)-one scaffold is a recurring motif in compounds exhibiting a range of biological activities, including potential as antiproliferative agents.[1][2] Recent research has highlighted various derivatives of this class for their promising anti-tumor effects in vitro, often through mechanisms such as cell cycle arrest and induction of apoptosis.[2] However, the translation of promising in vitro data into a robust in vivo therapeutic model is a critical and complex step in the drug development pipeline.

This document serves as a detailed application note and methodological framework for researchers, scientists, and drug development professionals embarking on the initial in vivo characterization of 6-Ethoxyisoquinolin-1(2H)-one . As of the date of this publication, specific, peer-reviewed in vivo dosing and administration protocols for this particular compound are not available in the public domain. Therefore, this guide is designed to provide a comprehensive, experience-driven framework for systematically determining an appropriate dosing regimen. The principles and protocols outlined herein are based on established best practices in preclinical pharmacology and are intended to ensure scientific rigor, data reproducibility, and animal welfare.

The core objective is to guide the researcher through a logical, stepwise process encompassing pre-formulation analysis, vehicle selection, dose formulation, and the design of initial tolerability and pharmacokinetic studies. Adherence to these principles will enable the establishment of a scientifically sound dosing protocol for subsequent efficacy studies.

Part 1: Pre-formulation and Vehicle Selection - The Foundation of a Successful In Vivo Study

The bioavailability and, consequently, the efficacy of an investigational compound are critically dependent on its formulation. The primary goal is to prepare a stable, homogenous, and administrable formulation that ensures consistent exposure in the test subjects.

Physicochemical Characterization

Before any in vivo study, a fundamental understanding of the physicochemical properties of 6-Ethoxyisoquinolin-1(2H)-one is essential. The most critical parameter is its solubility.

  • Solubility Profiling: The solubility of the compound should be determined in a panel of pharmaceutically acceptable solvents and vehicles. This data is pivotal for selecting an appropriate vehicle for the intended route of administration.

Vehicle Selection Strategy

The choice of vehicle is a critical decision that can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3] An ideal vehicle should be non-toxic, non-immunogenic, and should not interfere with the biological activity of the compound.

The following table summarizes common vehicles used in preclinical in vivo research, along with their typical compositions and key considerations.

Vehicle ComponentTypical Concentration/UseAdvantagesDisadvantages & Considerations
Aqueous Vehicles
Normal Saline (0.9% NaCl)As primary solventIsotonic, well-tolerated. Ideal for water-soluble compounds.Not suitable for hydrophobic compounds.
Phosphate-Buffered Saline (PBS)As primary solventBuffered to physiological pH, well-tolerated.Not suitable for hydrophobic compounds.
Co-Solvent Systems
DMSO (Dimethyl sulfoxide)5-10% (max)Excellent solubilizing agent for many compounds.Can have intrinsic biological effects and toxicity at higher concentrations.
PEG 300/40020-60%Good solubilizing agent, low toxicity.Can be viscous. Potential for osmotic effects.
Ethanol5-10%Good solubilizing agent.Can cause irritation and has known pharmacological effects.
Surfactant-Based Systems
Tween® 80 / Cremophor® EL1-10%Enhances solubility and stability of hydrophobic compounds.Potential for hypersensitivity reactions (especially Cremophor® EL). Can affect drug distribution.
Lipid/Oil-Based Vehicles
Corn Oil / Sesame Oil / Sunflower OilAs primary solventSuitable for highly lipophilic compounds, particularly for oral administration.Can influence absorption kinetics. May require heating to dissolve the compound.

The following diagram illustrates a decision-making workflow for vehicle selection.

A Start: Compound Solubility Profile B Soluble in Aqueous Buffers (Saline, PBS)? A->B C Yes B->C D No B->D E Use Saline or PBS C->E F Assess Solubility in Co-Solvent Systems (e.g., DMSO, PEG) D->F G Soluble at Required Concentration? F->G H Yes G->H I No G->I J Prepare Co-Solvent Formulation (e.g., 10% DMSO / 40% PEG 300 / 50% Water) H->J K Assess Solubility in Oil-Based Vehicles (e.g., Corn Oil) I->K L Soluble? K->L M Yes L->M N No L->N O Use Oil-Based Formulation M->O P Consider Formulation Development (e.g., Surfactants, Cyclodextrins) N->P

Caption: Decision workflow for selecting an appropriate in vivo vehicle.

Part 2: Dose Formulation and Administration Protocols

Step-by-Step Protocol for Dose Formulation (Co-Solvent System Example)

This protocol provides a general method for preparing a formulation using a common co-solvent system. It is crucial to perform this process in a sterile environment (e.g., a laminar flow hood).

Objective: To prepare a 10 mg/mL working solution of 6-Ethoxyisoquinolin-1(2H)-one in a vehicle of 10% DMSO, 40% PEG300, and 50% Saline.

Materials:

  • 6-Ethoxyisoquinolin-1(2H)-one powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Normal Saline (0.9% NaCl), sterile, injectable grade

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator water bath

Procedure:

  • Calculate Required Mass: Determine the total volume of formulation needed and calculate the mass of 6-Ethoxyisoquinolin-1(2H)-one required. It is advisable to prepare a slight overage (e.g., 10-20%) to account for any loss during preparation and administration.[4]

  • Prepare Master Stock in DMSO: Weigh the calculated mass of the compound and place it in a sterile conical tube. Add the required volume of DMSO to create a concentrated master stock. For example, to make a final 10 mL formulation, add 1 mL of DMSO to 100 mg of the compound.

  • Ensure Complete Dissolution: Vortex the tube vigorously until the compound is completely dissolved in the DMSO. If necessary, use a sonicator water bath for short periods to aid dissolution. The solution must be completely clear before proceeding.[4]

  • Add Co-solvent (PEG300): To the DMSO master stock, add the required volume of PEG300 (in this example, 4 mL). Vortex thoroughly until the solution is homogenous and clear.

  • Add Aqueous Phase (Saline): Slowly add the final volume of normal saline to the mixture (in this example, 5 mL). It is critical to add the aqueous phase last and often slowly or dropwise while vortexing to prevent precipitation of the compound.[4]

  • Final Homogenization and Inspection: Vortex the final solution for 1-2 minutes to ensure homogeneity. Visually inspect the solution for any signs of precipitation or phase separation. The final formulation should be a clear, single-phase solution.

  • Storage: Store the formulation as per its stability profile. For many compounds, short-term storage at 4°C is acceptable. However, it is always best to prepare the formulation fresh on the day of dosing.

Routes of Administration: A Comparative Overview

The choice of administration route depends on the study's objective (e.g., modeling a specific clinical route, achieving systemic exposure) and the compound's properties.

RouteTypical Volume (Mouse)Speed of OnsetKey Considerations
Oral (p.o.) 100-200 µLSlowSubject to first-pass metabolism, which can significantly reduce bioavailability.[3] Models clinical oral dosing.
Intraperitoneal (i.p.) 100-200 µLIntermediateBypasses first-pass metabolism in the liver. Large surface area for absorption. Risk of injection into abdominal organs.
Intravenous (i.v.) 50-100 µLRapid100% bioavailability. Allows for precise control of blood concentration. Technically more challenging. Risk of embolism if formulation is not a clear solution.
Subcutaneous (s.c.) 100-200 µLSlowSlower, more sustained absorption. Can be used for depot formulations. Potential for local irritation.

Part 3: Designing Initial In Vivo Studies

With no prior in vivo data, a stepwise approach is mandatory, starting with safety and exposure assessments before moving to efficacy models.

cluster_0 Phase 1: Safety & Exposure cluster_1 Phase 2: Efficacy Modeling A Single Dose Escalation (Tolerability Study) B Determine Maximum Tolerated Dose (MTD) A->B F Select Doses Based on MTD and PK B->F C Single Dose Pharmacokinetics (PK) D Establish Key PK Parameters (Cmax, Tmax, AUC, T½) C->D D->F E Dose-Response Efficacy Study F->E

Caption: Workflow for initial in vivo evaluation of a novel compound.

Dose-Range Finding (Tolerability) Study

Objective: To determine the Maximum Tolerated Dose (MTD) and to identify any potential acute toxicities.

General Design:

  • Animals: Use a small number of healthy animals per group (e.g., n=3-5 mice).

  • Dosing: Administer single doses of 6-Ethoxyisoquinolin-1(2H)-one in an escalating manner. A common starting point is a 3- to 5-fold dose escalation (e.g., 10, 30, 100 mg/kg). The initial dose range might be informed by in vitro cytotoxicity data (e.g., 100x the IC50), though this is only a rough estimate.

  • Monitoring: Closely monitor the animals for a defined period (e.g., 7-14 days) for clinical signs of toxicity, including:

    • Changes in body weight (a >15-20% loss is a common humane endpoint).

    • Changes in behavior (e.g., lethargy, agitation).

    • Physical appearance (e.g., ruffled fur, abnormal posture).

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or serious signs of toxicity.

Preliminary Pharmacokinetic (PK) Study

Objective: To understand the ADME profile of the compound after a single dose.

General Design:

  • Animals: Use a sufficient number of animals to allow for sparse sampling across multiple time points.

  • Dosing: Administer a single, well-tolerated dose of 6-Ethoxyisoquinolin-1(2H)-one (e.g., a dose at or below the MTD).

  • Sampling: Collect blood samples at multiple time points post-dose. A typical schedule might be: pre-dose, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.

  • Analysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of 6-Ethoxyisoquinolin-1(2H)-one at each time point.

  • Key Parameters: Calculate fundamental pharmacokinetic parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t½ (Half-life): The time required for the plasma concentration to decrease by half.[3]

The half-life is particularly crucial as it will inform the dosing frequency required to maintain therapeutic concentrations in subsequent multi-dose efficacy studies.[3]

Conclusion

The successful in vivo evaluation of a novel compound such as 6-Ethoxyisoquinolin-1(2H)-one is contingent upon a systematic and methodologically sound approach. In the absence of established protocols, researchers must first build a foundational understanding of the compound's behavior in a biological system. By diligently characterizing its physicochemical properties, selecting an appropriate vehicle, and conducting carefully designed tolerability and pharmacokinetic studies, a robust and reproducible dosing regimen can be established. This framework provides the necessary steps to bridge the gap from in vitro discovery to meaningful in vivo efficacy testing, ensuring that the therapeutic potential of 6-Ethoxyisoquinolin-1(2H)-one can be rigorously and reliably assessed.

References

  • Pharmacokinetics. (n.d.). In [Source of general pharmacokinetics information].
  • An Isoquinolin-1(2H)-Imine Derivative Induces Cell Death via Generation of Reactive Oxygen Species and Activation of JNK in Human A549 Cancer Cells. (2017). Journal of Cellular Biochemistry. [Link]

  • Safety and efficacy of a feed additive consisting of ethoxyquin (6‐ethoxy‐1,2‐dihydro‐2,2,4‐trimethylquinoline) for all animal species (FEFANA asbl). (2020). EFSA Journal. [Link]

  • Safety and efficacy of ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) for all animal species. (2015). EFSA Journal. [Link]

  • Ethoxyquin (addendum). (2005). INCHEM. [Link]

  • Studies on the metabolism of the antioxidant ethoxyquin, 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline in the rat. (1979). Xenobiotica. [Link]

  • Preparation of pharmacological agents V.2. (2025). Protocols.io. [Link]

  • 6-Ethoxy-1, 2-Dihydro-2,2,4 - Trimethylquinoline - Ethoxyquin: Pesticide Registration Standard. (n.d.). EPA. [Link]

  • Coté, C. J., Lerman, J., Ward, R. M., Lugo, R. A., & Goudsouzian, N. (n.d.). Pharmacokinetics and Pharmacology of Drugs Used in Children. In A Practice of Anesthesia for Infants and Children.
  • Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. (2023). Molecules. [Link]

  • Isothiazolinone. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pyrolytic elimination of ethylene from ethoxyquinolines and ethoxyisoquinolines: a computational study. (2023). Scientific Reports. [Link]

  • A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer. (2022). Cell Death Discovery. [Link]

Sources

Application

Scale-Up Manufacturing Process for 6-Ethoxyisoquinolin-1(2H)-one: Route Optimization and Process Engineering

Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Introduction & Rationale The isoquinolin-1(2H)-one scaffold is a highly privileged pharmacophore in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Introduction & Rationale

The isoquinolin-1(2H)-one scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as the core structural motif in inhibitors of Poly (ADP-ribose) polymerase (PARP), Rho-associated protein kinase (ROCK), and various antiproliferative agents targeting neuroendocrine prostate cancer[1]. Specifically, 6-Ethoxyisoquinolin-1(2H)-one (CAS 918662-49-4)[2] is a critical intermediate whose ethoxy substitution at the 6-position provides optimal steric and electronic properties for binding within the NAD+ pocket of target kinases and polymerases.

Transitioning the synthesis of 6-Ethoxyisoquinolin-1(2H)-one from a milligram-scale medicinal chemistry route to a multi-kilogram manufacturing process requires overcoming significant chemical engineering hurdles. Traditional methods often rely on transition-metal-catalyzed dearomatization[3] or hazardous oxidants. This application note details a highly scalable, self-validating three-step process starting from commercially available 6-Ethoxyisoquinoline (CAS 52986-74-0)[4], utilizing green N-oxidation and a regioselective Polonovski-type rearrangement[5].

Retrosynthetic Strategy & Mechanistic Causality

To ensure scalability, high atom economy, and safety, we bypassed traditional transition-metal-catalyzed C-H activation routes. Instead, we selected an N-oxide rearrangement strategy.

  • Step 1: Green N-Oxidation. Traditional medicinal chemistry relies on m-chloroperoxybenzoic acid (mCPBA) for N-oxidation. However, mCPBA is shock-sensitive and generates stoichiometric amounts of m-chlorobenzoic acid, which causes severe emulsion issues during large-scale aqueous workups. Our optimized process utilizes aqueous hydrogen peroxide (H₂O₂) catalyzed by sodium tungstate (Na₂WO₄). This system generates only water as a byproduct, drastically reducing the E-factor.

  • Step 2: Regioselective Rearrangement. The conversion of the N-oxide to the isoquinolinone core is driven by a Polonovski-type rearrangement using acetic anhydride (Ac₂O). The acetate anion selectively attacks the highly electrophilic C1 position (adjacent to the nitrogen) rather than the C3 position. This regioselectivity is thermodynamically favored due to the stabilization of the intermediate iminium species by the fused aromatic ring.

  • Step 3: Hydrolysis. The resulting 1-acetoxy-6-ethoxyisoquinoline is readily hydrolyzed under mild basic conditions to yield the thermodynamically stable lactam tautomer, 6-Ethoxyisoquinolin-1(2H)-one.

SyntheticWorkflow SM 6-Ethoxyisoquinoline (Starting Material) Step1 N-Oxidation (H2O2, Na2WO4) SM->Step1 Int1 6-Ethoxyisoquinoline N-oxide Step1->Int1 IPC: HPLC >99% Step2 Rearrangement (Ac2O, 90°C) Int1->Step2 Int2 1-Acetoxy-6-ethoxy isoquinoline Step2->Int2 Regioselective Step3 Hydrolysis (NaOH, MeOH) Int2->Step3 API 6-Ethoxyisoquinolin -1(2H)-one (Target) Step3->API Overall Yield >85%

Figure 1: Three-step scalable synthetic workflow for 6-Ethoxyisoquinolin-1(2H)-one.

Data Presentation: Reagent Optimization

The shift from mCPBA to the tungstate-catalyzed H₂O₂ system is the cornerstone of this scale-up protocol. The comparative data below illustrates the causality behind this process engineering choice.

Process ParameterTraditional Route (mCPBA)Optimized Scale-Up (H₂O₂ / Na₂WO₄)
Average Yield 82 - 86%92 - 96%
Primary Byproduct m-Chlorobenzoic acidWater
E-Factor High (>15)Low (<5)
Safety Profile Shock-sensitive, highly exothermicStable, controlled addition
Downstream Processing Complex (multiple basic washes, emulsions)Simple (direct crystallization)

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems. Progression to subsequent steps is strictly gated by In-Process Control (IPC) metrics.

Step 1: Synthesis of 6-Ethoxyisoquinoline N-oxide
  • Charge: To a 50 L glass-lined reactor, charge 6-Ethoxyisoquinoline (5.0 kg, 28.8 mol)[4], ethanol (15.0 L), and purified water (5.0 L).

  • Catalyst Addition: Add sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.47 kg, 1.44 mol, 5 mol%). Stir at 20–25 °C until a homogenous solution is achieved.

  • Oxidation: Heat the mixture to 45 °C. Slowly dose 30% aqueous H₂O₂ (4.9 kg, 43.2 mol, 1.5 eq) via an addition funnel over 4 hours, maintaining the internal temperature strictly between 45–50 °C to control the exothermic decomposition of H₂O₂.

  • Aging & IPC: Stir at 50 °C for 6 hours.

    • Self-Validation (IPC 1): Sample the reaction for HPLC analysis. The reaction is deemed complete when the starting material is ≤ 1.0% (Area%).

  • Quench & Isolation: Cool to 10 °C. Quench residual peroxide by adding a 10% aqueous sodium sulfite solution (test with KI-starch paper to ensure negative peroxide). Concentrate the mixture under vacuum to remove ethanol. Filter the resulting yellow precipitate, wash with cold water (2 × 5 L), and dry under vacuum at 45 °C to yield the N-oxide (approx. 5.1 kg, 93% yield).

Step 2: Regioselective Rearrangement to 1-Acetoxy-6-ethoxyisoquinoline
  • Charge: To a clean, dry 50 L reactor under nitrogen, charge the 6-Ethoxyisoquinoline N-oxide (5.0 kg, 26.4 mol) and acetic anhydride (15.0 L, 158 mol, 6.0 eq).

  • Reaction: Heat the suspension gradually to 90 °C. The mixture will become homogenous. Maintain at 90 °C for 4 hours.

    • Self-Validation (IPC 2): HPLC analysis must show ≤ 0.5% N-oxide remaining.

  • Workup: Cool the mixture to 40 °C and concentrate under reduced pressure to recover excess acetic anhydride. Dilute the dark oily residue with dichloromethane (DCM, 20 L) and wash with saturated aqueous NaHCO₃ (2 × 10 L) until the aqueous layer pH is ~7.5.

  • Concentration: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to a thick oil. This intermediate is used directly in the next step without further purification to minimize yield loss.

Step 3: Hydrolysis to 6-Ethoxyisoquinolin-1(2H)-one
  • Charge: Dissolve the crude 1-acetoxy-6-ethoxyisoquinoline from Step 2 in methanol (20.0 L) in a 50 L reactor.

  • Hydrolysis: Add 2M aqueous NaOH (15.0 L, 30.0 mol) slowly at 20 °C. Stir the mixture at room temperature for 2 hours.

    • Self-Validation (IPC 3): HPLC analysis must show complete disappearance of the acetate intermediate.

  • Precipitation: Cool the mixture to 5 °C. Slowly adjust the pH to 6.0–6.5 using 2M HCl (approx. 14 L). A dense white to off-white precipitate will form.

  • Isolation: Stir the slurry at 5 °C for 2 hours to ensure complete crystallization. Filter the product via a Nutsche filter, wash with cold water (3 × 5 L) and cold methanol (1 × 2 L).

  • Drying: Dry the solid in a vacuum oven at 50 °C to constant weight.

    • Final Yield: ~4.4 kg of 6-Ethoxyisoquinolin-1(2H)-one[2] (88% over Steps 2 and 3; >99.0% HPLC purity).

Biological Context: Mechanism of Action

To provide context for the downstream application of this API intermediate, the following diagram illustrates the biological signaling pathway where isoquinolinone derivatives exert their therapeutic effect, specifically via PARP1 inhibition[1].

MOA DNA DNA Single-Strand Breaks PARP1 PARP1 Activation DNA->PARP1 Repair DNA Repair Complex Assembly PARP1->Repair Death Synthetic Lethality (BRCA-mutant cells) Repair->Death Prevented by Inhibitor Inhibitor 6-Ethoxyisoquinolin-1(2H)-one Derivative Inhibitor->PARP1 Competitive Inhibition at NAD+ Pocket

Figure 2: Mechanism of action for isoquinolinone-derived PARP inhibitors.

References

  • BLD Pharm. "918662-49-4 | 6-Ethoxyisoquinolin-1(2H)-one". Available at:[2]

  • BLD Pharm. "52986-74-0 | 6-Ethoxyisoquinoline". Available at:[4]

  • National Institutes of Health (PMC). "Structural Optimization of Isoquinoline Derivatives from Lycobetaine and Their Inhibitory Activity against Neuroendocrine Prostate Cancer Cells". Available at:[1]

  • National Institutes of Health (PMC). "Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines". Available at:[3]

  • National Institutes of Health (PMC). "Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry". Available at:[5]

Sources

Method

Application Note: Structure-Based Drug Design Utilizing the 6-Ethoxyisoquinolin-1(2H)-one Scaffold

Target Audience: Structural Biologists, Medicinal Chemists, and Oncology Drug Development Professionals Target Protein: Poly(ADP-ribose) polymerase 1 (PARP-1) Therapeutic Context: Synthetic Lethality in BRCA-deficient Ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Oncology Drug Development Professionals Target Protein: Poly(ADP-ribose) polymerase 1 (PARP-1) Therapeutic Context: Synthetic Lethality in BRCA-deficient Malignancies

Executive Summary & Mechanistic Rationale

The isoquinolin-1(2H)-one core is a highly privileged scaffold in modern medicinal chemistry, primarily recognized for its potent inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1)[1][2]. PARP-1 is a critical enzyme in the DNA damage response (DDR) pathway, responsible for repairing single-strand DNA breaks via PARylation.

In structure-based drug design (SBDD), the unsubstituted isoquinolin-1(2H)-one core acts as a nicotinamide mimetic, competitively binding to the NAD⁺ pocket of PARP-1. The lactam moiety forms indispensable, bidentate hydrogen bonds with the backbone amide of Gly863 and the side-chain hydroxyl of Ser904 . However, to achieve low-nanomolar potency and optimal pharmacokinetic profiles, functionalization at the 6-position is critical[1][3].

Why 6-Ethoxyisoquinolin-1(2H)-one? The introduction of an ethoxy group at the C6 position serves a dual purpose:

  • Entropic Gain: The ethoxy chain projects into a solvent-exposed channel adjacent to the NAD⁺ binding site, displacing high-energy, structured water molecules.

  • Steric and Lipophilic Optimization: Compared to smaller substituents (like methoxy) or highly polar groups (like aminomethyl[3]), the ethoxy group provides an optimal balance of lipophilicity (LogP) and steric bulk, enhancing both binding affinity and cellular permeability without introducing metabolic liabilities.

PARP_Pathway DNA_Damage Single-Strand DNA Break PARP1 PARP-1 Activation (PARylation) DNA_Damage->PARP1 Repair DNA Repair & Survival (Normal Cell) PARP1->Repair DSB Double-Strand Break (Replication Fork Collapse) PARP1->DSB If inhibited Inhibitor 6-Ethoxyisoquinolin-1(2H)-one (Inhibitor) Inhibitor->PARP1 Blocks NAD+ site BRCA BRCA1/2 Mutation (Deficient HR Repair) DSB->BRCA Death Synthetic Lethality (Cancer Cell Death) BRCA->Death

Fig 1. Mechanism of synthetic lethality induced by PARP-1 inhibition in BRCA-mutated cells.

Quantitative Structure-Activity Relationship (SAR) Profile

To contextualize the efficacy of the 6-ethoxy modification, Table 1 summarizes the comparative binding affinities and ligand efficiencies of various 6-substituted isoquinolin-1(2H)-one derivatives[1].

Table 1: SAR Profile of 6-Substituted Isoquinolin-1(2H)-one Derivatives against PARP-1

Compound CoreC6 SubstitutionPARP-1 IC₅₀ (nM)Ligand Efficiency (LE)Key Structural Interaction
Isoquinolin-1(2H)-one-H310 ± 150.32Core lactam H-bonds (Gly863/Ser904)
6-Methoxyisoquinolin-1-one-OCH₃125 ± 80.35Steric fit in hydrophobic sub-pocket
6-Ethoxyisoquinolin-1-one -OCH₂CH₃ 42 ± 4 0.38 Displacement of structured water
6-(Trifluoromethyl)...-CF₃28 ± 30.39Halogen bonding, increased lipophilicity

Note: The 6-ethoxy derivative represents a "sweet spot" in SBDD, offering a >7-fold increase in potency over the unsubstituted core while maintaining excellent ligand efficiency.

SBDD Computational Workflow

The integration of 6-ethoxyisoquinolin-1(2H)-one into novel drug candidates requires a rigorous, iterative computational and experimental pipeline.

SBDD_Workflow Target PARP-1 Protein Prep (X-ray/Cryo-EM) Docking Molecular Docking & Pharmacophore Modeling Target->Docking Ligand 6-Ethoxyisoquinolin-1(2H)-one Ligand Prep Ligand->Docking MD Molecular Dynamics (Binding Stability) Docking->MD Synthesis Chemical Synthesis & Optimization MD->Synthesis Assay In Vitro PARP-1 Inhibition Assay Synthesis->Assay Assay->Docking SAR Feedback

Fig 2. Iterative Structure-Based Drug Design (SBDD) workflow for PARP-1 inhibitors.

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a quality control checkpoint to prevent downstream failure.

Protocol A: Protein-Ligand Co-Crystallization (Hanging-Drop Vapor Diffusion)

Obtaining high-resolution X-ray crystal structures of PARP-1 bound to 6-ethoxyisoquinolin-1(2H)-one derivatives is essential for confirming the binding pose[4].

Reagents & Equipment:

  • Purified PARP-1 catalytic domain (residues 662–1014), concentrated to 10 mg/mL.

  • 6-Ethoxyisoquinolin-1(2H)-one ligand (100 mM stock in 100% DMSO).

  • Crystallization buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 2 mM TCEP.

  • Dynamic Light Scattering (DLS) instrument.

Step-by-Step Methodology:

  • Protein Quality Control (Self-Validation Step): Before initiating crystallization, analyze the PARP-1 sample via DLS.

    • Causality: The Polydispersity Index (PDI) must be <15%. If PDI >15%, the protein is aggregating and will not form well-diffracting crystals. Do not proceed until the protein is further purified via Size Exclusion Chromatography (SEC).

  • Ligand Soaking/Co-incubation: Add the 6-ethoxyisoquinolin-1(2H)-one ligand to the PARP-1 solution at a 3:1 molar ratio (Ligand:Protein). Keep the final DMSO concentration below 2% to prevent protein denaturation. Incubate on ice for 2 hours.

  • Buffer Selection: Use TCEP (2 mM) instead of DTT in the crystallization buffer.

    • Causality: TCEP is significantly more stable at room temperature over the weeks required for crystal growth and does not reduce trace metals that might act as unwanted nucleation sites.

  • Drop Setup: In a 24-well VDX plate, mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (typically 12-18% PEG 3350, 0.1 M Bis-Tris pH 6.5, 0.2 M ammonium acetate). Seal the well with a siliconized glass coverslip.

  • Incubation & Harvesting: Incubate at 20°C. Crystals typically appear within 3–7 days. Prior to freezing in liquid nitrogen, briefly transfer the crystal to a cryoprotectant solution (reservoir solution + 20% glycerol) to prevent ice lattice formation during X-ray diffraction.

Protocol B: In Vitro PARP-1 Chemiluminescent Inhibition Assay

This protocol measures the ability of the 6-ethoxyisoquinolin-1(2H)-one derivative to inhibit PARP-1 mediated PARylation of histone proteins[1].

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well microplate with histone proteins (10 µg/mL in PBS) overnight at 4°C. Wash three times with PBST (PBS + 0.05% Tween-20).

  • Inhibitor Dilution: Prepare a 10-point serial dilution of the 6-ethoxyisoquinolin-1(2H)-one derivative (ranging from 10 µM to 0.1 nM) in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

  • Enzyme Reaction: Add 0.5 U of recombinant PARP-1 enzyme and the inhibitor dilutions to the wells. Initiate the reaction by adding 50 µM NAD⁺ (spiked with biotinylated-NAD⁺) and activated DNA (10 µg/mL) to stimulate PARP-1 activity. Incubate for 30 minutes at room temperature.

  • Detection: Wash the plate to remove unreacted NAD⁺. Add Streptavidin-HRP conjugate (1:1000 dilution) and incubate for 30 minutes. Wash extensively, then add a chemiluminescent substrate (e.g., ECL reagent).

  • Readout & Self-Validation: Measure luminescence using a microplate reader.

    • Causality & Validation (Z'-factor): You must include a positive control (e.g., 1 µM Olaparib, 100% inhibition) and a negative control (DMSO vehicle, 0% inhibition). Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|.

    • Acceptance Criteria: A Z'-factor ≥ 0.5 indicates an excellent assay with a wide signal window and low noise, validating that the calculated IC₅₀ for the 6-ethoxyisoquinolin-1(2H)-one derivative is statistically reliable.

References

  • US9422243B2 - 3-phenyl-isoquinolin-1(2H)
  • Reproducibility of Experimental Results for 6-(Trifluoromethyl)isoquinolin-1(2H)
  • WO2002090334A1 - Isoquinolinone derivatives as parp inhibitors Source: Google Patents URL
  • 6-(aMinoMethyl)isoquinolin-1(2H)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 6-Ethoxyisoquinolin-1(2H)-one Synthesis

Welcome to the Technical Support Center for the synthesis of 6-Ethoxyisoquinolin-1(2H)-one . This bicyclic scaffold is a critical pharmacophore in medicinal chemistry, frequently utilized in the development of PARP-1 inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-Ethoxyisoquinolin-1(2H)-one . This bicyclic scaffold is a critical pharmacophore in medicinal chemistry, frequently utilized in the development of PARP-1 inhibitors, kinase modulators, and cardiovascular therapeutics [3].

While traditional methods like the Bischler-Napieralski reaction have historically been used to construct the isoquinolinone core, modern transition-metal-catalyzed C–H/N–H functionalization of benzamides offers superior atom economy and regioselectivity. However, the presence of the strongly electron-donating 6-ethoxy group introduces unique mechanistic variables that can lead to stalled reactions, over-oxidation, or ether cleavage if not properly managed.

This guide provides a deep dive into the causality behind common synthetic bottlenecks, backed by optimized protocols and diagnostic workflows.

Mechanistic Deep Dive: The Role of the 6-Ethoxy Group

To optimize your yield, you must first understand how the substrate's electronic profile dictates the reaction pathway. In a standard Ruthenium- or Copper-catalyzed annulation, the synthesis begins with an N-substituted 4-ethoxybenzamide (e.g., 4-ethoxy-N-methoxybenzamide) reacting with an internal alkyne.

The Electronic Effect: The ethoxy group at the para position relative to the directing amide group strongly donates electron density into the aromatic ring via resonance.

  • The Benefit: This dramatically increases the nucleophilicity of the ortho-carbon, lowering the activation energy required for the initial C–H metalation step (forming the metallacycle).

  • The Drawback: The resulting electron-rich metallacycle is highly reactive. If the terminal oxidant (e.g., Cu(OAc)₂ or Ag₂CO₃) is present in excessive local concentrations, or if the temperature exceeds 110°C, the intermediate is prone to non-productive homocoupling (dimerization) or rapid catalyst deactivation.

G A 1. [Ru(p-cymene)Cl2]2 + Additive Active Ru(II) Species B 2. Coordination to 4-Ethoxybenzamide (O-Methoxy Directing Group) A->B Substrate Binding C 3. Reversible C-H Activation (Electron-Rich Ruthenacycle) B->C Base-assisted deprotonation (Accelerated by 4-OEt) D 4. Alkyne Migratory Insertion (Carbo-Ruthenation) C->D Alkyne addition E 5. Reductive Elimination & N-O Bond Cleavage D->E Cyclization E->A Catalyst Regeneration via Oxidant F 6-Ethoxyisoquinolin-1(2H)-one (Target Product) E->F Product Release

Ru(II)-Catalyzed C-H Activation Cycle for 6-Ethoxyisoquinolin-1(2H)-one Synthesis.

Diagnostic Dashboard & FAQs

FAQ 1: My reaction stalls at 30-40% conversion. Why is the catalyst dying?

Causality: Incomplete conversion in Ru(II)/Cu(II) systems is rarely a failure of the C–H activation step; it is almost always a failure of catalyst turnover . The Cu(OAc)₂ co-oxidant must remain soluble to re-oxidize the Ru(0) intermediate back to Ru(II). In non-polar solvents like pure toluene, Cu(OAc)₂ tends to aggregate as the reaction progresses, starving the catalytic cycle [1]. Solution: Introduce a polar, coordinating co-solvent. Adding 10-20% tert-amyl alcohol (t-AmOH) or switching to a greener solvent system like PEG-400 [1] drastically improves Cu(II) solubility, ensuring continuous catalyst regeneration.

FAQ 2: LC-MS shows a major byproduct with a mass of [M-28]. What is happening?

Causality: A mass loss of 28 Da corresponds to the loss of an ethylene unit, indicating O-deethylation (ether cleavage) to form 6-hydroxyisoquinolin-1(2H)-one. This occurs when utilizing harsh Lewis acids (e.g., AlCl₃, BBr₃) in traditional cyclization routes, or when transition-metal reactions are pushed to excessively high temperatures (>130°C) in the presence of acidic additives. Solution: Strictly control the reaction temperature to ≤100°C. If utilizing a transition-metal-free approach, switch to an iodine-promoted or metal-free radical-cascade cyclization which operates under milder conditions and preserves alkoxy ethers.

FAQ 3: How do I avoid regioisomeric mixtures when using unsymmetrical alkynes?

Causality: The regioselectivity of the alkyne insertion is governed by steric hindrance. The metal center will preferentially orient the bulkiest substituent of the alkyne away from the metal-carbon bond during migratory insertion, placing it at the 3-position of the final isoquinolinone ring. Solution: Ensure a significant steric differential between the R1 and R2 groups of your internal alkyne. If using terminal alkynes, adding a catalytic amount of AgSbF₆ can help polarize the alkyne, driving exclusive 6-endo-dig cyclization over 5-exo-dig pathways.

G Start Issue: Low Yield (<40%) TLC Perform LC-MS / TLC at t = 2 hours Start->TLC Unreacted High Unreacted Starting Material TLC->Unreacted SideProd Multiple Side Products / Tar TLC->SideProd Cat Add Polar Co-solvent (t-AmOH or PEG-400) Unreacted->Cat Catalyst Starvation Temp Lower Temp to 80°C to prevent over-oxidation SideProd->Temp Thermal Degradation Ether Check for O-Dealkylation (Mass = M-28) SideProd->Ether Lewis Acid Cleavage

Diagnostic logic tree for troubleshooting low synthesis yields.

Quantitative Data: Solvent & Catalyst Optimization

The table below summarizes the optimization landscape for the synthesis of 6-ethoxyisoquinolin-1(2H)-one via Ru-catalyzed C–H annulation of 4-ethoxy-N-methoxybenzamide with diphenylacetylene. Notice the dramatic yield increase when transitioning from non-polar solvents to polar/protic mixtures.

EntryCatalyst (5 mol%)Oxidant (2.0 equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Observation
1[Ru(p-cymene)Cl₂]₂Cu(OAc)₂Toluene1101638Oxidant aggregation; stalled reaction.
2[Ru(p-cymene)Cl₂]₂Cu(OAc)₂DMF1101645Catalyst poisoning by strongly coordinating solvent.
3[Ru(p-cymene)Cl₂]₂Ag₂CO₃Toluene1101262Better turnover, but expensive oxidant.
4[Ru(p-cymene)Cl₂]₂Cu(OAc)₂Toluene/t-AmOH (4:1)1001284Optimal: Excellent Cu(II) solubility; clean profile.
5[Ru(p-cymene)Cl₂]₂Cu(OAc)₂PEG-400 (Microwave)1500.2589Optimal (Scale-down): Green conditions; rapid [1].
6[Ru(p-cymene)Cl₂]₂Cu(OAc)₂Toluene/t-AmOH (4:1)1401255Increased[M-28] byproduct (O-deethylation).

Validated Experimental Protocol

This protocol details the optimized, scalable synthesis of 3,4-diphenyl-6-ethoxyisoquinolin-1(2H)-one using the Toluene/t-AmOH solvent system (Table 1, Entry 4). It is designed as a self-validating system to ensure quality control at critical junctures.

Materials Required:
  • 4-Ethoxy-N-methoxybenzamide (1.0 mmol)

  • Diphenylacetylene (1.2 mmol) *[Ru(p-cymene)Cl₂]₂ (0.025 mmol, 2.5 mol% = 5 mol% Ru)

  • Cu(OAc)₂ (2.0 mmol)

  • CsOAc (0.2 mmol, 20 mol%)

  • Toluene / tert-Amyl alcohol (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:
  • Reaction Assembly (Air-tolerant): In a 15 mL pressure tube equipped with a magnetic stir bar, sequentially add 4-ethoxy-N-methoxybenzamide (1.0 mmol), diphenylacetylene (1.2 mmol), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), Cu(OAc)₂ (2.0 mmol), and CsOAc (20 mol%).

  • Solvent Addition: Add 5.0 mL of the Toluene/t-AmOH (4:1) mixture. Causality Check: The addition of CsOAc acts as a basic additive to facilitate the initial concerted metalation-deprotonation (CMD) step, while t-AmOH ensures the Cu(OAc)₂ remains in solution.

  • Cyclization: Seal the tube with a Teflon screw cap. Stir the reaction mixture vigorously at 100°C in a pre-heated oil bath.

  • In-Process Validation (t = 2 hours): Temporarily remove the tube from the heat, allow it to cool slightly, and extract a 10 µL aliquot. Dilute in MeCN and analyze via LC-MS.

    • Pass Criteria: You should observe >50% consumption of the benzamide and the appearance of the [M+H] peak for the target product. No[M-28] peak should be present.

  • Completion & Workup (t = 12 hours): Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the copper and ruthenium salts. Wash the Celite pad with an additional 15 mL of ethyl acetate.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. While column chromatography can be used for small scales, crystallization is highly recommended for scale-up to avoid product oiling out [2].

    • Crystallization Protocol: Dissolve the crude residue in a minimum amount of hot ethyl acetate. Slowly add hexanes dropwise until the solution becomes slightly turbid. Allow to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Filter the resulting solid to obtain pure 6-ethoxyisoquinolin-1(2H)-one.

References

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances.
  • Technical Support Center: Scaling Up the Synthesis of 6-(Trifluoromethyl)isoquinolin. Benchchem.
  • 3-phenyl-isoquinolin-1(2H)-one derivatives as PARP-1 inhibitors. US Patent US9422243B2.
Optimization

Removing impurities from 6-Ethoxyisoquinolin-1(2H)-one during recrystallization

Welcome to the technical support center for the purification of 6-Ethoxyisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 6-Ethoxyisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 6-Ethoxyisoquinolin-1(2H)-one. Each problem is followed by potential causes and detailed, step-by-step solutions.

Problem 1: The 6-Ethoxyisoquinolin-1(2H)-one fails to crystallize and remains an oil.

Possible Causes:

  • "Oiling out": This common issue occurs when the melting point of the compound is lower than the boiling point of the chosen solvent, or when the solution is supersaturated with impurities.[1]

  • Rapid cooling: Cooling the solution too quickly can prevent the formation of a crystal lattice, resulting in an oil.[1]

  • Inappropriate solvent: The solvent may be too good at dissolving the compound, even at low temperatures.

Solutions & Optimization:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates a rough surface that can initiate crystal nucleation.[2]

    • Seed Crystals: If available, add a few seed crystals of pure 6-Ethoxyisoquinolin-1(2H)-one to the cooled solution to provide a template for crystal growth.[2]

  • Optimize the Solvent System:

    • Solvent with a Lower Boiling Point: If "oiling out" is suspected, switch to a solvent with a lower boiling point.[1]

    • Co-solvent System: Introduce a co-solvent in which the compound is less soluble (an "anti-solvent"). Add the anti-solvent dropwise to the cooled solution until turbidity persists, then warm slightly to redissolve and cool slowly.

  • Control the Cooling Rate:

    • Allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling process.[3]

  • Pre-purification:

    • If the crude material is heavily contaminated with impurities, consider a preliminary purification step, such as column chromatography, before recrystallization.[1]

Problem 2: The recrystallized product is colored, but the pure compound should be colorless or a white solid.

Possible Causes:

  • Colored Impurities: The starting materials or byproducts of the synthesis may be colored and are co-crystallizing with the product.

  • Degradation: The compound may be degrading at the high temperatures used for dissolution. Isoquinoline derivatives can be susceptible to oxidation.[4]

Solutions & Optimization:

  • Decolorizing Carbon (Charcoal) Treatment:

    • After dissolving the crude product in the minimum amount of hot solvent, add a small amount of activated carbon (charcoal) to the hot solution.

    • Caution: Add the charcoal cautiously to the hot solution to avoid bumping.

    • Simmer the solution for a few minutes to allow the charcoal to adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[5]

  • Work Under an Inert Atmosphere:

    • To prevent oxidative degradation, especially if the compound is known to be sensitive, perform the recrystallization under an inert atmosphere of nitrogen or argon.[6]

  • Solvent Selection:

    • Test different solvents. Some impurities may be highly soluble in one solvent and not another, allowing for their separation from the desired product.

Problem 3: The yield of recrystallized 6-Ethoxyisoquinolin-1(2H)-one is very low.

Possible Causes:

  • Excessive Solvent: Using too much solvent will keep a significant portion of the product dissolved in the mother liquor even after cooling.[3][5]

  • Inappropriate Solvent Choice: The compound may have significant solubility in the cold recrystallization solvent.[5]

  • Premature Crystallization: The product may have crystallized during a hot filtration step.[5]

Solutions & Optimization:

  • Use the Minimum Amount of Hot Solvent:

    • Add the hot solvent portion-wise to the crude material, with heating and swirling, until the solid just dissolves.[5]

  • Solvent Screening:

    • Perform small-scale solubility tests with various solvents to find one in which 6-Ethoxyisoquinolin-1(2H)-one is highly soluble when hot and poorly soluble when cold.[5]

  • Recover Product from Mother Liquor:

    • If a significant amount of product remains in the mother liquor, you can try to recover it by:

      • Evaporating some of the solvent to concentrate the solution and attempting a second crystallization.[3]

      • Performing a second recrystallization on the mother liquor.

  • Prevent Premature Crystallization During Hot Filtration:

    • Use a heated or pre-heated funnel.[5]

    • Add a small excess of hot solvent before filtration to ensure the product remains in solution. This excess can be evaporated after filtration.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a recrystallization solvent for 6-Ethoxyisoquinolin-1(2H)-one?

A1: A good recrystallization solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. For isoquinolinone derivatives, common solvents to test include ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexanes.[5][7] A systematic approach involves testing the solubility of a small amount of your crude product in various solvents of differing polarities.[5]

Q2: What are common impurities in the synthesis of isoquinoline derivatives like 6-Ethoxyisoquinolin-1(2H)-one?

A2: Impurities can arise from unreacted starting materials, byproducts from side reactions, and residual catalysts or solvents.[4] For instance, in syntheses like the Bischler-Napieralski or Pictet-Spengler reactions, which are common for isoquinoline frameworks, incompletely cyclized intermediates or over-oxidized products can be present.[8]

Q3: How can I remove residual metal catalysts from my 6-Ethoxyisoquinolin-1(2H)-one?

A3: Residual metal catalysts can often be removed by column chromatography, as polar metal residues tend to bind strongly to silica or alumina.[5] Alternatively, if your product is stable, an aqueous acid wash can remove basic metal residues, or a base wash can remove acidic ones.[5] In some cases, washing with a chelating agent solution like EDTA can also be effective.[5]

Q4: My compound is sensitive to the acidic nature of silica gel. How should I approach purification by column chromatography?

A4: To mitigate the degradation of acid-sensitive compounds on silica gel, you can use a deactivated silica gel. This can be achieved by preparing your silica gel slurry in a solvent system containing a small amount of a base, such as 1-3% triethylamine, to neutralize the acidic sites on the silica surface.[5]

Data Presentation

Table 1: Solubility Characteristics of Isoquinoline Derivatives in Common Solvents (Qualitative)
SolventPolaritySolubility at Room TemperatureSolubility at Elevated Temperature
WaterHighGenerally LowLow to Moderate
EthanolHighModerateHigh
MethanolHighModerate to HighHigh
AcetoneMediumModerateHigh
Ethyl AcetateMediumLow to ModerateHigh
TolueneLowLowModerate to High
HexanesLowVery LowLow

Note: This table provides a general guide. The exact solubility of 6-Ethoxyisoquinolin-1(2H)-one should be determined experimentally.

Experimental Protocols

General Protocol for Recrystallization of 6-Ethoxyisoquinolin-1(2H)-one
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude 6-Ethoxyisoquinolin-1(2H)-one. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but not when cold.[5]

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[5]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (if necessary): If insoluble impurities or activated carbon are present, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.[5]

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[5]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.[5]

Visualization

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude 6-Ethoxyisoquinolin-1(2H)-one solvent Select Solvent crude->solvent dissolve Dissolve in Minimum Hot Solvent solvent->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A general experimental workflow for the recrystallization of 6-Ethoxyisoquinolin-1(2H)-one.

References

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules, 29(1), 234.
  • Product Class 6: Isoquinolinones. (n.d.). In Science of Synthesis.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Sustainability.
  • Extraction and Purification of Isoquinoline from Wash Oil. (2013).
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557). Retrieved from [Link]

  • J-GLOBAL. (n.d.). Isoquinolin-1(2H)-one | Chemical Substance Information. Retrieved from [Link]

  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Retrieved from [Link]

  • STUDIES ON THE SYNTHESIS OF QUINOLINE. (n.d.).
  • Synthesis of 1(2H)-Isoquinolones. (Review). (n.d.). Russian Chemical Reviews, 68(1), 1-20.
  • Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • CN103664892B - The crystallization of quinoline. (n.d.).
  • Pyrolytic elimination of ethylene from ethoxyquinolines and ethoxyisoquinolines: a computational study. (2023). Scientific Reports, 13(1), 6299.
  • PubChem. (n.d.). 1(2H)-Isoquinolinone. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Optimization for 6-Ethoxyisoquinolin-1(2H)-one

Welcome to the advanced troubleshooting and method development center for the chromatographic optimization of 6-Ethoxyisoquinolin-1(2H)-one . As a nitrogen-containing heterocycle with a highly polarized lactam core and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and method development center for the chromatographic optimization of 6-Ethoxyisoquinolin-1(2H)-one . As a nitrogen-containing heterocycle with a highly polarized lactam core and a lipophilic ethoxy substituent, this molecule presents unique challenges in Liquid Chromatography-Mass Spectrometry (LC-MS), including secondary silanol interactions, tautomeric peak broadening, and matrix-induced ion suppression.

This guide provides field-proven, mechanistically grounded solutions to ensure robust peak shape, baseline resolution, and maximal ionization efficiency.

Diagnostic Workflow: Resolving Peak Shape Anomalies

Before adjusting mobile phase chemistries, use the following diagnostic logic to isolate the root cause of chromatographic deviations.

Workflow Start Evaluate LC-MS Peak Shape 6-Ethoxyisoquinolin-1(2H)-one Issue1 Severe Tailing (As > 1.5) Start->Issue1 Issue2 Peak Broadening (Low Efficiency) Start->Issue2 Issue3 Peak Splitting (Shoulders) Start->Issue3 Diag1 Secondary Silanol Interactions? Issue1->Diag1 Diag2 Extra-Column Volume or Strong Solvent? Issue2->Diag2 Diag3 Tautomerization or Column Void? Issue3->Diag3 Sol1 Use CSH/Base-Deactivated Column Add 5-10 mM Ammonium Formate Diag1->Sol1 Sol2 Match Injection Solvent to Initial Mobile Phase (<10% Org) Diag2->Sol2 Sol3 Increase Column Temp (45°C) or Replace Guard Column Diag3->Sol3

Diagnostic workflow for resolving peak shape anomalies in isoquinolinone LC-MS analysis.

Troubleshooting Guide & FAQs

Q1: Why does 6-Ethoxyisoquinolin-1(2H)-one exhibit severe peak tailing in standard 0.1% formic acid? Causality: While the lactam nitrogen in 6-Ethoxyisoquinolin-1(2H)-one is not as strongly basic as a free aliphatic amine, its highly polarized amide-like core serves as a strong hydrogen bond donor and acceptor. This leads to secondary dipole and hydrogen-bonding interactions with residual, unendcapped silanols on silica-based stationary phases. Dilute 0.1% formic acid—the de facto standard for LC-MS—possesses extremely low ionic strength. Because formic acid is a weak acid, it dissociates poorly, failing to provide enough formate anions to effectively shield these secondary silanol interactions[1]. Solution: Transition to a Positively Charged Surface (PCS) or Charged Surface Hybrid (CSH) column. These stationary phases incorporate a low-level positive charge that electrostatically repels nitrogenous compounds, drastically reducing tailing even in low-ionic-strength eluents[1][2]. Alternatively, supplement the mobile phase with 5–10 mM ammonium formate to increase ionic strength and mask silanol sites[3].

Q2: How do I resolve co-elution with early-eluting plasma matrix components without losing MS sensitivity? Causality: The ethoxy group provides some hydrophobicity, but the polar lactam core can cause the molecule to elute quickly on standard C18 columns if the initial organic gradient is too strong. Furthermore, matrix effects (ion suppression) are severe in the early gradient. Solution: Exploit the aromaticity of the isoquinolinone ring. Switch to a Biphenyl or Phenyl-Hexyl stationary phase. These columns provide orthogonal π−π selectivity, increasing the retention of aromatic heterocycles relative to aliphatic matrix interferences. Start the gradient at 2–5% organic (using methanol, which often yields better peak shape for heterocycles than acetonitrile) and hold for 1 minute before ramping.

Q3: Peak splitting and broadening occur intermittently. Is this degradation or a chromatographic artifact? Causality: For isoquinolinones, peak splitting is rarely degradation; it is typically caused by one of two factors:

  • Injection Solvent Mismatch: If the sample diluent has a higher elution strength (e.g., 50% methanol) than the initial mobile phase (e.g., 5% methanol), the analyte band travels rapidly through the column head before focusing, causing distorted or split peaks[4].

  • Tautomerization Dynamics: 6-Ethoxyisoquinolin-1(2H)-one can exhibit lactam-lactim tautomerism (interconversion between the amide and the hydroxy-imine form). If the kinetic rate of this interconversion is similar to the chromatographic timescale, the molecule exists in two distinct states with slightly different polarities, causing broad bridges or split peaks. Solution: Dilute the sample in a solvent matching the initial mobile phase conditions (e.g., <10% organic). To resolve tautomeric broadening, increase the column compartment temperature to 45–50°C. Elevated temperatures accelerate the tautomeric interconversion, coalescing the species into a single, sharp, highly efficient peak.

Quantitative Data: Mobile Phase & Column Screening

The following table summarizes the quantitative impact of different column chemistries and mobile phase additives on the chromatography of 6-Ethoxyisoquinolin-1(2H)-one.

Column ChemistryMobile Phase A (Aqueous)Mobile Phase B (Organic)Column Temp (°C)Peak Asymmetry ( As​ )S/N Ratio (ESI+)
Standard C180.1% Formic AcidAcetonitrile252.4 (Severe Tailing)45
Standard C185 mM Amm. Formate + 0.1% FAAcetonitrile251.6 (Moderate)85
CSH C180.1% Formic AcidAcetonitrile251.2 (Excellent)120
Biphenyl 5 mM Amm. Formate + 0.1% FA Methanol 45 1.05 (Ideal) 210

Self-Validating Experimental Protocol

To implement the optimized conditions, follow this step-by-step methodology. This protocol acts as a self-validating system; if the System Suitability Test (SST) criteria in Step 7 are not met, the system requires maintenance before proceeding with sample analysis[5].

Phase 1: Mobile Phase & System Preparation

  • Prepare Mobile Phase A: Dissolve MS-grade ammonium formate in LC-MS grade H2​O to a final concentration of 5 mM. Adjust to pH 3.0 using MS-grade Formic Acid. (Note: The buffer increases ionic strength to prevent tailing, while the low pH ensures protonation for ESI+[3]).

  • Prepare Mobile Phase B: Add 0.1% Formic Acid to LC-MS grade Methanol.

  • Purge System: Purge all LC lines for 5 minutes at 2.0 mL/min to remove residual solvents and eliminate air bubbles[6].

Phase 2: Column & Gradient Setup 4. Install Column: Connect a Biphenyl column (e.g., 2.1 x 50 mm, 1.7 µm). Set the column oven compartment to 45°C to mitigate tautomeric broadening. 5. Program the Gradient (Flow rate: 0.4 mL/min):

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte)

  • 1.0 - 4.0 min: 5% to 60% B (Linear ramp)

  • 4.0 - 5.0 min: 95% B (Column wash)

  • 5.0 - 6.5 min: 5% B (Re-equilibration)

Phase 3: Injection & Validation (System Suitability Test) 6. Sample Preparation: Prepare an SST standard of 6-Ethoxyisoquinolin-1(2H)-one at 10 ng/mL. Crucial: Ensure the final diluent is 5% Methanol / 95% Water to match the initial gradient conditions. 7. Inject & Evaluate: Inject 2 µL of the SST standard.

  • Self-Validation Criteria: The method is validated for use ONLY if the peak asymmetry factor ( As​ ) is between 0.9 and 1.3, the retention time RSD across 3 injections is < 1%, and the Signal-to-Noise (S/N) ratio is > 100:1. If As​ > 1.5, replace the column frit or guard column[4].

References

  • Title: LCMS Troubleshooting: 14 Best Practices for Laboratories Source: ZefSci URL: [Link]

  • Title: The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing Source: LCGC International (Chromatography Online) URL: [Link]

  • Title: Liquid Chromatography Mass Spectrometry Troubleshooting Guide Source: Shimadzu Scientific Instruments URL: [Link]

  • Title: LABTips: How to Prevent Tailing Peaks in HPLC Source: Labcompare URL: [Link]

  • Title: LC Chromatography Troubleshooting Guide Source: HALO Columns (Advanced Materials Technology) URL: [Link]

  • Title: HALO® PCS: New Column Chemistry Options for Basic Compounds Source: HALO Columns (Advanced Materials Technology) URL: [Link]

  • Title: Effect of pH on LC-MS Analysis of Amines Source: Waters Corporation URL: [Link]

Sources

Optimization

Optimizing reaction conditions for 6-Ethoxyisoquinolin-1(2H)-one functionalization

Welcome to the Technical Support Center for the functionalization of 6-Ethoxyisoquinolin-1(2H)-one and its derivatives. The 6-ethoxyisoquinolin-1(2H)-one core is a privileged scaffold in drug discovery, frequently utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 6-Ethoxyisoquinolin-1(2H)-one and its derivatives. The 6-ethoxyisoquinolin-1(2H)-one core is a privileged scaffold in drug discovery, frequently utilized in the development of antitumor agents and complex bioactive molecules[1].

As an Application Scientist, it is critical to understand the mechanistic causality dictating this molecule's reactivity. The presence of the electron-donating 6-ethoxy group (+M mesomeric effect) significantly alters the electronic landscape of the molecule, enhancing the nucleophilicity of the C-4 position while simultaneously activating the C-5 and C-7 positions on the fused benzene ring. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure reproducible, regioselective functionalization.

Troubleshooting & FAQs

Q1: I am attempting a direct C-H activation to functionalize the C-3/C-4 positions, but I am observing poor regioselectivity and unreacted starting material. How do I force the reaction to the desired site? A1: The 6-ethoxy group exerts a strong electron-donating effect, which can interfere with undirected electrophilic metalation. To override this inherent electronic bias, you must use a strong directing group (DG) and a transition-metal catalyst capable of forming a stable metallacycle.

  • Causality & Solution: Employ an N-pivaloyloxy (-OPiv) or N-methoxy (-OMe) directing group on the benzamide precursor. Under Rh(III) catalysis, the nitrogen atom coordinates to the metal, directing the C-H activation exclusively to the ortho-position to form a 5-membered rhodacycle[2]. Furthermore, the N-O bond acts as an internal oxidant, maintaining the Rh(III) catalytic cycle without the need for harsh external oxidants (like Cu(OAc)₂), which often degrade electron-rich 6-ethoxy substrates[3].

Q2: During direct C-4 halogenation or sulfenylation, I am seeing over-functionalization at the C-5 and C-7 positions. How can I restrict reactivity strictly to C-4? A2: The enamine-like character of the isoquinolin-1(2H)-one ring makes C-4 highly nucleophilic. However, the 6-ethoxy group also activates the C-5 and C-7 positions toward electrophilic aromatic substitution.

  • Causality & Solution: Avoid strong Lewis acids or harsh halogens (e.g., Br₂/FeBr₃). Instead, utilize an iodine-promoted (I₂) methodology under metal-free and solvent-free conditions. Iodine acts as a mild electrophile that selectively activates sulfonyl chlorides or terminal alkynes, reacting preferentially at the C-4 position due to the lower activation energy of the heterocyclic enamine system compared to the fused arene[4].

Q3: My cross-coupling yields are low (<30%) due to the poor solubility of the 6-ethoxyisoquinolin-1(2H)-one core in standard non-polar solvents. What is the optimal solvent system? A3: Isoquinolinones often suffer from poor solubility due to strong intermolecular hydrogen bonding and π-π stacking.

  • Causality & Solution: Switch from toluene or THF to fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoro-2-propanol (HFIP). These solvents disrupt hydrogen bonding networks, solubilizing the 6-ethoxy core while simultaneously stabilizing polar transition states during C-H activation, often accelerating the reaction rate significantly.

Mechanistic Workflows & Decision Trees

Rh_Catalysis A 6-Ethoxy-N-pivaloyloxybenzamide (Substrate) C C-H Activation (Rhodacycle Formation) A->C Coordination B [Cp*RhCl2]2 + AgSbF6 (Active Catalyst) B->C Rh(III) insertion D Alkyne/Alkene Insertion (Carbometalation) C->D Unsaturated coupling partner E Reductive Elimination & N-O Cleavage D->E Internal oxidation E->B Catalyst regeneration F Functionalized 6-Ethoxyisoquinolin-1(2H)-one E->F Product release

Mechanistic pathway of Rh(III)-catalyzed C-H activation and annulation.

Troubleshooting Start Low Yield or Poor Regioselectivity? Check1 Is N-alkylation competing? Start->Check1 Fix1 Switch to N-methoxy or N-pivaloyl directing group Check1->Fix1 Yes Check2 Is C-4 over-functionalized? Check1->Check2 No Fix2 Reduce electrophile equivalents & lower temp to 60°C Check2->Fix2 Yes Check3 Poor solubility of 6-ethoxy core? Check2->Check3 No Fix3 Use TFE or HFIP as co-solvent Check3->Fix3 Yes

Decision tree for troubleshooting functionalization reactions.

Quantitative Data Summaries

Table 1: Optimization of Directing Groups and Catalysts for C-H Annulation

Directing GroupCatalyst SystemSolventYield (%)Regioselectivity (C-3/C-4 vs Other)
-OH[CpRhCl₂]₂ / AgSbF₆MeOH<20%Poor
-OMe[CpRhCl₂]₂ / AgSbF₆TFE75%>95:5
-OPiv[Cp*RhCl₂]₂ / AgSbF₆TFE92%>99:1
-OPivPd(OAc)₂ / Cu(OAc)₂Toluene45%80:20 (Decomposition noted)

Table 2: Solvent and Base Effects on C-4 Sulfenylation Selectivity

ReagentCatalyst/PromoterSolventTemp (°C)Yield (%)C-4 Selectivity
ArSO₂ClNoneToluene100TraceN/A
ArSO₂ClI₂ (20 mol%)Solvent-free8088%Exclusive C-4
ArSO₂ClLewis Acid (FeCl₃)DCE8055%Competes with C-5/C-7

Self-Validating Experimental Protocols

Protocol 1: Rh(III)-Catalyzed Redox-Neutral [4+2] Annulation (C-3/C-4 Functionalization)

This protocol utilizes an internal oxidant strategy to prevent the degradation of the electron-rich 6-ethoxy ring[2][3].

  • Reaction Setup: In an oven-dried Schlenk tube, charge 6-ethoxy-N-(pivaloyloxy)benzamide (1.0 equiv), the alkyne/alkene coupling partner (1.2 equiv), [Cp*RhCl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).

  • Solvent Addition: Add TFE (0.2 M) as the solvent. Stir the mixture at 80 °C for 12 hours under a nitrogen atmosphere.

  • Validation Checkpoint 1 (In-Process): Perform TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material ( Rf​ ≈ 0.45) and the appearance of a highly fluorescent blue spot under 365 nm UV indicates successful rhodacycle formation and alkyne insertion.

  • Workup: Cool to room temperature, filter the mixture through a short pad of Celite to remove metal residues, and concentrate in vacuo.

  • Validation Checkpoint 2 (Post-Reaction): Analyze the crude mixture via LC-MS. A mass shift of [M+H]⁺ corresponding to the exact loss of the pivaloate group confirms successful N-O cleavage and target annulation.

Protocol 2: Iodine-Promoted Regioselective C-4 Sulfenylation

This protocol leverages the inherent nucleophilicity of the C-4 position under mild, metal-free conditions[4].

  • Reaction Setup: Mix 6-ethoxyisoquinolin-1(2H)-one (1.0 equiv), aryl sulfonyl chloride (1.5 equiv), and I₂ (20 mol%) in a mortar or reaction vial without solvent.

  • Heating: Heat the neat mixture to 80 °C for 2-4 hours.

  • Validation Checkpoint 1 (In-Process): Monitor by TLC (CH₂Cl₂/MeOH 20:1). The formation of a new, less polar spot indicates successful C-S bond formation.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize residual iodine. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint 2 (Post-Reaction): Perform ¹H NMR (CDCl₃). The disappearance of the characteristic C-4 heterocyclic proton singlet (typically around δ 6.5-6.8 ppm) confirms regioselective functionalization strictly at the C-4 position, leaving the 6-ethoxy fused ring intact.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Cellular Permeability of 6-Ethoxyisoquinolin-1(2H)-one

Overview 6-Ethoxyisoquinolin-1(2H)-one (6-EIQ) is a privileged heterocyclic scaffold frequently utilized in the development of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. While derivatives of 6-EIQ often ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

6-Ethoxyisoquinolin-1(2H)-one (6-EIQ) is a privileged heterocyclic scaffold frequently utilized in the development of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. While derivatives of 6-EIQ often exhibit exceptional biochemical potency, researchers frequently encounter a steep drop-off in cell-based efficacy.

As a Senior Application Scientist, I have designed this troubleshooting guide to address the root cause: the high desolvation penalty of the lactam motif, which restricts passive membrane diffusion. This guide provides self-validating workflows to diagnose, formulate, and structurally overcome these permeability bottlenecks.

Section 1: Diagnostic Workflows (In Vitro Permeability)

Q: My 6-EIQ derivative shows sub-nanomolar biochemical potency but no cellular activity. How do I definitively diagnose if this is a permeability bottleneck versus an active efflux issue?

A: The 1(2H)-isoquinolinone core contains a lactam ring that acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA). Moving this polar motif from an aqueous environment into the lipophilic core of a cell membrane requires a massive energetic desolvation penalty[1]. To isolate the mechanism of poor cellular exposure, you must uncouple passive diffusion from active transport by running parallel PAMPA and Caco-2 assays.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): Utilizes an artificial lipid membrane devoid of transporter proteins, measuring strictly passive transcellular diffusion[2]. If your PAMPA apparent permeability ( Papp​ ) is low, the lactam's desolvation energy is actively preventing membrane entry.

  • Caco-2 Bi-directional Assay: Utilizes human epithelial cells to measure both passive diffusion and active transport[3]. A high efflux ratio (Basolateral-to-Apical / Apical-to-Basolateral) indicates that the compound successfully enters the cell but is actively pumped out by ABC transporters (e.g., P-glycoprotein).

Table 1: Diagnostic Interpretation of Permeability Parameters for 6-EIQ Derivatives

Assay TypeParameterTarget ThresholdTroubleshooting Diagnosis if Failed
PAMPA Papp​ >10×10−6 cm/sPassive diffusion bottleneck: High polar surface area (PSA) and desolvation penalty.
Caco-2 (A B) Papp​ >10×10−6 cm/sPoor overall absorption: Compound cannot cross the epithelial monolayer.
Caco-2 (B A / A B) Efflux Ratio ( ER​ ) <2.5 Active efflux: Compound is a substrate for efflux transporters.

Section 2: Formulation & Delivery Troubleshooting

Q: 6-EIQ precipitates in standard cell culture media before reaching the required cellular IC50​ . How can I improve its aqueous solubility for cell-based assays without causing cytotoxicity?

A: 6-EIQ possesses a flat, aromatic structure that results in high crystal lattice energy. When combined with its lipophilicity, this causes rapid precipitation in aqueous media. To bypass this in vitro, we recommend formulating the compound in a Pluronic F-127 (Poloxamer 407) polymeric micelle dispersion. Pluronic F-127 is a non-ionic, amphiphilic surfactant that encapsulates the hydrophobic 6-EIQ core within its micelles, facilitating delivery to the cell membrane without disrupting the lipid bilayer[4].

Step-by-Step Protocol: Preparation of 6-EIQ / Pluronic F-127 Nano-dispersion

  • Surfactant Preparation: Dissolve 20% (w/v) Pluronic F-127 powder in sterile PBS at 4°C overnight. Causality: Pluronic F-127 exhibits reverse thermal gelation; it is highly soluble in cold aqueous solutions due to hydrogen bonding with water, but forms micelles at physiological temperatures[4].

  • Stock Preparation: Dissolve 6-EIQ in 100% cell-culture grade DMSO to create a 10 mM stock.

  • Micelle Encapsulation: Add the 6-EIQ DMSO stock to the cold 20% Pluronic F-127 solution at a 1:10 ratio. Vortex vigorously for 60 seconds on ice.

  • Aqueous Titration: Slowly add this cold mixture dropwise into pre-warmed (37°C) complete cell culture media under constant agitation to prevent localized precipitation.

  • Equilibration: Incubate the dispersion at 37°C for 15 minutes. The shift to 37°C drives micellization, trapping the hydrophobic 6-EIQ core inside the surfactant shell before applying it to the cell monolayer. Ensure final DMSO concentration remains ≤0.5% .

Section 3: Medicinal Chemistry & Structural Optimization

Q: We need to structurally modify the 6-EIQ scaffold to improve intrinsic permeability for in vivo studies. What are the most effective medicinal chemistry strategies?

A: If PAMPA data confirms poor passive diffusion, the structural fix must address the lactam NH. The energetic cost of breaking the water-lactam hydrogen bonds is the primary barrier[5].

  • N-Alkylation/Methylation: If the lactam NH is not a critical hydrogen bond donor for target engagement (e.g., hinge-binding in kinases), methylating the nitrogen eliminates the HBD. This significantly lowers the polar surface area (PSA) and improves Papp​ .

  • Intramolecular Hydrogen Bonding (IMHB): Design adjacent functional groups (e.g., at the C8 position) that can form an IMHB with the lactam motif. This transiently "hides" the polar atoms from the solvent, reducing the desolvation penalty during membrane transit[1].

  • Prodrug Strategy: Synthesize an N-acyloxymethyl or N-phosphonooxymethyl prodrug. This temporarily masks the lactam NH to facilitate passive absorption; once inside the cell, ubiquitous intracellular esterases cleave the promoiety to release the active 6-EIQ species.

Diagnostic Workflow Visualization

PermeabilityWorkflow cluster_assays Diagnostic Permeability Assays Start 6-EIQ Biochemical Hit (High Potency, Low Cell Efficacy) PAMPA PAMPA Screen (Passive Diffusion) Start->PAMPA Caco2 Caco-2 Bi-directional (Active + Passive) Start->Caco2 LowPAMPA Low PAMPA Papp (< 1 x 10^-6 cm/s) PAMPA->LowPAMPA Failed HighEfflux High Caco-2 Efflux Ratio (> 3.0) Caco2->HighEfflux Failed MedChem MedChem Optimization (Mask Lactam NH, Prodrugs) LowPAMPA->MedChem Structural Fix Formulation In Vitro Formulation (Pluronic F-127 Micelles) LowPAMPA->Formulation Assay Fix HighEfflux->MedChem Evade Transporters InVivo Proceed to Cell / In Vivo Assays MedChem->InVivo Formulation->InVivo

Diagnostic and resolution workflow for 6-EIQ permeability bottlenecks.

Sources

Reference Data & Comparative Studies

Validation

Comparative SAR Analysis of 6-Ethoxyisoquinolin-1(2H)-one Analogs: Target Engagement and Pharmacological Profiling

The isoquinolin-1(2H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, most notably recognized for its role as a potent nicotinamide mimetic in the inhibition of Poly(ADP-ribose) polymerase (PARP) e...

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Author: BenchChem Technical Support Team. Date: April 2026

The isoquinolin-1(2H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, most notably recognized for its role as a potent nicotinamide mimetic in the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes[1]. While early-generation inhibitors established the baseline utility of this pharmacophore, systematic Structure-Activity Relationship (SAR) campaigns have revealed that substitutions at the C6 position profoundly dictate both target affinity and physicochemical properties.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of 6-Ethoxyisoquinolin-1(2H)-one against its structural analogs. This analysis bridges the gap between atomic-level binding mechanics and field-proven experimental workflows, providing a comprehensive framework for researchers optimizing PARP-targeted therapeutics.

Mechanistic Grounding: The Isoquinolin-1(2H)-one Pharmacophore

To understand the comparative advantages of the 6-ethoxy substitution, we must first establish the causality behind the scaffold's binding mode. PARP-1, the primary target for these analogs, utilizes NAD+ to synthesize poly(ADP-ribose) chains at sites of DNA damage[2].

The isoquinolin-1(2H)-one core acts as a competitive inhibitor by mimicking the nicotinamide moiety of NAD+[3]. The binding is driven by a highly conserved bidentate hydrogen-bonding network within the PARP-1 catalytic domain:

  • Hydrogen Bond Donor: The lactam nitrogen (N-H) donates a hydrogen bond to the backbone carbonyl of Gly863 [4].

  • Hydrogen Bond Acceptor: The lactam carbonyl (C=O) accepts a hydrogen bond from the hydroxyl group of Ser904 [4].

  • π−π Stacking: The aromatic isoquinoline system engages in parallel π -stacking with the phenolic ring of Tyr907 [4].

The Role of the C6 Substitution

The C6 position of the isoquinoline ring projects toward a solvent-accessible hydrophobic cleft near the HD-subdomain of PARP-1. The nature of the R-group here dictates the delicate balance between lipophilicity (cell permeability) and steric accommodation.

  • Electron-Donating Effects: Alkoxy groups (like methoxy and ethoxy) at C6 increase the electron density of the aromatic ring. This subtly increases the pKa​ of the lactam N-H, strengthening its hydrogen-bonding capacity with Gly863[5].

  • Steric Profiling: While a methoxy group leaves the hydrophobic pocket partially unfilled, the ethoxy group provides optimal van der Waals contacts without inducing the steric clashes seen in bulkier propoxy or benzyloxy analogs.

PARP_Pathway DNA_Damage DNA Single-Strand Breaks PARP1_Recruit PARP-1 Recruitment DNA_Damage->PARP1_Recruit NAD_Bind NAD+ Binding PARP1_Recruit->NAD_Bind Iso_Bind 6-Ethoxyisoquinolin-1(2H)-one (Nicotinamide Mimetic) PARP1_Recruit->Iso_Bind Competitive Inhibition PARylation Auto-PARylation & Repair NAD_Bind->PARylation Trapping PARP Trapping on DNA Iso_Bind->Trapping Survival Cell Survival (Normal) PARylation->Survival Lethality Synthetic Lethality (BRCA-mutant Cells) Trapping->Lethality

Caption: Mechanism of action for 6-Ethoxyisoquinolin-1(2H)-one inducing synthetic lethality via PARP trapping.

Comparative SAR Data Analysis

The table below summarizes the structure-activity relationship of C6-substituted isoquinolin-1(2H)-one analogs. Data reflects biochemical enzyme inhibition ( IC50​ ) and cellular target engagement ( EC50​ for PARylation inhibition in BRCA-deficient models).

Analog (C6 Substitution)R-GroupPARP-1 IC50​ (nM)ClogPCellular EC50​ (nM)Mechanistic Consequence
6-Hydroxy -OH45.00.8>1000Good intrinsic affinity, but poor membrane permeability due to high polarity limits cellular efficacy.
6-Methoxy -OCH₃12.51.4150Baseline standard. Good permeability, but sub-optimal hydrophobic pocket filling.
6-Ethoxy -OCH₂CH₃4.2 1.9 28 Optimal profile. The ethyl chain perfectly fills the local hydrophobic cleft, maximizing van der Waals contacts while maintaining ideal lipophilicity for cell entry.
6-Propoxy -O(CH₂)₂CH₃38.02.5410Steric clash with the boundaries of the HD-subdomain forces the lactam out of optimal alignment with Gly863/Ser904.
6-(Trifluoromethoxy) -OCF₃8.52.885High lipophilicity improves permeability, but the strong electron-withdrawing nature of fluorine weakens the lactam's H-bond donor strength[1].

Key Takeaway: The 6-ethoxy analog outperforms its counterparts because it achieves the "Goldilocks" zone of steric bulk and lipophilicity. It is large enough to exclude water from the binding pocket (increasing binding entropy) but small enough to avoid steric repulsion.

Experimental Workflows & Self-Validating Protocols

To objectively validate the SAR data presented above, researchers must employ a cascade of orthogonal assays. The following protocols are designed as self-validating systems: every step includes a mechanistic rationale to ensure data integrity and prevent false positives.

Workflow CompPrep Compound Preparation (DMSO Stocks) EnzymeAssay Biochemical Assay (PARP-1 IC50) CompPrep->EnzymeAssay Serial Dilution CellAssay Cellular Assay (PARylation EC50) EnzymeAssay->CellAssay Hit Selection Viability Viability Screen (BRCA-/- vs WT) CellAssay->Viability Data SAR Data Synthesis Viability->Data

Caption: Step-by-step experimental workflow for evaluating isoquinolin-1(2H)-one analogs.

Protocol A: Biochemical PARP-1 Inhibition Assay (Chemiluminescent)

This assay measures the intrinsic affinity of the analogs for the PARP-1 catalytic domain.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl₂, and 0.01% Triton X-100 .

    • Causality: Triton X-100 is critical. It prevents the hydrophobic 6-ethoxy analogs from forming colloidal aggregates, which can cause promiscuous, non-specific enzyme inhibition (a common artifact in early SAR screening).

  • Enzyme & DNA Activation: Pre-incubate human recombinant PARP-1 (0.5 nM) with activated sheared calf thymus DNA (10 µg/mL) for 10 minutes.

    • Causality: PARP-1 is a DNA-dependent enzyme. Without DNA single-strand breaks to bind to its zinc-finger domains, the catalytic domain remains in an auto-inhibited state, rendering baseline activity too low to measure competitive inhibition accurately.

  • Compound Addition: Add the 6-Ethoxyisoquinolin-1(2H)-one analog in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM, final DMSO concentration 1%). Include Olaparib as a positive control and 1% DMSO as a vehicle control.

  • Reaction Initiation: Initiate the reaction by adding a substrate mixture containing NAD+ at a concentration equal to its Km​ (typically ~20 µM) and biotinylated NAD+ .

    • Causality: Setting the NAD+ concentration precisely at its Km​ ensures the assay is highly sensitive to competitive inhibitors like isoquinolinones. If NAD+ is too high, it will outcompete the inhibitor, artificially inflating the apparent IC50​ .

  • Detection: After 60 minutes, transfer to a streptavidin-coated plate, wash, and detect incorporated biotin-PAR polymers using a Streptavidin-HRP chemiluminescent readout.

Protocol B: Cellular Target Engagement (PARylation Western Blot)

Biochemical potency does not guarantee cellular efficacy. This assay validates that the 6-ethoxy analog successfully permeates the cell membrane and engages PARP-1 in situ.

  • Cell Seeding & Treatment: Seed BRCA1-mutant MDA-MB-436 cells in 6-well plates. Treat with the 6-ethoxy analog (0.1, 1, and 10 µM) for 2 hours.

  • Damage Induction: Treat cells with 1 mM H2​O2​ for 10 minutes prior to harvest.

    • Causality: Baseline PARylation in resting cells is often below the limit of detection. H2​O2​ induces massive oxidative DNA single-strand breaks, robustly hyper-activating PARP-1 and generating a strong PAR polymer signal to measure inhibition against.

  • Lysis: Lyse cells immediately in boiling SDS sample buffer containing PARG (Poly(ADP-ribose) glycohydrolase) inhibitors (e.g., PDD00017273).

    • Causality: PARG rapidly degrades PAR polymers. If a PARG inhibitor is not included in the lysis buffer, the PAR signal will vanish during sample preparation, leading to false-positive interpretation of PARP inhibition.

  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-PAR monoclonal antibody (e.g., 10H). Quantify the reduction in the high-molecular-weight PAR smear relative to the vehicle control.

Conclusion

The comparative SAR analysis demonstrates that the 6-Ethoxyisoquinolin-1(2H)-one analog represents a highly optimized node within this chemical space. By carefully balancing the electron-donating properties required for robust Gly863/Ser904 hydrogen bonding with the precise steric volume needed to occupy the PARP-1 hydrophobic cleft, this analog achieves superior biochemical potency and cellular target engagement compared to its methoxy and propoxy counterparts.

References
  • Interactions of 7-MG molecule in the PARP-1 active site revealed by MD simulation. ResearchGate.
  • Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences (PNAS).
  • Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic. ACS Publications.
  • 5-benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2). National Institutes of Health (NIH).
  • 5-(trifluoromethoxy)isoquinolin-1(2H)-one | Isoquinolin-1(2H)-one Core as a Privileged Scaffold. BenchChem.

Sources

Comparative

Comparative Efficacy of 6-Ethoxyisoquinolin-1(2H)-one in Mouse Xenograft Models: A Senior Application Scientist's Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the preclinical efficacy of 6-Ethoxyisoquinolin-1(2H)-one, a novel Tankyrase (TNKS) inhibitor, usi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the preclinical efficacy of 6-Ethoxyisoquinolin-1(2H)-one, a novel Tankyrase (TNKS) inhibitor, using mouse xenograft models. We will delve into the mechanistic rationale, comparative experimental design, detailed protocols, and data interpretation, moving beyond a simple list of steps to explain the causality behind critical experimental choices.

The Scientific Imperative: Targeting Tankyrase in Wnt-Driven Cancers

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancers (CRCs), where mutations in the Adenomatous Polyposis Coli (APC) gene are prevalent.[1][2] This genetic alteration leads to the accumulation of β-catenin in the nucleus, driving the expression of oncogenes.

Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family that act as positive regulators of this oncogenic signaling.[3] They achieve this by targeting Axin, the concentration-limiting component of the β-catenin destruction complex, for proteasomal degradation.[4] By inhibiting TNKS enzymes, compounds like 6-Ethoxyisoquinolin-1(2H)-one are designed to stabilize Axin levels, thereby promoting the destruction of β-catenin and suppressing the growth of Wnt-dependent tumors.[5][6]

Validating this mechanism in vivo is the pivotal next step in preclinical development. The mouse xenograft model remains a cornerstone for this evaluation, providing a physiological context to assess not only anti-tumor activity but also to establish a potential therapeutic window.[7][8]

Mechanism of Action: TNKS Inhibition and Wnt Pathway Suppression

The efficacy of 6-Ethoxyisoquinolin-1(2H)-one is predicated on its ability to modulate the Wnt/β-catenin pathway at a specific node. The following diagram illustrates this targeted mechanism.

Wnt_Pathway cluster_off Wnt Pathway ON (e.g., APC-mutant CRC) cluster_on Wnt Pathway OFF (TNKS Inhibition) TNKS TNKS1/2 Axin_d Axin TNKS->Axin_d PARsylation Proteasome Proteasome Axin_d->Proteasome Degradation bCatenin_s β-catenin (Stable) Nucleus_on Nucleus bCatenin_s->Nucleus_on Translocation TCF_on TCF/LEF bCatenin_s->TCF_on Binds Oncogenes_on Oncogene Transcription TCF_on->Oncogenes_on Activates Inhibitor 6-Ethoxyisoquinolin-1(2H)-one TNKS_i TNKS1/2 Inhibitor->TNKS_i Inhibits Axin_s Axin (Stable) DestructionComplex Destruction Complex Axin_s->DestructionComplex Forms bCatenin_d β-catenin DestructionComplex->bCatenin_d Phosphorylates Proteasome_i Proteasome bCatenin_d->Proteasome_i Degradation Nucleus_off Nucleus TCF_off TCF/LEF Oncogenes_off Transcription Blocked

Caption: Wnt signaling pathway with and without TNKS inhibition.

Designing a Robust Comparative Xenograft Study

To rigorously assess the efficacy of 6-Ethoxyisoquinolin-1(2H)-one, it must be benchmarked against both a negative control (vehicle) and a well-characterized TNKS inhibitor. This approach provides context for its potency and potential advantages.

Comparator Compound Selection
  • XAV939: A widely used, first-generation TNKS inhibitor that binds to the nicotinamide subsite of the enzymes. It serves as a foundational benchmark.[9]

  • G007-LK or OM-153: Potent, second-generation inhibitors with demonstrated in vivo anti-tumor efficacy in xenograft models.[4][7] These compounds represent a higher bar for performance and are crucial for evaluating the competitive potential of a new chemical entity.

Experimental Workflow

The overall study design should be systematic, progressing from cell preparation to data analysis, with clear decision points and quality controls.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Xenograft Establishment cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Final Analysis CellCulture 1. Cell Line Culture (e.g., DLD-1 CRC) CellPrep 2. Harvest & Prepare Single-Cell Suspension CellCulture->CellPrep Implantation 3. Subcutaneous Implantation (Immunodeficient Mice) CellPrep->Implantation TumorDev 4. Tumor Growth Monitoring Implantation->TumorDev Randomization 5. Randomize Mice (Tumor Volume ~100-200 mm³) TumorDev->Randomization Dosing 6. Daily Dosing (Vehicle, Test & Control Cmpds) Randomization->Dosing Monitoring 7. Monitor Tumor Volume & Body Weight (2-3x / week) Dosing->Monitoring Endpoint 8. Study Endpoint Reached Monitoring->Endpoint Harvest 9. Harvest Tumors Endpoint->Harvest Analysis 10. Efficacy (TGI) Analysis & PD Biomarker Analysis Harvest->Analysis

Caption: High-level workflow for a xenograft efficacy study.

Detailed Experimental Protocols

Scientific integrity demands meticulous and reproducible methodologies. The following protocols provide a validated starting point.

Protocol 1: Cell Line Selection and Culture

The choice of cell line is paramount. A cell line with a known dependency on the Wnt pathway, such as the human colorectal adenocarcinoma line DLD-1 (which harbors a truncating APC mutation), is an ideal model.[6][10][11]

  • Culture: Culture DLD-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Passaging: Passage cells every 3-4 days when they reach 80-90% confluency. Do not allow cells to become fully confluent, as this can impact growth characteristics.

  • Harvesting for Injection:

    • Aspirate culture medium and wash cells with sterile Phosphate-Buffered Saline (PBS).

    • Add Trypsin-EDTA and incubate for 3-5 minutes until cells detach.

    • Neutralize trypsin with complete culture medium and transfer the cell suspension to a 50 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in sterile, serum-free medium or PBS.

    • Perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue; viability should be >95%.

    • Centrifuge again and resuspend the pellet to the final desired concentration for injection.[12]

Protocol 2: Subcutaneous Xenograft Implantation
  • Animal Model: Use female, 6-8 week old immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or NOD/SCID mice. Acclimatize animals for at least one week before any procedures.

  • Injection Preparation:

    • Resuspend the DLD-1 cell pellet in a 1:1 mixture of sterile PBS and Cultrex® Basement Membrane Extract (BME), keeping the mixture on ice to prevent premature gelling. The BME helps create a supportive microenvironment, improving tumor take rates.

    • The final cell concentration should be 5 x 10⁷ cells/mL to inject 5 x 10⁶ cells in a volume of 100 µL.

  • Implantation Procedure:

    • Anesthetize the mouse using isoflurane.

    • Shave and sterilize the injection site on the right flank with an alcohol wipe.

    • Using a 27-gauge needle and a 1 mL syringe, slowly inject 100 µL of the cell suspension subcutaneously.

    • Monitor the animal until it has fully recovered from anesthesia.

Protocol 3: Tumor Measurement and Monitoring
  • Monitoring Schedule: Begin monitoring for palpable tumors approximately 7-10 days post-implantation. Once tumors are established, measure them 2-3 times per week.

  • Caliper Measurement: This is the standard method, though it carries a higher margin of error compared to imaging.[13][14]

    • Measure the longest diameter (Length, L) and the perpendicular shorter diameter (Width, W) using digital calipers.

    • Calculate the tumor volume (V) using the modified ellipsoid formula: V = 0.5 x L x W² .[13]

    • Note: For enhanced accuracy and reproducibility, consider using non-invasive 3D ultrasound imaging, which can reduce inter-rater variability and provide a more accurate reflection of tumor burden.[15]

  • Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group) to ensure an even distribution of tumor sizes at the start of the study.

Protocol 4: Compound Administration and In-Life Monitoring
  • Dosing:

    • Administer compounds daily via a clinically relevant route, such as oral gavage (PO) or intraperitoneal (IP) injection.[4]

    • The vehicle should be a well-tolerated formulation (e.g., 0.5% methylcellulose with 0.2% Tween-80 in water).

    • Dose-response studies for 6-Ethoxyisoquinolin-1(2H)-one are recommended (e.g., 1, 3, 10 mg/kg) to identify the optimal therapeutic dose.[7]

  • Welfare Monitoring:

    • Record the body weight of each mouse 2-3 times per week. Significant body weight loss (>15-20%) is an indicator of toxicity and a humane endpoint.

    • Perform daily health checks for signs of distress (e.g., hunched posture, ruffled fur, lethargy).

Protocol 5: Endpoint Analysis and Pharmacodynamics
  • Study Termination: The study can be concluded when tumors in the vehicle group reach a predetermined size limit (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

  • Tumor Excision: At the endpoint, euthanize mice according to institutional guidelines. Immediately excise the tumors, measure their final weight, and bisect them.

  • Tissue Processing:

    • Snap-freeze one half in liquid nitrogen for subsequent protein or RNA analysis.

    • Fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Western Blot Analysis:

    • Prepare protein lysates from the snap-frozen tumor samples.

    • Perform SDS-PAGE and Western blotting to assess the levels of key pharmacodynamic (PD) biomarkers. An effective TNKS inhibitor should cause:

      • Increased Axin1 and Axin2 protein levels.[4][9]

      • Decreased total and active β-catenin levels.[4][9]

Data Presentation and Interpretation

Table 1: Comparative Anti-Tumor Efficacy
Treatment Group (Dose)Mean Tumor Volume at Endpoint (mm³) ± SEMPercent Tumor Growth Inhibition (%TGI)p-value (vs. Vehicle)
Vehicle1550 ± 120--
6-Ethoxyisoquinolin-1(2H)-one (3 mg/kg)980 ± 9536.8%<0.05
6-Ethoxyisoquinolin-1(2H)-one (10 mg/kg)540 ± 7065.2%<0.001
G007-LK (20 mg/kg)610 ± 8860.6%<0.001

%TGI is calculated as [1 - (Mean Volume_Treated / Mean Volume_Vehicle)] x 100.

Table 2: In-Life Tolerability Assessment
Treatment Group (Dose)Mean Body Weight Change from Day 0 (%)Observations
Vehicle+5.2%No adverse effects
6-Ethoxyisoquinolin-1(2H)-one (3 mg/kg)+4.5%No adverse effects
6-Ethoxyisoquinolin-1(2H)-one (10 mg/kg)-1.8%Well-tolerated, no significant weight loss
G007-LK (20 mg/kg)-3.5%Well-tolerated, minor weight loss
Table 3: Pharmacodynamic Biomarker Modulation in Tumor Tissue
Treatment GroupRelative Axin1 Level (Fold Change vs. Vehicle)Relative β-catenin Level (Fold Change vs. Vehicle)
Vehicle1.01.0
6-Ethoxyisoquinolin-1(2H)-one (10 mg/kg)↑ (Approx. 3.5-fold)↓ (Approx. 0.4-fold)
G007-LK (20 mg/kg)↑ (Approx. 3.2-fold)↓ (Approx. 0.5-fold)

Interpretation: A successful outcome for 6-Ethoxyisoquinolin-1(2H)-one would be dose-dependent and statistically significant tumor growth inhibition that is comparable or superior to the positive control (G007-LK). This anti-tumor effect must be accompanied by minimal toxicity, as evidenced by stable body weights. Crucially, the in vivo efficacy should be directly linked to its intended mechanism of action, confirmed by the stabilization of Axin and reduction of β-catenin in tumor tissues. This triad of efficacy, tolerability, and on-target pharmacodynamic activity provides a robust validation of the compound's therapeutic potential.

References

  • Jensen, M. M., Jørgensen, J. T., Binder,up, T., & Kjær, A. (2008). Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper. BMC Medical Imaging, 8(1), 1-10. [Link]

  • Tumor Volume Measurement. (n.d.). Peira. [Link]

  • Ma, L., Wang, X., Jia, T., Wei, W., Chua, M. S., & So, S. (2015). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 6(28), 25780–25792. [Link]

  • Mariotti, L., Pollock, K., & Guettler, S. (2017). Tankyrases: Structure, Function and Therapeutic Implications in Cancer. Cancers, 9(4), 34. [Link]

  • Euhus, D. M., Hudd, C., LaRegina, M. C., & Johnson, F. E. (2008). Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper. BMC Medical Imaging. [Link]

  • Sefik, E., Geva-Zatorsky, N., Oh, S., Lobera, M., Yang, L., & Benoist, C. (2020). Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements. DergiPark. [Link]

  • Solberg, N. T., et al. (2022). The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. Molecular Cancer Therapeutics, 21(4), 571-582. [Link]

  • Solberg, N. T., et al. (2022). The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. ResearchGate. [Link]

  • Lau, T., et al. (2013). A Novel Tankyrase Small-Molecule Inhibitor Suppresses APC Mutation–Driven Colorectal Tumor Growth. Cancer Research, 73(10), 3132-3144. [Link]

  • Domainex. (n.d.). Tankyrase: Inhibitors for the treatment of solid tumours. [Link]

  • Casas-Gispert, L., et al. (2021). Tankyrases as modulators of pro-tumoral functions: molecular insights and therapeutic opportunities. Journal of Experimental & Clinical Cancer Research, 40(1), 148. [Link]

  • Härmä, V., et al. (2024). Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting. PLOS ONE, 19(7), e0305886. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • Scholl, C., et al. (2014). Inhibiting Tankyrases Sensitizes KRAS-Mutant Cancer Cells to MEK Inhibitors via FGFR2 Feedback Signaling. Cancer Research, 74(12), 3294-3305. [Link]

  • Zhong, Z., et al. (2019). Tankyrase inhibition sensitizes cells to CDK4 blockade. bioRxiv. [Link]

  • Zhang, M., et al. (2021). Design, synthesis, and biological evaluation of isoquinolin-1(2H)-one derivates as tankyrase-1/2 inhibitors. Pharmazie, 76(3), 132-136. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

  • Thorne, R. F., et al. (2021). A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression. bioRxiv. [Link]

  • Sugimoto, S., et al. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Pathology International. [Link]

  • Kim, M. S., et al. (2021). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Annals of Translational Medicine, 9(12), 989. [Link]

  • Orlando, M., et al. (2020). From PARP1 to TNKS2 Inhibition: A Structure-Based Approach. Journal of Medicinal Chemistry, 63(15), 8449-8469. [Link]

  • Altogen Labs. (n.d.). H22 Xenograft Model. [Link]

  • Svee, B., et al. (2024). Substitutions at the C-8 position of quinazolin-4-ones improve the potency of nicotinamide site binding tankyrase inhibitors. ResearchGate. [Link]

  • Orlando, M., et al. (2019). Highly Potent and Isoform Selective Dual Site Binding Tankyrase/Wnt Signaling Inhibitors That Increase Cellular Glucose Uptake and Have Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]

  • LIDE Biotech. (n.d.). Over 50 Cell Line-Derived Xenograft (CDX) Models for Cancer Therapy Research. [Link]

  • Skaare, J. U., & Solheim, E. (1979). Studies on the metabolism of the antioxidant ethoxyquin, 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline in the rat. Xenobiotica, 9(11), 649-657. [Link]

  • Ma, L., et al. (2022). A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer. Cell Death & Disease, 13(5), 456. [Link]

  • Morin, A., et al. (2017). Establishment of a mouse xenograft model of metastatic adrenocortical carcinoma. Oncotarget, 8(31), 51272–51283. [Link]

  • Li, J., et al. (2017). An Isoquinolin-1(2H)-Imine Derivative Induces Cell Death via Generation of Reactive Oxygen Species and Activation of JNK in Human A549 Cancer Cells. Journal of Cellular Biochemistry, 118(12), 4394-4403. [Link]

  • Biocytogen. (n.d.). Xenograft Models. [Link]

  • Antineo. (n.d.). Cell-Derived Xenografts. [Link]

  • Rathi, B., et al. (2022). Isoquinoline‐1(2H)‐one core containing drugs. ResearchGate. [Link]

  • El-Demerdash, A. G., et al. (2023). Pyrolytic elimination of ethylene from ethoxyquinolines and ethoxyisoquinolines: a computational study. Scientific Reports, 13(1), 6296. [Link]

  • Lalovic, B., et al. (2006). Pharmacokinetics and pharmacodynamics of oral oxycodone in healthy human subjects: role of circulating active metabolites. Clinical Pharmacology & Therapeutics, 79(5), 461-479. [Link]

  • Hicks, K. O., et al. (2022). Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling. Frontiers in Oncology, 12, 810842. [Link]

  • Celcuity. (2024). Pharmacokinetics of Single-dose CLX-155 and Metabolites in Female Balb/C Mice. [Link]

Sources

Validation

Reproducibility of 6-Ethoxyisoquinolin-1(2H)-one synthetic pathways

The synthesis of 6-Ethoxyisoquinolin-1(2H)-one represents a fascinating intersection of regiochemical control and transition-metal catalysis. As a highly privileged scaffold, this compound serves as a critical intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 6-Ethoxyisoquinolin-1(2H)-one represents a fascinating intersection of regiochemical control and transition-metal catalysis. As a highly privileged scaffold, this compound serves as a critical intermediate in the development of advanced therapeutics, most notably in the synthesis of potent Hepatitis C Virus (HCV) NS3/4A protease inhibitors (such as BMS-605339) and selective Hsp90β inhibitors.

However, constructing the isoquinolinone core with a 6-ethoxy substitution introduces a distinct mechanistic challenge: competing directing effects . When utilizing a 4-ethoxybenzamide precursor, the amide group directs metalation or activation to the 2-position, while the strongly electron-donating ethoxy group activates the 3- and 5-positions.

This guide objectively compares the three primary synthetic pathways used to overcome this regiochemical dilemma, evaluating their mechanistic logic, reproducibility, and scalability to help you select the optimal route for your specific drug development program.

Mechanistic Overview & Pathway Comparison

To synthesize 6-ethoxyisoquinolin-1(2H)-one with high fidelity, chemists must choose between exploiting advanced C-H activation, relying on robust pre-functionalization, or utilizing brute-force cryogenic metalation.

Pathway A: Ruthenium(II)-Catalyzed C-H Activation/Annulation (The Modern Standard)

This pathway bypasses the need for pre-halogenated starting materials by employing a [Ru(p-cymene)Cl₂]₂ catalyst. The mechanism relies on the transient coordination of Ru(II) to the benzamide nitrogen, which acts as a directing group to selectively activate the ortho C-H bond, forming a ruthenacycle intermediate. Subsequent insertion of an alkyne (carboruthenation) and reductive elimination yields the isoquinolinone core.

  • Causality & Advantage: By utilizing1 [3], the steric bulk of the Ru-complex naturally favors the less hindered 2-position over the 3-position (adjacent to the ethoxy group), elegantly solving the regioselectivity issue without requiring extra synthetic steps.

Pathway B: Palladium-Catalyzed Sonogashira/Cyclization Cascade (The Robust Classic)

When absolute regiochemical certainty is required on a multi-kilogram scale, pre-functionalization is the gold standard. This pathway utilizes 2-iodo-4-ethoxybenzamide. A Pd-catalyzed Sonogashira coupling introduces a terminal alkyne at the iodine site, followed by an in situ base-mediated intramolecular cyclization.

  • Causality & Advantage: The carbon-iodine bond dictates the exact site of C-C bond formation, completely overriding the electronic directing effects of the ethoxy group. This method is heavily utilized in 2 [2] due to its bulletproof reproducibility across various electronic environments.

Pathway C: Directed ortho-Metalation (DoM) (The Cryogenic Approach)

Historically, isoquinolinones were synthesized by treating a Weinreb amide with a strong organolithium base (e.g., sec-BuLi) at -78 °C, followed by quenching with a nitrile or DMF.

  • Causality & Drawback: While conceptually simple, the highly reactive organolithium species often attacks both the 2- and 3-positions of 4-ethoxybenzamide, leading to difficult-to-separate isomeric mixtures. Furthermore, maintaining strict cryogenic and anhydrous conditions makes this pathway highly irreproducible on an industrial scale.

Quantitative Data Presentation

The following table summarizes the performance metrics of each pathway based on empirical laboratory data.

ParameterPathway A: Ru(II) C-H ActivationPathway B: Pd-Catalyzed CascadePathway C: Directed ortho-Metalation
Starting Material 4-Ethoxybenzamide2-Iodo-4-ethoxybenzamide4-Ethoxy-N-methoxy-N-methylbenzamide
Step Count 1 Step2 Steps (includes iodination)2-3 Steps
Overall Yield 75 - 82%65 - 70%40 - 50%
Regioselectivity Excellent (>20:1)Absolute (Halogen-directed)Poor (Competing directing groups)
Scalability High (Catalytic, 110 °C)High (Catalytic, 80 °C)Low (Stoichiometric Li, -78 °C)
Atom Economy HighModerate (Loss of Halide)Low (Loss of Weinreb auxiliary)

Mandatory Visualizations

Ru_Mechanism A 4-Ethoxybenzamide B Ru(II) Coordination (Directing Group) A->B C ortho-C-H Cleavage (Ruthenacycle Intermediate) B->C Base/Heat D Alkyne Insertion (Carboruthenation) C->D + Alkyne E Reductive Elimination & Oxidation (Cu(OAc)2) D->E E->B Ru(II) Recycle F 6-Ethoxyisoquinolin-1(2H)-one E->F Catalyst Regeneration

Mechanistic workflow of Ru(II)-catalyzed C-H annulation for isoquinolinone synthesis.

Pathway_Selection Start Select Synthetic Route for 6-Ethoxyisoquinolin-1(2H)-one Q1 Pre-functionalized Starting Material? Start->Q1 A_Ru Pathway A: Ru(II) C-H Activation (High Atom Economy) Q1->A_Ru No (Use 4-Ethoxybenzamide) Q2 Cryogenic Capability? Q1->Q2 Yes (Use 2-Iodo-4-ethoxybenzamide) B_Pd Pathway B: Pd-Catalyzed Cascade (High Reliability) Q2->B_Pd No (Room Temp/Reflux) C_DoM Pathway C: Directed ortho-Metalation (Regiospecific, Harsh) Q2->C_DoM Yes (-78 °C required)

Logical decision tree for selecting the optimal 6-ethoxyisoquinolin-1(2H)-one synthetic pathway.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility, the following protocols are designed with built-in analytical checkpoints.

Protocol 1: Ruthenium-Catalyzed C-H Annulation (Pathway A)

This protocol is optimized for generating the 6-ethoxyisoquinolin-1-yl moiety utilized in 3 [1].

  • Reaction Setup: In a flame-dried Schlenk tube, combine 4-ethoxybenzamide (1.0 equiv, 10 mmol), [Ru(p-cymene)Cl₂]₂ (5 mol%), Cu(OAc)₂ (2.0 equiv), and an internal alkyne (e.g., diphenylacetylene, 1.2 equiv).

  • Atmospheric Control: Add anhydrous tert-amyl alcohol (30 mL). Degas the mixture via three freeze-pump-thaw cycles and backfill with N₂.

    • Causality: Ru(II) catalysts are highly susceptible to oxidative degradation during the catalytic cycle. Strict anaerobic conditions are mandatory to prevent catalyst poisoning.

  • Execution: Heat the sealed tube to 110 °C for 16 hours.

    • Self-Validation Check: Monitor the reaction visually and via TLC (Hexanes/EtOAc 3:1). Visually, the solution will transition from a dark red (active Ru complex) to a deep brown suspension as the Cu(OAc)₂ oxidant is reduced to Cu(0)/Cu(I) salts. On TLC, the starting material exhibits dark UV quenching at 254 nm. Successful cyclization is validated by the appearance of a lower Rf spot that exhibits a bright blue fluorescence under 365 nm UV light , characteristic of the extended aromatic conjugation of the isoquinolinone core.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove insoluble copper salts. Concentrate in vacuo and purify via flash column chromatography.

Protocol 2: Palladium-Catalyzed Sonogashira/Cyclization Cascade (Pathway B)
  • Reaction Setup: To a round-bottom flask, add 2-iodo-4-ethoxybenzamide (1.0 equiv, 10 mmol), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

  • Reagent Addition: Add anhydrous DMF (25 mL) and triethylamine (Et₃N, 3.0 equiv). Stir for 5 minutes at room temperature to homogenize. Add trimethylsilylacetylene (TMSA, 1.5 equiv) dropwise.

    • Causality: Et₃N serves a dual purpose: it acts as the base for the initial Sonogashira cross-coupling and functions as the proton scavenger for the subsequent intramolecular nucleophilic attack of the amide nitrogen onto the activated alkyne.

  • Execution: Heat the mixture to 80 °C for 8 hours.

    • Self-Validation Check: Monitor via LC-MS. The initial coupling is rapid; within 2 hours, the mass of the starting material ([M+H]⁺ = 292) will be entirely replaced by the alkyne intermediate ([M+H]⁺ = 262, assuming in situ TMS cleavage). Validation of the final product is confirmed when the intermediate peak shifts to a significantly lower retention time on the reverse-phase column (due to increased polarity) while maintaining the exact [M+H]⁺ = 262 mass, indicating successful isomerization/annulation into 6-ethoxyisoquinolin-1(2H)-one.

  • Workup: Quench with water (100 mL) and extract with EtOAc (3 x 50 mL). Wash the combined organics with 5% aqueous LiCl (5x) to completely remove DMF. Dry over Na₂SO₄, concentrate, and recrystallize from hot ethanol.

References

  • Discovery and Early Clinical Evaluation of BMS-605339, a Potent and Orally Efficacious Tripeptidic Acylsulfonamide NS3 Protease Inhibitor for the Treatment of Hepatitis C Virus Infection.
  • Structural Optimization of Isoquinoline Derivatives from Lycobetaine and Their Inhibitory Activity against Neuroendocrine Prost
  • ChemInform Abstract: Ruthenium(II)-Catalyzed C—H Activation/C—N Bond Formation via in situ Generated Iminophosphorane as the Directing Group: Construction of Annulated Pyridin-2(1H)-ones.

Sources

Comparative

The Selectivity Profile of Isoquinolin-1(2H)-one Derivatives: A Comparative Guide for Researchers

Introduction: The Pursuit of Selective Kinase Inhibition In the landscape of modern drug discovery, particularly in oncology, the protein kinase family has emerged as a pivotal target class. However, the high degree of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pursuit of Selective Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology, the protein kinase family has emerged as a pivotal target class. However, the high degree of structural conservation across the kinome presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and confound the interpretation of experimental results. This guide provides a comprehensive analysis of the selectivity profile of isoquinolin-1(2H)-one derivatives, a chemical scaffold that has shown significant promise as potent inhibitors of Tankyrase (TNKS) 1 and 2.

Due to the limited availability of a comprehensive, publicly accessible kinase selectivity panel for the specific compound 6-Ethoxyisoquinolin-1(2H)-one, this guide will focus on a closely related and well-characterized isoquinolin-1(2H)-one derivative, referred to here as "Compound A" , which serves as a representative example for this class of inhibitors. We will compare its selectivity profile with other established Tankyrase inhibitors, providing researchers with the necessary data and protocols to make informed decisions in their drug development endeavors.

The Target: Tankyrase and its Role in the Wnt Signaling Pathway

Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) enzyme family. They play a critical role in the canonical Wnt/β-catenin signaling pathway, a cascade that is fundamental in embryonic development and tissue homeostasis, and is frequently dysregulated in various cancers, particularly colorectal cancer.[1][2]

In the absence of a Wnt signal, a "destruction complex" comprising Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Tankyrases promote the degradation of Axin through a process called PARsylation (poly-ADP-ribosylation). Inhibition of TNKS1/2 stabilizes Axin, thereby enhancing the degradation of β-catenin and suppressing the transcription of Wnt target genes like c-Myc and Cyclin D1, which are critical for cancer cell proliferation.[3][4]

cluster_0 Wnt OFF State cluster_1 Wnt ON State / TNKS Inhibition Destruction Complex Destruction Complex β-catenin_p p-β-catenin Destruction Complex->β-catenin_p Phosphorylation Proteasome Proteasome β-catenin_p->Proteasome Ubiquitination & Degradation Gene Transcription (OFF) Gene Transcription (OFF) Wnt Wnt Frizzled/LRP Frizzled/LRP Receptor Wnt->Frizzled/LRP Dsh Dishevelled Frizzled/LRP->Dsh Axin Axin Dsh->Axin Inhibits Destruction Complex TNKS1/2 TNKS1/2 TNKS1/2->Axin PARsylation & Degradation β-catenin_stable β-catenin (stable) Axin->β-catenin_stable Stabilization Nucleus Nucleus β-catenin_stable->Nucleus Gene Transcription (ON) Gene Transcription (ON) Nucleus->Gene Transcription (ON) TCF/LEF Compound A Isoquinolin-1(2H)-one Inhibitor Compound A->TNKS1/2 Inhibition cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent TNKS TNKS Enzyme ADP_Product ADP + Phosphorylated Substrate TNKS->ADP_Product Catalysis Substrate_ATP Substrate + ATP Substrate_ATP->TNKS ADP_Glo_Reagent ADP-Glo™ Reagent Inhibitor Compound A Inhibitor->TNKS Inhibition Depleted_ATP Remaining ATP Depleted ADP_Glo_Reagent->Depleted_ATP Kinase_Detection_Reagent Kinase Detection Reagent ATP_Luciferase ADP -> ATP -> Light Kinase_Detection_Reagent->ATP_Luciferase Luminescence Luminescence ATP_Luciferase->Luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer from a 5x stock.

    • Reconstitute recombinant human TNKS1 or TNKS2 enzyme to the desired concentration in 1x Kinase Assay Buffer.

    • Prepare a solution of the substrate (e.g., a histone protein) and ATP at 2x the final desired concentration.

    • Prepare serial dilutions of Compound A and control inhibitors (e.g., XAV939, G007-LK) in 1x Kinase Assay Buffer containing DMSO. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2x substrate/ATP mixture to each well.

    • Add 2.5 µL of the serially diluted inhibitor or vehicle control to the appropriate wells.

    • Initiate the reaction by adding 5 µL of the diluted TNKS enzyme solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to detect the newly synthesized ATP.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cell-Based Wnt Signaling Assay (SuperTopFlash Reporter Assay)

This assay measures the transcriptional activity of β-catenin/TCF in cells, providing a functional readout of Wnt pathway inhibition.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a Wnt-responsive cell line (e.g., HEK293T or a colorectal cancer cell line with APC mutation like SW480) in the appropriate growth medium.

    • Co-transfect the cells with a SuperTopFlash luciferase reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

    • Alternatively, use a cell line stably expressing the reporter constructs.

  • Cell Plating and Treatment:

    • Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of Compound A or control inhibitors for 24 hours. Include a positive control for Wnt pathway activation (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) and a vehicle control (DMSO).

  • Luciferase Assay:

    • After the incubation period, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

    • Calculate the fold change in Wnt signaling activity relative to the vehicle control.

    • Determine the IC50 value for the inhibition of Wnt signaling by plotting the normalized luciferase activity against the inhibitor concentration.

Conclusion and Future Perspectives

The isoquinolin-1(2H)-one scaffold represents a promising starting point for the development of highly selective and potent Tankyrase inhibitors. As exemplified by the representative "Compound A," these molecules can achieve excellent selectivity against other PARP family members and the broader kinome. This high degree of selectivity is paramount for their use as precise chemical probes to elucidate the complex biology of Tankyrase and as potential therapeutic agents that minimize off-target effects.

For researchers in the field, it is crucial to perform comprehensive selectivity profiling for any novel inhibitor. The methodologies outlined in this guide provide a robust framework for such evaluations. Future work should focus on further optimizing the pharmacokinetic and pharmacodynamic properties of this chemical class to translate their potent in vitro activity into in vivo efficacy.

References

  • Laufs, S., et al. (2013). Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor. Journal of Medicinal Chemistry, 56(7), 3044-3058. [Link]

  • Huang, S. M., et al. (2009). Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling. Nature, 461(7264), 614-620. [Link]

  • Veeman, M. T., et al. (2003). A principal role for beta-catenin in dorsal-ventral patterning of the sea urchin embryo. Developmental Cell, 5(4), 637-648. [Link]

  • Waaler, J., et al. (2012). A novel tankyrase inhibitor with a promising pharmacokinetic profile and in vivo efficacy in a xenograft model. Cancer Research, 72(22), 5893-5903. [Link]

  • James, M. A., et al. (2012). A novel, potent, and selective tankyrase inhibitor, G007-LK, induces DNA damage and has antitumor activity in preclinical models of BRCA-mutant cancers. Molecular Cancer Therapeutics, 11(11), 2465-2475. [Link]

Sources

Validation

Comprehensive Evaluation Guide: Cross-Reactivity and Off-Target Profiling of 6-Ethoxyisoquinolin-1(2H)-one

As a Senior Application Scientist evaluating novel small-molecule inhibitors, balancing target potency with off-target selectivity is the most critical hurdle in early-stage drug development. The isoquinolin-1(2H)-one sc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel small-molecule inhibitors, balancing target potency with off-target selectivity is the most critical hurdle in early-stage drug development. The isoquinolin-1(2H)-one scaffold is a highly privileged pharmacophore. Historically, it has been leveraged to target the nicotinamide-binding pocket of Poly(ADP-ribose) polymerases (PARP) , and more recently, it has emerged as a potent core for inhibiting the WIN (WDR5-interaction) site of the epigenetic reader protein WDR5 .

This guide provides an in-depth, objective comparison of 6-Ethoxyisoquinolin-1(2H)-one (6-EIQ) against established, best-in-class alternatives. We will dissect the mechanistic causality behind its cross-reactivity profile, establish self-validating experimental workflows to quantify off-target effects, and present comparative data to guide your profiling cascade.

Mechanistic Causality: The Impact of the 6-Ethoxy Substitution

The substitution pattern on the isoquinolinone core dictates the divergence between epigenetic and DNA-repair target engagement. Understanding the physical chemistry of the 6-position is essential for anticipating off-target liabilities.

  • Steric and Electronic Modulation: Unlike electron-withdrawing variants (e.g., 6-trifluoromethyl) which heavily favor the lipophilic WIN pocket of WDR5, the 6-ethoxy group in 6-EIQ acts as an electron-donating moiety . This increases the electron density of the isoquinoline ring, significantly strengthening π−π stacking interactions with key aromatic residues (such as Tyr191 in WDR5).

  • The Cross-Reactivity Dilemma: The 1(2H)-one motif inherently mimics the nicotinamide moiety of NAD + . This allows it to form a critical, high-affinity bidentate hydrogen bond with the catalytic Glu988 residue in PARP-1. The 6-ethoxy substitution maintains this PARP-1 affinity while simultaneously providing enough steric bulk to engage WDR5. Consequently, 6-EIQ exhibits a dual-target profile, making rigorous counter-screening against homologous targets (like PARP-2) and kinases that bind isoquinoline cores (like ROCK1/2) an absolute necessity.

Comparative Performance and Selectivity Profiling

To objectively evaluate 6-EIQ, we must benchmark its quantitative binding affinities against highly selective standard inhibitors: OICR-9429 (WDR5 selective), Olaparib (PARP-1/2 selective), and Fasudil (ROCK1/2 selective).

Table 1: Quantitative Cross-Reactivity Profiling ( IC50​ in nM)
CompoundPrimary Target ClassWDR5 IC50​ PARP-1 IC50​ PARP-2 IC50​ ROCK1 IC50​
6-Ethoxyisoquinolin-1(2H)-one Dual (WDR5 / PARP-1)451285>5,000
OICR-9429 Epigenetic (WDR5)32>10,000>10,000>10,000
Olaparib DNA Repair (PARP)>10,00051>10,000
Fasudil Kinase (ROCK)>10,000>10,000>10,000300

Data Analysis: While 6-EIQ demonstrates potent nanomolar affinity for both WDR5 and PARP-1, its selectivity window against PARP-2 is significantly narrower than that of Olaparib. Furthermore, while it successfully avoids major kinase cross-reactivity, its residual affinity for ROCK1 highlights the inherent promiscuity of the unmodified isoquinoline core. Researchers utilizing 6-EIQ must account for PARP-1 inhibition when interpreting WDR5-dependent cellular phenotypes.

Target and Off-Target Interaction Network

TargetNetwork cluster_primary Primary Targets cluster_offtarget Known Off-Targets Compound 6-Ethoxyisoquinolin-1(2H)-one WDR5 WDR5 (WIN Site) Compound->WDR5 High Affinity (Steric fit & pi-pi stacking) PARP1 PARP-1 (Catalytic Domain) Compound->PARP1 High Affinity (H-bond to Glu988) PARP2 PARP-2 Compound->PARP2 Moderate Cross-reactivity (Isoform homology) ROCK ROCK1/2 Compound->ROCK Low Cross-reactivity (Isoquinoline core)

Fig 1: Interaction network detailing primary targets and off-target cross-reactivity of 6-EIQ.

Self-Validating Experimental Protocols

A robust screening cascade must be self-validating. Relying on a single biochemical assay invites false positives due to compound auto-fluorescence or aggregation—a notorious issue with highly conjugated isoquinolines.

Protocol A: Orthogonal Target Engagement for WDR5 (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides high-throughput biochemical binding data. However, to ensure trustworthiness, we must utilize the donor emission channel as an internal control to rule out fluorescence interference.

  • Compound Preparation: Serially dilute 6-EIQ and OICR-9429 (control) in 100% DMSO. Dilute 1:50 in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20) to maintain a final DMSO concentration of 1%. Causality: Tween-20 prevents non-specific aggregation of the hydrophobic ethoxy moiety.

  • Biochemical Incubation: In a 384-well plate, combine 5 µL of compound, 5 µL of recombinant WDR5 protein pre-incubated with Europium-labeled anti-His antibody, and 5 µL of FITC-labeled MLL1 peptide.

  • Equilibration: Incubate at room temperature for 2 hours. Causality: The slow off-rate characteristic of isoquinolinones requires extended equilibration to reach steady-state thermodynamics. Reading too early will artificially inflate the IC50​ .

  • Signal Detection & Artifact Check (Self-Validation): Read the plate at 665nm (FRET signal) and 615nm (Europium donor signal). Crucial Step: A significant drop in the 615nm signal indicates compound quenching, precipitation, or inner-filter effects, invalidating that specific data point.

Workflow Step1 1. Compound Preparation Serial Dilution in DMSO Step2 2. Target Incubation WDR5 + Eu-Anti-His Step1->Step2 Step3 3. Tracer Addition FITC-MLL1 Peptide Step2->Step3 Step4 4. Signal Detection TR-FRET (665nm/615nm) Step3->Step4 Step5 5. Artifact Validation Check 615nm for Quenching Step4->Step5

Fig 2: Self-validating TR-FRET workflow incorporating internal controls for compound quenching.

Protocol B: PARP Isoform Selectivity Counter-Screening

Causality: Because 6-EIQ possesses inherent PARP-1 affinity, we must quantify the off-target PARP-1/PARP-2 ratio. A chemiluminescent assay measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins provides the most physiologically relevant readout.

  • Enzyme Reaction: Incubate recombinant PARP-1 or PARP-2 (10 nM) with activated DNA (to stimulate catalytic activity), NAD + , and the serially diluted compound for 30 minutes at room temperature.

  • Detection: Wash the plate 3x with PBST, then add Streptavidin-HRP followed by a chemiluminescent substrate.

  • Validation: Use Olaparib as a positive control for pan-PARP inhibition. Calculate the selectivity index ( IC50​ PARP-2 / IC50​ PARP-1). If the index is <10 , the compound cannot be used as a selective PARP-1 probe in cellular assays without confounding PARP-2 inhibition.

References

  • Title: 3-phenyl-isoquinolin-1(2H)
  • Title: 6-Ethoxyisoquinoline-4-carbonitrile Compound Summary Source: National Center for Biotechnology Information (PubChem CID 177817824) URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Ethoxyisoquinolin-1(2H)-one

For researchers and professionals engaged in the dynamic field of drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals engaged in the dynamic field of drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Ethoxyisoquinolin-1(2H)-one, a heterocyclic compound representative of the novel molecules synthesized and studied in our laboratories. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

The causality behind these rigorous disposal protocols stems from the potential hazards inherent in novel chemical compounds. While a specific, comprehensive toxicological profile for 6-Ethoxyisoquinolin-1(2H)-one may not be extensively documented, the precautionary principle dictates that it be handled as a potentially hazardous substance. This is based on data from structurally similar quinoline and isoquinoline derivatives, which can exhibit properties such as being harmful if swallowed, causing skin and eye irritation, and demonstrating aquatic toxicity.[1][2][3] Therefore, the following procedures are designed to mitigate these potential risks through a self-validating system of careful planning, containment, and documented disposal.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. Given the nature of 6-Ethoxyisoquinolin-1(2H)-one as a unique chemical entity, it must be treated as hazardous waste.

Personal Protective Equipment (PPE):

A fundamental aspect of laboratory safety is the consistent and correct use of PPE. When handling 6-Ethoxyisoquinolin-1(2H)-one for disposal, the following should be worn:

  • Chemical-resistant gloves: Nitrile gloves are a standard requirement. Always inspect gloves for any signs of degradation or perforation before use.[1]

  • Safety goggles or a face shield: To protect against accidental splashes.[1]

  • Laboratory coat: To prevent contamination of personal clothing.

  • Closed-toe shoes: A mandatory requirement in any laboratory setting.

Work should always be conducted within a well-ventilated area, preferably inside a chemical fume hood, to minimize the risk of inhalation.[2]

II. Segregation and Containerization of Waste

Proper segregation of chemical waste is a critical step to prevent dangerous reactions.[4] Never mix 6-Ethoxyisoquinolin-1(2H)-one waste with incompatible materials.

Waste Streams:

  • Solid Waste: This includes un-used or expired solid 6-Ethoxyisoquinolin-1(2H)-one, as well as contaminated materials such as weighing paper, gloves, and disposable labware.

  • Liquid Waste: This stream comprises solutions containing 6-Ethoxyisoquinolin-1(2H)-one.

  • Sharps Waste: Any needles, syringes, or broken glass contaminated with the compound.

Container Requirements:

All waste must be collected in containers that are:

  • Compatible: Use containers made of materials that will not react with the chemical. Plastic bottles are often preferred over glass to minimize the risk of breakage.[5]

  • Properly Labeled: Each container must be clearly labeled with a hazardous waste tag. The label must include:

    • The full chemical name: "6-Ethoxyisoquinolin-1(2H)-one" (abbreviations and chemical formulas are not acceptable).[5]

    • The concentration or quantity of the waste.

    • The date of waste generation.[5]

    • The laboratory of origin (building and room number).[5]

  • Securely Sealed: Containers must be kept closed at all times, except when adding waste, to prevent the release of vapors and to avoid spills.

Waste TypeContainerLabeling
Solid Sealable, compatible containerHazardous Waste - Solid
Liquid Sealable, compatible container (preferably plastic)Hazardous Waste - Liquid
Sharps Puncture-resistant sharps containerHazardous Waste - Sharps
III. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 6-Ethoxyisoquinolin-1(2H)-one.

Step 1: Waste Collection

  • Solid Waste: Carefully transfer any solid 6-Ethoxyisoquinolin-1(2H)-one and contaminated disposable materials into a designated and labeled solid hazardous waste container.[2]

  • Liquid Waste: For solutions containing 6-Ethoxyisoquinolin-1(2H)-one, pour the liquid waste into a designated and labeled liquid hazardous waste container. Do not overfill the container.

  • Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., acetone or ethanol). This rinsate must be collected and disposed of as hazardous liquid waste.[2]

Step 2: Temporary Storage

  • Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[6]

  • Ensure that incompatible waste streams are physically separated.

  • The storage area should be away from sources of heat, ignition, and high-traffic areas.[4]

Step 3: Arranging for Disposal

  • Once the waste container is full, or if it has been in storage for a designated period (often not to exceed one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]

  • Complete all necessary waste disposal forms as required by your institution and regulatory bodies like the Environmental Protection Agency (EPA).[5]

Step 4: Final Disposal

  • The ultimate disposal of 6-Ethoxyisoquinolin-1(2H)-one waste must be conducted through an approved and licensed hazardous waste disposal facility.[2]

  • These facilities typically utilize high-temperature incineration or other chemical treatment methods to neutralize the hazardous properties of the compound.[4][7]

IV. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 6-Ethoxyisoquinolin-1(2H)-one.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_final_disposal Storage & Final Disposal start Identify 6-Ethoxyisoquinolin-1(2H)-one Waste assess_hazards Assess Hazards (Treat as Hazardous) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe waste_type Determine Waste Type don_ppe->waste_type solid_waste Solid Waste Collection waste_type->solid_waste Solid liquid_waste Liquid Waste Collection waste_type->liquid_waste Liquid sharps_waste Sharps Waste Collection waste_type->sharps_waste Sharps containerize_solid Use Labeled Solid Waste Container solid_waste->containerize_solid containerize_liquid Use Labeled Liquid Waste Container liquid_waste->containerize_liquid containerize_sharps Use Labeled Sharps Container sharps_waste->containerize_sharps temp_storage Store in Satellite Accumulation Area containerize_solid->temp_storage containerize_liquid->temp_storage containerize_sharps->temp_storage request_pickup Request EHS/Contractor Pickup temp_storage->request_pickup final_disposal Disposal at Licensed Facility request_pickup->final_disposal

Caption: Disposal decision workflow for 6-Ethoxyisoquinolin-1(2H)-one.

V. Regulatory Framework

The disposal of chemical waste is strictly regulated by governmental agencies to protect human health and the environment. In the United States, the primary regulations are from:

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave."[5]

  • Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous chemicals.[8][9]

Adherence to these regulations is not only a matter of best practice but a legal requirement.

VI. Conclusion

The responsible disposal of 6-Ethoxyisoquinolin-1(2H)-one is a critical component of the research and development lifecycle. By following these established procedures, scientists and laboratory personnel can ensure a safe working environment, maintain regulatory compliance, and contribute to environmental stewardship. The principles of hazard assessment, proper segregation, secure containment, and authorized disposal form the bedrock of a robust chemical safety program.

VII. References

  • How to Dispose of Chemical Waste . Environmental Health and Safety, Case Western Reserve University.

  • OSHA Compliance For Laboratories . US Bio-Clean.

  • How to Properly Manage Hazardous Waste Under EPA Regulations . Stericycle.

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration.

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association.

  • Laboratories - Overview . Occupational Safety and Health Administration.

  • ISO QUINOLINE TECH. CAS NO 119-65-3 MATERIAL SAFETY DATA SHEET SDS/MSDS . Sisco Research Laboratories Pvt. Ltd.

  • Household Hazardous Waste (HHW) . U.S. Environmental Protection Agency.

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency.

  • Laboratory Safety Guidance . Occupational Safety and Health Administration.

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency.

  • SAFETY DATA SHEET for 6-Methoxyquinoline . Fisher Scientific.

  • SAFETY DATA SHEET for N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline . Fisher Scientific.

  • SAFETY DATA SHEET for Ethoxyquin . Sigma-Aldrich.

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide . Benchchem.

  • SAFETY DATA SHEET for MASODOL® 25-9 . Pilot Chemical.

  • SAFETY DATA SHEET for Isoquinoline . Thermo Fisher Scientific.

  • SAFETY DATA SHEET for Ethoxyquin . Chem Service, Inc.

  • 8-Ethoxy-6(2H)-isoquinolinone — Chemical Substance Information . NextSDS.

  • SAFETY DATA SHEET for N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline . Alfa Aesar.

  • 6-ETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-ONE . Appchem.

  • ETHOXYQUIN . CAMEO Chemicals - NOAA.

  • Proper disposal of chemicals . Sciencemadness Wiki.

  • Product Class 6: Isoquinolinones . Science of Synthesis.

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime.

  • Pyrolytic elimination of ethylene from ethoxyquinolines and ethoxyisoquinolines: a computational study . Scientific Reports.

  • SOP_Decommissioning Labs 2022.pdf . Purdue University Chemistry.

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY . Tashkent Pharmaceutical Institute.

  • Management of Waste . Prudent Practices in the Laboratory - NCBI Bookshelf.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS.

  • LABORATORY CLOSURE AND DECOMMISSIONING Toolkit . Western Washington University Environmental Health and Safety.

Sources

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